Technical Documentation Center

Carfilzomib (2S,4S)-Diol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Carfilzomib (2S,4S)-Diol

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Synthesis, Isolation, and Characterization of Carfilzomib (2S,4S)-Diol

Here is an in-depth technical whitepaper on the synthesis, isolation, and characterization of the Carfilzomib (2S,4S)-Diol, designed for researchers and drug development professionals. Introduction & Pharmacological Cont...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Here is an in-depth technical whitepaper on the synthesis, isolation, and characterization of the Carfilzomib (2S,4S)-Diol, designed for researchers and drug development professionals.

Introduction & Pharmacological Context

Carfilzomib is a second-generation, irreversible tetrapeptide epoxyketone proteasome inhibitor approved for the treatment of relapsed or refractory multiple myeloma[1]. The efficacy of Carfilzomib is driven by its highly specific epoxyketone pharmacophore, which forms a morpholino adduct with the N-terminal threonine of the 20S proteasome.

However, the epoxide ring is a site of significant metabolic and chemical vulnerability. The Carfilzomib (2S,4S)-Diol (often referred to clinically as metabolite M16 or synthetically as Impurity III) is the primary degradation product and in vivo metabolite[2][3]. It is formed via the hydrolysis of the epoxide ring. In vivo, this is catalyzed extrahepatically by microsomal epoxide hydrolase (mEH)[4][5]. In vitro, it occurs via acid-catalyzed hydrolysis during API manufacturing or storage[6].

For drug development professionals, synthesizing and purifying the (2S,4S)-diol is a critical regulatory requirement. It serves as an essential analytical reference standard to monitor API stability, validate purification processes, and track patient pharmacokinetics[6][7].

Mechanistic Pathways of Diol Formation

The conversion of Carfilzomib to its diol derivative involves the nucleophilic opening of the terminal epoxide. Understanding this causality is essential for both intentionally synthesizing the standard and preventing its formation during API storage.

Under acidic conditions (pH < 4), the epoxide oxygen is protonated, increasing the electrophilicity of the adjacent carbons. Water acts as the nucleophile, attacking the less sterically hindered carbon to yield the 1,2-diol[6]. Enzymatically, mEH facilitates a similar ring-opening mechanism without the need for extreme pH shifts[4]. Because the diol lacks the reactive epoxide necessary to bind the proteasome, it is pharmacologically inactive[3].

DiolFormation CFZ Carfilzomib (API) Tetrapeptide Epoxyketone Acid Acidic Stress (pH < 4, H2O) CFZ->Acid Chemical Degradation Enzyme mEH Enzyme (In Vivo) CFZ->Enzyme Metabolic Pathway Intermediate Protonated/Activated Epoxide Acid->Intermediate Protonation Enzyme->Intermediate Active Site Binding Diol Carfilzomib (2S,4S)-Diol (Inactive M16) Intermediate->Diol H2O Nucleophilic Attack

Mechanistic pathways of Carfilzomib epoxide ring opening to form the (2S,4S)-Diol.

Comparative Physicochemical Properties

The hydrolysis of the epoxide to a diol significantly alters the molecule's polarity, which dictates the downstream purification strategy.

PropertyCarfilzomib (Parent API)Carfilzomib (2S,4S)-Diol (M16)
Molecular Formula C₄₀H₅₇N₅O₇C₄₀H₅₉N₅O₈
Molecular Weight 719.92 g/mol 737.94 g/mol
Pharmacophore Intact Epoxide1,2-Diol (Hydrolyzed)
Solubility Highly hydrophobic, insol. in water[1]Increased polarity, slightly water-soluble
Biological Activity Irreversible Proteasome InhibitorInactive Metabolite[3]

Synthetic Methodology for (2S,4S)-Diol Reference Standard

While the diol can be synthesized de novo via the dihydroxylation of a keto alkene precursor[8], the most efficient method to generate a highly accurate reference standard is through the controlled, acid-catalyzed forced degradation of pure Carfilzomib API[6]. This ensures the complex tetrapeptide backbone remains stereochemically intact while selectively targeting the epoxide.

Step-by-Step Synthesis Protocol (Controlled Acid Hydrolysis)

Rationale: Carfilzomib is stable at neutral pH but highly susceptible to degradation at low pH[6]. By using a mild acid (0.1 N HCl) in a co-solvent system, we can drive the epoxide hydrolysis to completion while minimizing secondary degradation pathways (e.g., peptide bond cleavage).

  • Solubilization: Suspend 500 mg of Carfilzomib API in 25 mL of Acetonitrile (ACN). Stir at 20°C until a clear solution is achieved. Causality: CFZ is practically insoluble in water; ACN ensures the API is fully dissolved and accessible for the reaction.

  • Acidification: Dropwise, add 25 mL of 0.1 N Hydrochloric Acid (HCl) to the stirring solution.

  • Thermal Incubation: Elevate the reaction temperature to 40°C and stir continuously for 24 hours. Causality: Mild heating accelerates the first-order kinetics of the epoxide hydrolysis without providing enough activation energy to significantly cleave the robust peptide bonds[6].

  • Reaction Quenching: Monitor the reaction via LC-MS. Once the parent CFZ mass (m/z 720) is depleted and the diol mass (m/z 738) is dominant, quench the reaction by neutralizing the mixture to pH 7.0 using 0.1 N NaOH.

  • Extraction: Evaporate the ACN under reduced pressure. Extract the remaining aqueous phase three times with 30 mL of Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude diol mixture.

Purification and Isolation Protocols

The crude mixture will contain the target (2S,4S)-diol, trace unreacted Carfilzomib, and minor peptide cleavage fragments (e.g., metabolites M14 and M15)[5][9]. Because the structural difference between CFZ and the diol is merely the addition of water across the epoxide, Preparative Reverse-Phase High-Performance Liquid Chromatography (Prep-RP-HPLC) is the mandatory isolation technique.

PurificationWorkflow Crude Crude Reaction Mixture (Diol + Fragments + API) PrepLC Prep-RP-HPLC (C18) Gradient Elution Crude->PrepLC Injection Fraction Fraction Collection (UV 210 nm / MS Trigger) PrepLC->Fraction Separation by Polarity Analysis Analytical LC-MS Verify m/z 738.4 Fraction->Analysis QC Check Lyophilize Lyophilization Remove H2O/ACN Analysis->Lyophilize Pool Pure Fractions Pure Pure (2S,4S)-Diol Reference Standard >98% Lyophilize->Pure Desiccation

Workflow for the isolation of the (2S,4S)-Diol using Prep-RP-HPLC.

Preparative HPLC Methodology

Rationale: The diol is more polar than the parent epoxide. In a reverse-phase C18 system, the diol will elute significantly earlier than intact Carfilzomib.

  • Column: C18 Preparative Column (e.g., 250 mm × 21.2 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 15.0 mL/min.

  • Detection: UV at 210 nm and 254 nm.

Gradient Parameters:

Time (min)% Mobile Phase A (Water)% Mobile Phase B (ACN)Phase Objective
0.09010Column Equilibration
5.09010Sample Loading & Desalting
25.04060Elution of Polar Fragments (M14/M15)
35.02080Elution of (2S,4S)-Diol
45.0595Elution of Unreacted Carfilzomib
50.09010Column Re-equilibration

Post-Processing: Fractions eluting between 30–38 minutes exhibiting the target mass (m/z 738.4 [M+H]⁺) are pooled. The acetonitrile is removed via rotary evaporation at 30°C, and the remaining aqueous solution is lyophilized (freeze-dried) for 48 hours to yield the (2S,4S)-diol as a white to off-white powder.

Analytical Control & Impurity Profiling

To validate the synthesized material as a reference standard, it must undergo rigorous analytical characterization.

  • High-Resolution Mass Spectrometry (HRMS-QTOF): Confirms the exact mass addition of +18 Da (H₂O) compared to the parent drug[6]. The theoretical exact mass for C₄₀H₅₉N₅O₈ is 737.4364 Da.

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR are utilized to confirm the disappearance of the characteristic epoxide ring protons (typically found upfield) and the appearance of new hydroxyl-bearing methine/methylene signals.

  • Chromatographic Purity: The final lyophilized powder must demonstrate >98% purity by area normalization on an analytical UHPLC system prior to use as a quantitative standard in clinical or manufacturing settings. In industrial API synthesis, the presence of this diol impurity must be controlled to strictly <0.15 area-% using specialized purification techniques, such as the formation of Carfilzomib oxalate salts or treatment with sodium periodate[2][10][11].

References

  • A process for purification of carfilzomib intermediate Google Patents (US20190218249A1) URL:[11]

  • A PROCESS FOR PURIFICATION OF CARFILZOMIB INTERMEDIATE European Patent Office (EP 3512835 B1) URL:[Link][2]

  • A process for purification of carfilzomib Google Patents (EP3227312B1) URL:[10]

  • A UHPLC-UV-QTOF study on the stability of carfilzomib, a novel proteasome inhibitor ResearchGate URL:[Link][6]

  • Carfilzomib (Kyprolis): A Novel Proteasome Inhibitor for Relapsed And/or Refractory Multiple Myeloma National Institutes of Health (PMC) URL:[Link][1]

  • Development of Novel Epoxyketone-Based Proteasome Inhibitors as a Strategy To Overcome Cancer Resistance to Carfilzomib and Bortezomib National Institutes of Health (PMC) URL:[Link][4]

  • KYPROLIS (carfilzomib) for Injection - Prescribing Information Food and Drug Administration (FDA) URL:[Link][3]

  • Pharmacology Review: 202714Orig1s000 Food and Drug Administration (FDA) URL:[Link][5]

  • Carfilzomib Archives - DR JCR BIO (Reference Standards) DR JCR BIOSCIENCES URL:[Link][7]

Sources

Exploratory

Mechanism of Formation of Carfilzomib (2S,4S)-Diol: A Mechanistic and Analytical Guide

Executive Summary & Pharmacophore Dynamics Carfilzomib is a highly potent, second-generation proteasome inhibitor utilized primarily in the treatment of relapsed or refractory multiple myeloma[1]. Its mechanism of action...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Dynamics

Carfilzomib is a highly potent, second-generation proteasome inhibitor utilized primarily in the treatment of relapsed or refractory multiple myeloma[1]. Its mechanism of action relies on a tetrapeptide backbone that provides target specificity, coupled with an α -keto epoxide warhead that irreversibly binds to the N-terminal threonine of the 20S proteasome[2].

While this oxirane ring is essential for therapeutic efficacy, its inherent ring strain and the electron-withdrawing nature of the adjacent ketone make it highly susceptible to nucleophilic attack. Consequently, the primary metabolic and degradation pathway of carfilzomib involves the opening of this epoxide ring to form the inactive metabolite, Carfilzomib (2S,4S)-Diol [2]. Because carfilzomib clearance is driven by extrahepatic epoxide hydrolysis and peptidase cleavage rather than cytochrome P450 (CYP) enzymes, understanding the kinetics of diol formation is critical for predicting pharmacokinetics, mitigating drug-drug interactions, and ensuring formulation stability[1],[3].

Mechanistic Pathways of Diol Formation

The formation of Carfilzomib (2S,4S)-Diol occurs via two distinct causal pathways: enzymatic biotransformation in vivo and chemical hydrolysis in vitro.

In Vivo Enzymatic Hydrolysis via mEH

In physiological systems, the rapid systemic clearance of carfilzomib ( t1/2​<1 hour) is heavily mediated by Microsomal Epoxide Hydrolase (mEH / EPHX1) [3],[4]. mEH is an α/β hydrolase fold enzyme that detoxifies lipophilic xenobiotic epoxides by converting them into more polar, excretable diols[5].

The catalytic mechanism is a two-step process driven by a highly conserved catalytic triad (Asp226, His431, and Glu404):

  • Nucleophilic Attack (Alkyl-Enzyme Formation): The carboxylate side chain of Asp226 acts as a strong nucleophile. It attacks the less sterically hindered carbon of the carfilzomib epoxide ring. This SN2-like attack relieves the oxirane ring strain and forms a transient, covalent alkyl-enzyme ester intermediate[5],[4].

  • Ester Hydrolysis (Diol Release): A water molecule is activated by the His431-Glu404 charge relay system, which abstracts a proton to generate a highly nucleophilic hydroxide equivalent. This activated water hydrolyzes the ester bond between Asp226 and the carfilzomib backbone, releasing the Carfilzomib (2S,4S)-Diol and regenerating the active mEH enzyme[5],[4].

mEH_Mechanism CFZ Carfilzomib (Epoxyketone) Intermediate Alkyl-Enzyme Ester Intermediate CFZ->Intermediate Asp226 Nucleophilic Attack mEH mEH Active Site (Asp226, His431, Glu404) mEH->Intermediate Covalent Binding Diol Carfilzomib (2S,4S)-Diol (Inactive Metabolite) Intermediate->Diol Hydrolysis Water Activated H2O (His-Glu Relay) Water->Diol Ester Cleavage Diol->mEH Enzyme Regeneration

Catalytic cycle of mEH-mediated Carfilzomib epoxide hydrolysis.

In Vitro Chemical Hydrolysis (Formulation Stability)

Outside of biological systems, the carfilzomib epoxide ring is highly sensitive to pH-dependent aqueous hydrolysis, which dictates strict formulation requirements (e.g., lyophilization and controlled reconstitution)[6].

  • Acidic Conditions (pH < 4): The epoxide oxygen is protonated by hydronium ions ( H3​O+ ), drastically increasing the electrophilicity of the ring carbons. Water then performs an SN2-like attack, yielding the diol. In the presence of chloride ions, a chlorohydrin impurity may also form[6].

  • Basic Conditions (pH > 7): Hydroxide ions ( OH− ) directly attack the less substituted carbon of the epoxide ring via a standard SN2 mechanism, leading to a mixture of diastereomeric diols (S,R and R,R)[6].

Quantitative Degradation Profiling

To aid in analytical tracking and stability indicating method (SIM) development, the following table summarizes the primary degradation pathways of carfilzomib.

Degradation PathwayCatalyst / ConditionPrimary MechanismMajor Metabolite / ImpurityClinical / Formulation Relevance
Enzymatic Hydrolysis mEH (EPHX1)Asp226 nucleophilic attack & ester hydrolysisCarfilzomib (2S,4S)-DiolPrimary driver of rapid in vivo clearance ( t1/2​<1h )
Peptidase Cleavage Extrahepatic PeptidasesAmide bond hydrolysisPeptide Fragments (M14, M15)Co-primary metabolic pathway in plasma
Acidic Hydrolysis Aqueous Buffer (pH < 4)Protonation followed by SN2-like H2​O attack(2S,4S)-Diol + ChlorohydrinLimits stability in low-pH IV formulations
Basic Hydrolysis Aqueous Buffer (pH > 7)Direct SN2 attack by OH− Diastereomeric DiolsDrives degradation during alkaline stress

Experimental Methodology: Self-Validating Microsomal Stability Assay

To accurately quantify the enzymatic formation of Carfilzomib (2S,4S)-Diol while controlling for spontaneous chemical hydrolysis, a robust in vitro microsomal assay is required. The following protocol incorporates a heat-inactivated control—a critical self-validating step, as the inherent reactivity of the α -keto epoxide can lead to false-positive metabolic clearance rates if background chemical hydrolysis is not subtracted.

Step-by-Step Protocol
  • Matrix Preparation: Prepare human or rat liver microsomes (HLM/RLM) at a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Causality: pH 7.4 mimics physiological conditions and optimizes mEH activity while minimizing base-catalyzed chemical hydrolysis[6].

  • Control Generation (Critical Step): Aliquot half of the microsomal matrix and heat-inactivate at 95°C for 15 minutes. This destroys mEH activity, creating a baseline to measure spontaneous chemical diol formation.

  • Initiation: Pre-incubate the matrices at 37°C for 5 minutes. Initiate the reaction by adding Carfilzomib (dissolved in DMSO) to a final concentration of 1 µM. Ensure final DMSO concentration is ≤0.1% to prevent enzyme inhibition.

  • Time-Course Sampling: At specific intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots from both the active and heat-inactivated reaction mixtures.

  • Quenching & Extraction: Immediately transfer the 50 µL aliquots into 150 µL of ice-cold acetonitrile (ACN) containing an isotopically labeled internal standard (e.g., Carfilzomib-d5). Causality: Ice-cold ACN instantly denatures mEH, halting the reaction at the exact time point, while simultaneously precipitating proteins and extracting the lipophilic carfilzomib and its diol into the organic phase.

  • Centrifugation: Centrifuge the quenched samples at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to autosampler vials. Analyze via UPLC coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for Carfilzomib ( m/z 720.4 product) and the (2S,4S)-Diol ( m/z 738.4 product).

Workflow A 1. Incubation Liver Microsomes (37°C, pH 7.4) B 2. Time-Course Aliquoting (0-60 min) A->B C 3. ACN Quenching & Protein Precipitation B->C D 4. Centrifugation (15,000 x g) C->D E 5. LC-MS/MS Quantification D->E

In vitro workflow for quantifying Carfilzomib to Diol conversion.

References

  • Carfilzomib (Kyprolis): A Novel Proteasome Inhibitor for Relapsed And/or Refractory Multiple Myeloma. National Institutes of Health (NIH) / PMC.[Link]

  • Pharmacokinetics, Metabolism, Distribution and Excretion of Carfilzomib in Rats. Blood / American Society of Hematology.[Link]

  • Isolation, identification and characterization of new degradation products of Carfilzomib using high resolution mass spectrometry and nuclear magnetic resonance. ResearchGate.[Link]

  • Development of Novel Epoxyketone-Based Proteasome Inhibitors as a Strategy To Overcome Cancer Resistance to Carfilzomib and Bortezomib. National Institutes of Health (NIH) / PMC.[Link]

  • The Multifaceted Role of Epoxide Hydrolases in Human Health and Disease. National Institutes of Health (NIH) / PMC.[Link]

  • Microsomal Epoxide Hydrolase 1 (EPHX1): Gene, Structure, Function, and Role in Human Disease. National Institutes of Health (NIH) / PMC.[Link]

Sources

Foundational

Unraveling the In Vitro Stability of Carfilzomib: Mechanistic Insights into Epoxide Hydrolysis and (2S,4S)-Diol Formation

Executive Summary Carfilzomib (CFZ) is a second-generation, highly selective tetrapeptide epoxyketone proteasome inhibitor utilized primarily in the treatment of relapsed and refractory multiple myeloma[1][2]. While the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Carfilzomib (CFZ) is a second-generation, highly selective tetrapeptide epoxyketone proteasome inhibitor utilized primarily in the treatment of relapsed and refractory multiple myeloma[1][2]. While the epoxyketone pharmacophore is essential for forming an irreversible covalent adduct with the N-terminal threonine of the 20S proteasome[2], it introduces significant physicochemical and metabolic liabilities. This whitepaper provides an in-depth technical analysis of Carfilzomib’s in vitro stability, focusing on the mechanistic pathways that lead to the formation of its primary degradation product: the (2S,4S)-Diol (and related diastereomers). Designed for analytical chemists and drug metabolism and pharmacokinetics (DMPK) scientists, this guide outlines the chemical kinetics, self-validating experimental workflows, and quantitative profiling necessary to evaluate CFZ stability.

Mechanistic Principles: The Epoxide Dilemma

The Epoxyketone Pharmacophore and Susceptibility

Unlike first-generation boronate inhibitors (e.g., bortezomib), Carfilzomib utilizes an α -keto epoxide warhead. This structural feature is highly electrophilic. While this drives its on-target efficacy, it also makes the molecule inherently susceptible to nucleophilic attack by water (chemical hydrolysis) and enzymatic degradation[3][4].

Formation of the (2S,4S)-Diol

The primary degradation route of Carfilzomib in both aqueous formulations and biological matrices is the opening of the sensitive epoxide ring[5].

  • Enzymatic Hydrolysis: In in vitro hepatocyte, S9 fraction, or whole blood incubations, microsomal epoxide hydrolase (mEH) rapidly catalyzes the addition of water across the epoxide, yielding inactive diol metabolites (collectively referred to as the M16 metabolite)[1][3].

  • Chemical Hydrolysis & Stereochemistry: Under pH stress, the epoxide undergoes ring-opening to form various diastereomeric diols. While S,R and R,R diols are frequently observed in varying pH conditions[4], the (2S,4S)-Diol is a critical, structurally confirmed stereoisomer standard utilized globally for impurity profiling, forced degradation tracking, and quality control under ICH guidelines[6][7].

Mechanism CFZ Carfilzomib (Epoxyketone) Hydrolase Epoxide Hydrolase (mEH) / H2O CFZ->Hydrolase Nucleophilic Attack Peptidase Peptidases CFZ->Peptidase Cleavage Diol (2S,4S)-Diol (Inactive M16) Hydrolase->Diol Ring Opening Fragments Peptide Fragments (M14, M15) Peptidase->Fragments Backbone Degradation

Fig 1. Primary in vitro degradation pathways of Carfilzomib via epoxide hydrolysis and cleavage.

Quantitative In Vitro Stability Profiles

Carfilzomib degradation follows first-order kinetics[4]. Its stability is highly dependent on the pH of the microenvironment and the presence of specific nucleophiles (such as chloride ions).

Data Synthesis: Chemical and Metabolic Degradation

The following table summarizes the quantitative degradation behavior of CFZ under various in vitro conditions based on UHPLC-QTOF and metabolic studies[4][8][9]:

Matrix / ConditionPrimary Degradation MechanismMajor Identified ProductsKinetic Metric / Recovery
pH 2.0 (Acidic Stress) Acid-catalyzed epoxide hydrolysisS,R diol, unidentified masses (RRT 0.28-0.35) Ea​ = 16.8 ± 0.1 kcal/mol
pH 4.0 - 5.0 (Mild Acid) Mild acidic hydrolysisS,R diol, S,R chlorohydrin*Rapid degradation
pH 7.0 - 8.0 (Basic Stress) Base-catalyzed hydrolysis & IsomerizationR,R diastereomer, S,R & R,R diols Ea​ = 20.3 ± 0.1 kcal/mol
Whole Blood (37°C, 30 min) Enzymatic (mEH) & Peptidase cleavageDiol metabolites (M16), Peptides (M14, M15)~66.0% intact CFZ recovered

*Critical Insight: The S,R chlorohydrin adduct is a potentially genotoxic impurity formed by the reaction of the epoxide moiety with chloride ions. Therefore, 0.9% NaCl solutions must be strictly avoided during formulation and stability testing[4][9].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and internal controls to prevent analytical artifacts.

Protocol 1: pH-Forced Degradation & Diol Profiling

Objective: To quantify the chemical conversion of CFZ to (2S,4S)-Diol and other diastereomers without inducing artifactual genotoxic impurities.

  • Sample Preparation: Dissolve CFZ reference standard in LC-MS grade acetonitrile to a stock concentration of 1 mg/mL.

  • Acidic Stress Initiation: Dilute the stock to 100 µg/mL using 0.1 M Nitric Acid ( HNO3​ ).

    • Causality: Nitric acid is mandatory. Using Hydrochloric acid ( HCl ) introduces chloride ions, which react with the epoxide to form chlorohydrin, confounding the diol quantification[9].

  • Thermal Incubation: Incubate the solution at 40°C in a thermomixer.

  • Time-Course Sampling & Neutralization: Extract 50 µL aliquots at t = 0, 2, 4, 8, and 24 hours. Immediately neutralize with an equivalent volume of 0.1 M NaOH .

    • Self-Validation: The t=0 sample serves as the baseline mass-balance control. Neutralization instantly halts the acid-catalyzed ring opening, locking the diol ratio for accurate chronological profiling.

  • Analysis: Inject into a UHPLC-UV-QTOF system using a C18 column. Diol diastereomers will elute earlier than the parent CFZ due to increased polarity resulting from the two newly formed hydroxyl groups.

Protocol 2: In Vitro Microsomal Stability (mEH Assay)

Objective: To evaluate the enzymatic half-life of CFZ and the specific formation rate of the M16 diol metabolite.

  • Matrix Preparation: Thaw pooled human liver microsomes (HLM) or S9 fractions. Prepare a 1 mg/mL protein suspension in 100 mM Potassium Phosphate buffer (pH 7.4). Do not add NADPH.

    • Causality: Cytochrome P450 plays a minor role in CFZ metabolism[2][10]. Omitting NADPH isolates the activity of microsomal epoxide hydrolase (mEH) and peptidases, ensuring the observed degradation is strictly hydrolytic/proteolytic.

  • Spiking: Pre-warm the matrix to 37°C for 5 minutes. Spike CFZ to a final concentration of 1 µM.

  • Incubation & Quenching: At t = 0, 15, 30, and 60 minutes, transfer 50 µL of the incubate into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Self-Validation: The 3:1 ratio of ice-cold organic solvent instantly precipitates the mEH enzymes, halting metabolism at the exact second of extraction.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet proteins. Analyze the supernatant via LC-MS/MS, monitoring the specific MRM transitions for CFZ (m/z 720.4 ...) and the (2S,4S)-Diol (m/z 738.4 ...).

Workflow Step1 1. Matrix Preparation (S9 Fraction + Buffer, No NADPH) Step2 2. CFZ Spiking & Incubation (37°C, Aliquots at t=0 to t=60) Step1->Step2 Step3 3. Instant Quenching (Ice-cold ACN + Internal Std) Step2->Step3 Step4 4. Centrifugation (Protein Precipitation) Step3->Step4 Step5 5. UHPLC-QTOF Analysis (Diol Quantification) Step4->Step5

Fig 2. Self-validating workflow for in vitro metabolic stability and diol quantification.

Conclusion

The in vitro stability of Carfilzomib is fundamentally dictated by the reactivity of its epoxyketone pharmacophore. Whether through pH-driven chemical hydrolysis or mEH-catalyzed enzymatic degradation, the irreversible opening of the epoxide ring to form the (2S,4S)-Diol (and related diastereomers) is the primary pathway of drug clearance and degradation[1][3][5]. By strictly controlling nucleophilic environments (avoiding chloride) and utilizing appropriately quenched kinetic assays, researchers can accurately profile the stability of CFZ and develop more robust formulations (such as cyclodextrin or nanoparticle-based delivery systems) to mitigate premature degradation[2][8].

References

  • Proteasome Inhibitors and Their Pharmacokinetics, Pharmacodynamics, and Metabolism - NIH.gov URL:[Link]

  • Isolation, identification and characterization of new degradation products of Carfilzomib using high resolution mass spectrometry and nuclear magnetic resonance - ResearchGate URL:[Link]

  • Sustained delivery of carfilzomib by tannic acid-based nanocapsules helps develop antitumor immunity - NIH.gov URL:[Link]

  • Assessment report - Kyprolis - EMA (European Union) URL:[Link]

  • Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma - Frontiers URL:[Link]

  • Kyprolis, INN-carfilzomib - EMA (European Union) URL:[Link]

  • Physicochemical stability of carfilzomib (Kyprolis) containing solutions in glass vials, ready-to-administer plastic syringes - Ovid URL:[Link]

Sources

Exploratory

The Analytical and Control Landscape of Carfilzomib's Primary Hydrolytic Impurity: (2S,4S)-Diol

A Technical Guide for Researchers and Drug Development Professionals Introduction: The Critical Role of Impurity Profiling in Targeted Cancer Therapy Carfilzomib, a second-generation proteasome inhibitor, has significant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling in Targeted Cancer Therapy

Carfilzomib, a second-generation proteasome inhibitor, has significantly advanced the treatment landscape for patients with multiple myeloma.[1][2] This tetrapeptide epoxyketone selectively and irreversibly binds to the 20S proteasome, leading to apoptosis in malignant cells.[2][3] The efficacy and safety of such a potent therapeutic agent are intrinsically linked to its purity. Impurities, which can arise during synthesis, storage, or administration, have the potential to impact the drug's stability, efficacy, and safety profile.[2] Therefore, a comprehensive understanding and stringent control of these impurities are paramount throughout the drug development lifecycle.

This technical guide provides an in-depth exploration of the (2S,4S)-Diol, a primary hydrolytic degradation impurity of Carfilzomib. We will delve into the mechanisms of its formation, present robust analytical methodologies for its detection and quantification, and discuss effective strategies for its control. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals dedicated to ensuring the quality and safety of Carfilzomib.

Formation of the (2S,4S)-Diol Impurity: A Story of Hydrolysis

The formation of the (2S,4S)-Diol impurity is a direct consequence of the chemical vulnerability of the epoxyketone "warhead" of the Carfilzomib molecule. This reactive epoxide ring is susceptible to hydrolysis, a chemical reaction with water, which leads to the opening of the ring and the formation of a vicinal diol (a molecule with two hydroxyl groups on adjacent carbon atoms).[4]

Forced degradation studies, which intentionally subject Carfilzomib to stress conditions such as acid, base, and neutral hydrolysis, have consistently identified the diol as a significant degradation product.[5][6] The presence of water, whether as a residual solvent in the drug substance or as a component of the formulation, is the primary driver of this degradation pathway.[3]

The Stereochemical Pathway: A Tale of Two Mechanisms

The formation of the specific (2S,4S)-Diol isomer is governed by the stereochemistry of the Carfilzomib molecule and the mechanism of the epoxide ring-opening reaction. The hydrolysis of epoxides can proceed through two primary pathways, depending on the pH of the environment:

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The nucleophile (water) then attacks the more substituted carbon of the epoxide in an SN1-like reaction. This pathway often leads to a mixture of diastereomers.

  • Base-Catalyzed Hydrolysis: In neutral or basic conditions, the hydroxide ion acts as a nucleophile and attacks the less sterically hindered carbon of the epoxide in a classic SN2 reaction. This reaction proceeds with an inversion of stereochemistry at the site of attack.

The stereochemistry of the resulting diol is a direct consequence of the stereochemistry of the starting epoxide and the regioselectivity of the nucleophilic attack. The formation of the (2S,4S)-Diol from Carfilzomib suggests a specific and predictable hydrolytic degradation pathway.

Figure 1: General schematic of the hydrolytic degradation of Carfilzomib to its (2S,4S)-Diol impurity.

Analytical Methodologies for Identification and Quantification

The accurate detection and quantification of the (2S,4S)-Diol impurity are crucial for ensuring the quality of Carfilzomib. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most widely employed analytical techniques for this purpose.[2][7] These methods offer the necessary resolution to separate the diol impurity from the parent drug and other related substances.

A Validated UHPLC Method for Impurity Profiling

Several studies have reported the development and validation of stability-indicating UHPLC methods for Carfilzomib and its impurities.[2][7] A typical method utilizes a reversed-phase column and a gradient elution program with a mobile phase consisting of an aqueous buffer and an organic modifier.

Table 1: Representative UHPLC Method Parameters for Carfilzomib Impurity Profiling

ParameterCondition
Column C18, e.g., Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.05% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0.0
0.4
2.5
3.5
3.6
4.5
Flow Rate 0.6 mL/min
Column Temperature 30 °C
Detection UV at 215 nm
Injection Volume 1 µL

This is a representative method and may require optimization for specific applications.

Method Validation and System Suitability

A robust analytical method must be validated according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, and range. For the analysis of the (2S,4S)-Diol impurity, validation would typically involve:

  • Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of other components, including other impurities and degradants. This is often achieved through forced degradation studies.

  • Linearity: Establishing a linear relationship between the concentration of the diol impurity and the analytical response over a defined range. Studies have shown linearity for Carfilzomib related substances from the Limit of Quantification (LOQ) to 150% of the specification level.[2]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the impurity that can be reliably detected and quantified.

  • Accuracy and Precision: Assessing the closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • System Suitability: Verifying that the chromatographic system is adequate for the intended analysis. This includes parameters like theoretical plates, tailing factor, and resolution between critical pairs.

The availability of commercially synthesized reference standards for the (2S,4S)-Diol and other Carfilzomib impurities is essential for method development, validation, and routine quality control.[8][9]

Figure 2: A typical workflow for the analytical determination of the (2S,4S)-Diol impurity in Carfilzomib.

Control Strategies for the (2S,4S)-Diol Impurity

Given that hydrolysis is the primary mechanism for the formation of the (2S,4S)-Diol, control strategies are centered around minimizing the exposure of Carfilzomib to water throughout its lifecycle.

During Manufacturing and Formulation:
  • Control of Residual Water: Stringent control of water content in the drug substance and excipients is critical.

  • Use of Anhydrous Solvents: Employing anhydrous solvents during the final stages of synthesis and purification can reduce the potential for hydrolysis.

  • Lyophilization: Freeze-drying is a common and effective technique to produce a stable, solid dosage form of Carfilzomib with very low residual moisture content.[3] This significantly inhibits hydrolytic degradation during storage.

  • Non-Aqueous Formulations: The development of non-aqueous formulations for parenteral administration is another strategy to circumvent the issue of hydrolysis.[10]

During Storage and Handling:
  • Appropriate Packaging: The use of packaging materials with low moisture permeability is essential to protect the lyophilized product from environmental humidity.

  • Storage Conditions: Storing the drug product at recommended temperature and humidity conditions is crucial to maintain its stability. Lyophilized peptides are typically stored at -20°C or below.[11]

  • Reconstitution: Once reconstituted, the aqueous solution of Carfilzomib has a limited shelf-life and should be administered promptly as per the product's instructions to minimize the formation of the diol and other degradation products.

Impact and Regulatory Perspective

The presence of impurities in a drug product can potentially affect its safety and efficacy. While specific toxicological data for the (2S,4S)-Diol impurity is not extensively published, regulatory agencies require a thorough evaluation of any impurity that exceeds certain thresholds.[12]

The ICH Q3A/B guidelines, which provide recommendations for impurity testing in new drug substances and products, do not specifically cover synthetic peptides. However, regulatory bodies like the FDA and the European Pharmacopoeia (Ph. Eur.) have provided guidance on the control of impurities in peptide drugs.[13][14] Generally, the principle is to keep impurity levels as low as reasonably achievable and to qualify the safety of any impurity present at a significant level. For generic peptide drugs, the impurity profile should be comparable to that of the reference listed drug.[12]

A toxicological assessment of Carfilzomib degradation products, including in silico predictions, is an important aspect of the overall safety evaluation.[15]

Conclusion

The (2S,4S)-Diol is a primary hydrolytic degradation impurity of Carfilzomib, arising from the inherent reactivity of the epoxyketone moiety. A thorough understanding of its formation mechanism is fundamental to developing effective control strategies. Robust and validated analytical methods, primarily UHPLC, are indispensable for the accurate monitoring of this impurity. By implementing stringent controls during manufacturing, formulation, and storage, with a primary focus on minimizing water content, the levels of the (2S,4S)-Diol impurity can be effectively managed, thereby ensuring the quality, safety, and efficacy of Carfilzomib for patients with multiple myeloma.

References

  • Patel, S., Mehta, P. J., & Masi, H. A. (2025). LC-QTOF Characterization of Racemization and Deamidation Impurities in Cetrorelix Acetate: A Comprehensive Forced Degradation Study with In Silico Toxicity Assessment. International Journal of Peptide Research and Therapeutics.
  • FDA. (2022). Common Deficiencies Associated with Comparative Peptide Impurity Profile Studies and Qualification of Impurity Levels and Proposed Limits.
  • FDA. (2021).
  • Regulations.gov. (2013).
  • Patel, H., Patel, G., & Chauhan, P. (2025). Development and validation of a sustainable UHPLC method for quantification and impurity profiling of carfilzomib. Scientific Reports. [Link]

  • Bommuluri, V., et al. (2019). Isolation, identification and characterization of new degradation products of Carfilzomib using high resolution mass spectrometry and nuclear magnetic resonance. SN Applied Sciences, 1, 915.
  • Peptide Lyophilization Protocol: A Step-by-Step Lab Guide. (2025, August 12).
  • Sestak, V., Roh, J., Klepalova, L., & Kovarikova, P. (2016). A UHPLC-UV-QTOF study on the stability of carfilzomib, a novel proteasome inhibitor. Journal of Pharmaceutical and Biomedical Analysis, 124, 365-373.
  • Veeprho.
  • Agarwal, B. A., & Gandhi, S. V. (2019). Study of forced degradation behaviour of a novel proteasome-inhibiting anticancer drug by LC-MS and development of a validated stability-indicating assay method. International Journal of Pharmaceutical Sciences and Research, 10(3), 1186-1193.
  • Bommuluri, V., et al. (2019). Isolation, identification and characterization of new degradation products of Carfilzomib using high resolution mass spectrometry and nuclear magnetic resonance. SciSpace.
  • Agarwal, B. A., & Gandhi, S. V. (2019). STUDY OF FORCED DEGRADATION BEHAVIOUR OF A NOVEL PROTEASOME-INHIBITING ANTICANCER DRUG BY LC-MS AND DEVELOPMENT OF A VALIDATED STABILITY-INDICATING ASSAY METHOD. International Journal of Pharmaceutical Sciences and Research.
  • SynZeal. Carfilzomib Impurity 2 (RSSSS).
  • Patel, H., Patel, G., & Chauhan, P. (2025). Development and validation of a sustainable UHPLC method for quantification and impurity profiling of carfilzomib. PubMed.
  • Kumar, A., Puranik, S. B., & Pattanayek, S. (2020).
  • ACS Publications. (2020). Continuous Process Improvement in the Manufacture of Carfilzomib, Part 2: An Improved Process for Synthesis of the Epoxyketone Warhead.
  • Kumar, A., Puranik, S. B., & Pattanayek, S. (2021). Stabilisation Attempts of Carfilzomib Formulations and Evaluation. Journal of Current Pharma Research.
  • Peptide Stability in Formulations | R&D Guide for Success. (2025, July 10).
  • Pharmaffili
  • Pavan, M., et al. (2022). Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems. PMC.
  • Roswell Park Comprehensive Cancer Center. VALIDATED BIOANALYTICAL METHOD Carfilzomib in Heparinized Human Plasma.
  • Veeprho.
  • Gkartziou, F., et al. (2023). An Untargeted Metabolomics Approach on Carfilzomib-Induced Nephrotoxicity. PMC.
  • Varu, H. L., et al. (2024). First Order Derivative Spectroscopic Evaluation of Carfilzomib in Parenteral Preparation. Indian Journal of Pharmaceutical Sciences.

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of Carfilzomib and its Primary Metabolite, (2S,4S)-Diol

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling the Molecular Nuances of a Potent Proteasome Inhibitor Carfilzomib, a second-gene...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Molecular Nuances of a Potent Proteasome Inhibitor

Carfilzomib, a second-generation proteasome inhibitor, has marked a significant advancement in the treatment of relapsed and refractory multiple myeloma. Its tetrapeptide epoxyketone structure is central to its irreversible binding to the 20S proteasome, leading to apoptosis in malignant cells.[1][2] However, for the drug development professional, a deeper understanding of its physicochemical properties, and those of its primary metabolites, is paramount for optimizing formulation, ensuring stability, and developing robust analytical methods.

This technical guide provides a comprehensive exploration of the physicochemical characteristics of Carfilzomib and its major metabolite, the (2S,4S)-Diol, formed via epoxide hydrolysis.[1] Moving beyond a simple recitation of facts, this document delves into the "why" behind the experimental approaches, offering a narrative grounded in years of field experience. Every protocol is presented as a self-validating system, empowering researchers to not only replicate but also critically evaluate their findings.

I. The Genesis of Carfilzomib (2S,4S)-Diol: A Tale of Two Pathways

Carfilzomib is extensively and rapidly metabolized, primarily through extrahepatic pathways.[1] The two principal routes of metabolism are peptidase cleavage of the peptide backbone and, critically for this guide, epoxide hydrolysis.[3][4] This latter pathway, catalyzed by epoxide hydrolases, leads to the formation of the inactive (2S,4S)-Diol metabolite.[3][4] Notably, cytochrome P450 (CYP) mediated metabolism plays only a minor role, minimizing the potential for certain drug-drug interactions.[3][4]

The conversion of the active epoxyketone "warhead" to a diol is a crucial deactivation step. Understanding the physicochemical differences between the parent drug and this major metabolite is therefore essential for a complete pharmacokinetic and pharmacodynamic picture.

G Carfilzomib Carfilzomib (Epoxyketone) Diol (2S,4S)-Diol Metabolite Carfilzomib->Diol Epoxide Hydrolysis (Major Pathway) Peptide_Fragments Peptide Fragments Carfilzomib->Peptide_Fragments Peptidase Cleavage (Major Pathway) Inactive Inactive Metabolites Diol->Inactive Peptide_Fragments->Inactive

Figure 1: Metabolic Pathways of Carfilzomib.

II. Core Physicochemical Properties: A Comparative Analysis

A thorough characterization of the physicochemical properties of both Carfilzomib and its (2S,4S)-Diol is fundamental to understanding its behavior in vitro and in vivo.

PropertyCarfilzomibCarfilzomib (2S,4S)-Diol
Molecular Formula C₄₀H₅₇N₅O₇[5]C₄₀H₅₉N₅O₈[6][7]
Molecular Weight 719.91 g/mol [5]737.93 g/mol [6][7]
Appearance White to off-white crystalline solid[5][8]Off-white solid[9]
Aqueous Solubility Practically insoluble in water, very slightly soluble in acidic conditions.[5]Data not available in reviewed literature. Expected to have higher aqueous solubility due to the introduction of two hydroxyl groups.
Organic Solvent Solubility Soluble in DMSO (~15 mg/mL), ethanol (~1 mg/mL), and DMF (~15 mg/mL).[8] Soluble in methanol.[9]Soluble in methanol.[9] Quantitative data not available in reviewed literature.
pKa Conflicting reports of 3.5 and 5.14 exist in the literature. The morpholino group is the most likely site of protonation.Data not available in reviewed literature. The introduction of hydroxyl groups is not expected to significantly alter the pKa of the morpholino moiety.
Log P 3.77 (experimentally determined)[10]Data not available in reviewed literature. Expected to be lower than Carfilzomib due to increased polarity.

Table 1: Comparative Physicochemical Properties.

III. Experimental Protocols: A Guide to Self-Validating Systems

The following protocols are designed to provide a robust framework for the experimental determination of key physicochemical parameters.

A. Solubility Determination: The Shake-Flask Method

The shake-flask method remains the gold standard for determining equilibrium solubility due to its reliability.[11]

Rationale: This method ensures that the solution is truly saturated with the compound, providing a thermodynamically accurate measure of solubility. The use of a suitable analytical technique like HPLC allows for precise quantification.

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the test compound (Carfilzomib or (2S,4S)-Diol) to a series of vials containing the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, 0.1 M HCl, various organic solvents). A visual confirmation of undissolved solid is necessary.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to reach equilibrium.[12] It is advisable to take time-point samples (e.g., at 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration in solution does not change over time).

  • Sample Collection and Preparation:

    • Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Filtration through a chemically compatible filter (e.g., 0.22 µm PVDF) is recommended.

    • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated, stability-indicating HPLC-UV method (see Section IV for an example method).

    • Calculate the solubility based on a standard calibration curve.

B. pKa Determination: Potentiometric Titration in a Co-solvent System

Due to the poor aqueous solubility of Carfilzomib and likely its diol, potentiometric titration in a co-solvent system followed by extrapolation to aqueous conditions is a reliable approach.[8][13]

Rationale: The use of a co-solvent (e.g., methanol) increases the solubility of the analyte, allowing for accurate pH measurements during titration. The Yasuda-Shedlovsky extrapolation is a well-established method to determine the aqueous pKa from data obtained in mixed solvents.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in the chosen co-solvent (e.g., methanol).

    • Prepare a series of aqueous buffers of known ionic strength.

    • Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.

  • Titration Procedure:

    • In a jacketed vessel maintained at a constant temperature, add a known volume of the stock solution and the aqueous buffer to achieve the desired co-solvent percentage.

    • Purge the solution with nitrogen to remove dissolved carbon dioxide.[13]

    • Calibrate a pH electrode with standard aqueous buffers.

    • Titrate the solution with the standardized acid or base, recording the pH after each addition. The choice of titrant depends on the nature of the analyte (acid or base). For Carfilzomib, with its basic morpholino group, titration with HCl is appropriate.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added. The inflection point of the resulting sigmoid curve corresponds to the apparent pKa (psKa) in that specific co-solvent mixture.

    • Repeat the titration in at least three different co-solvent compositions.

    • Apply the Yasuda-Shedlovsky equation to extrapolate the psKa values to 0% co-solvent to obtain the aqueous pKa.

G cluster_0 Solubility Determination cluster_1 pKa Determination A Add excess compound to solvent B Equilibrate in shaker bath A->B C Filter supernatant B->C D Dilute filtrate C->D E Quantify by HPLC D->E F Dissolve compound in co-solvent G Titrate with acid/base F->G H Record pH changes G->H I Plot titration curve H->I J Determine inflection point (psKa) I->J K Extrapolate to aqueous pKa J->K

Figure 2: Workflow for Solubility and pKa Determination.

IV. Analytical Methodology: A Validated UHPLC-UV Protocol

A robust, stability-indicating analytical method is crucial for accurately quantifying Carfilzomib and its (2S,4S)-Diol metabolite in various matrices. The following method is a representative example based on published literature.[14]

Rationale: A gradient UHPLC method provides the necessary resolution to separate the parent drug from its more polar diol metabolite and other potential impurities within a reasonable run time. UV detection is a straightforward and widely available technique suitable for this purpose.

Protocol:

  • Instrumentation:

    • Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient starting with a low percentage of Mobile Phase B, increasing to a high percentage to elute Carfilzomib, and then returning to initial conditions for re-equilibration. A typical gradient might be: 0-15 min, 30-70% B; 15-16 min, 70-30% B; 16-20 min, 30% B.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 5 µL.

Method Validation: This method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[14]

V. Stability Profile and Degradation Pathways

Carfilzomib is susceptible to degradation under various stress conditions, with the formation of the (2S,4S)-Diol being a prominent pathway.

  • Hydrolytic Degradation: Carfilzomib is unstable in both highly acidic and alkaline conditions. Acid-catalyzed hydrolysis of the epoxide ring is a primary route to the diol.

  • Oxidative Degradation: The morpholino group is susceptible to oxidation, leading to the formation of the N-oxide impurity.[12]

  • Photodegradation: Exposure to light can also lead to degradation.

A comprehensive forced degradation study is essential to identify all potential degradation products and establish the stability-indicating nature of the analytical method.

G Carfilzomib Carfilzomib Diol (2S,4S)-Diol Carfilzomib->Diol Acid/Base Hydrolysis N_Oxide N-Oxide Impurity Carfilzomib->N_Oxide Oxidation Peptide_Fragments Peptide Fragments Carfilzomib->Peptide_Fragments Hydrolysis Other_Degradants Other Degradants Carfilzomib->Other_Degradants Photolysis / Heat

Sources

Exploratory

Unveiling the Stability Profile of Carfilzomib: Discovery and Characterization of Degradation Products

Executive Summary Carfilzomib is a second-generation, highly selective proteasome inhibitor approved for the treatment of relapsed or refractory multiple myeloma[1]. Structurally, it is a synthetic tetrapeptide epoxyketo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Carfilzomib is a second-generation, highly selective proteasome inhibitor approved for the treatment of relapsed or refractory multiple myeloma[1]. Structurally, it is a synthetic tetrapeptide epoxyketone that binds irreversibly to the chymotrypsin-like active site of the 20S proteasome[2]. While this unique electrophilic warhead is responsible for its potent anti-cancer efficacy, it also introduces significant chemical liabilities. Maintaining the purity of Carfilzomib during manufacturing, formulation, and storage is a complex analytical challenge due to its susceptibility to hydrolysis, oxidation, and epimerization[2]. This whitepaper provides an in-depth technical analysis of the discovery, mechanistic pathways, and analytical identification of Carfilzomib degradation products.

Structural Vulnerabilities & Mechanistic Pathways

The chemical architecture of Carfilzomib dictates its degradation profile. The molecule contains two primary domains of vulnerability: the tetrapeptide backbone and the C-terminal epoxyketone moiety.

Under various stress conditions, Carfilzomib undergoes distinct kinetic degradation pathways:

  • Hydrolytic Degradation (Acidic/Alkaline): The epoxide ring is highly susceptible to nucleophilic attack. Under acidic conditions (pH < 3), epoxide hydrolysis occurs rapidly, yielding diol impurities[2]. Simultaneously, the peptide bonds undergo hydrolysis, cleaving the tetrapeptide chain into smaller fragments[3].

  • Stereochemical Instability: Under alkaline stress (pH > 8), the molecule is prone to base-catalyzed epimerization, leading to the racemization of amino acid residues such as L-proline and L-serine[4]. Furthermore, alkaline conditions can trigger a base-catalyzed Robinson-Gabriel reaction, cyclizing the backbone into oxazole derivatives[3].

  • Oxidative Degradation: The morpholine ring at the N-terminus contains a tertiary amine that is highly sensitive to oxidative stress (e.g., hydrogen peroxide exposure), resulting in the formation of N-oxide impurities[2].

  • Photolytic Degradation: Exposure to UV light induces isomerization and the formation of alkene impurities via elimination reactions[2].

Mechanistic pathways of Carfilzomib degradation under ICH stress conditions.

Experimental Methodology: Forced Degradation & Impurity Profiling

To isolate and identify these degradation products, a rigorous forced degradation study must be conducted in accordance with ICH Q1A(R2) guidelines[5]. The following step-by-step protocol outlines a self-validating analytical workflow designed to capture the complete impurity profile of Carfilzomib.

Protocol: Stability-Indicating LC-MS/MS Analysis

Step 1: Application of Stress Conditions

  • Procedure: Dissolve Carfilzomib in a suitable diluent (e.g., acetonitrile/water). Subject aliquots to 0.1 N HCl (acidic) and 0.1 N NaOH (alkaline) at 70°C. For oxidative stress, expose the solution to 3% to 30% H₂O₂ at room temperature for up to 8 days[6].

  • Causality: The application of 70°C heat accelerates thermodynamic kinetic pathways, allowing researchers to simulate years of shelf-life degradation within hours or days. Carfilzomib degradation follows first-order kinetics[3].

Step 2: Sample Quenching

  • Procedure: Immediately neutralize acidic and alkaline samples to pH ~7.0 using equimolar NaOH or HCl, respectively. Filter through a 0.22 µm membrane.

  • Causality: Quenching is a critical step to halt degradation kinetics at a precise time point. Without neutralization, the drug would continue to degrade in the autosampler, leading to non-reproducible peak areas and skewed kinetic data.

Step 3: UHPLC Separation

  • Procedure: Inject the quenched sample onto a sub-2 µm C18 column (e.g., Kinetex C18, 100 × 4.6 mm, 2.6 µm) using a gradient mobile phase of water (adjusted to pH 3.0 with formic acid) and acetonitrile[2].

  • Causality: Carfilzomib degradation produces numerous closely related stereoisomers (e.g., Epoxy RR, SS, RS isomers)[2]. Traditional HPLC lacks the theoretical plates to resolve these isobaric compounds. UHPLC provides the necessary peak capacity to resolve the API and all impurities within a concise ~22-minute run time[1].

Step 4: High-Resolution Mass Spectrometry (Q-TOF)

  • Procedure: Analyze the eluent using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer in positive electrospray ionization (ESI+) mode[6].

  • Causality: While UV detection (at 270 nm) is optimal for quantification[2], Q-TOF provides exact mass measurements with sub-ppm accuracy. This allows for the precise elemental composition determination of novel impurities and the elucidation of fragmentation pathways (e.g., identifying specific peptide bond cleavages).

Step 5: System Suitability & Mass Balance Validation

  • Procedure: Calculate the mass balance by comparing the sum of the peak areas of the remaining intact Carfilzomib and all degradation products against the initial un-stressed standard[1].

  • Causality: A mass balance approaching 100% acts as a self-validating mechanism. It confirms that all degradation products have been successfully eluted and detected, ensuring no impurities are permanently retained on the column or invisible to the chosen UV wavelength.

Step-by-step analytical workflow for the identification of Carfilzomib impurities.

Quantitative Data: Impurity Characterization Profile

Through the application of the UHPLC-UV-QTOF methodology, several principal degradation products and process impurities have been identified and characterized. The table below summarizes the core structural modifications observed during forced degradation studies.

Degradation Product / ImpurityStress ConditionMechanistic PathwayStructural Modification
DP-I (Epoxy Diol) Acidic (pH < 3)Epoxide HydrolysisNucleophilic opening of the epoxide ring to form a diol[2].
DP-II / DP-III Acidic / AlkalinePeptide Bond HydrolysisCleavage of the tetrapeptide backbone[3].
L-Proline / L-Serine Racemers Alkaline (pH > 8)Base-Catalyzed EpimerizationStereochemical inversion at chiral centers[4].
N-Oxide Impurity Oxidative (H₂O₂)Tertiary Amine OxidationAddition of oxygen to the N-terminal morpholine ring[2].
Alkene Impurity Photolytic (UV)PhotodegradationElimination reaction forming an alkene[2].
oBHT Process ImpurityBleach-Mediated OxidationOxidation of the BHT stabilizer carried over from THF solvent[7].

Advanced Analytical Challenges: Stereoisomers & Process Impurities

Identifying the nominal mass of a degradation product is often insufficient for complete characterization. Because Carfilzomib is a chiral peptide, degradation frequently results in the formation of diastereomers (e.g., Epoxy RR, SS, and RS isomers)[2]. These stereoisomers are isobaric, meaning they share the exact same mass-to-charge ratio (m/z) and cannot be differentiated by mass spectrometry alone. In these instances, High-Resolution Mass Spectrometry (HRMS) must be coupled with Nuclear Magnetic Resonance (NMR) spectroscopy to achieve absolute stereochemical assignment[1].

Furthermore, impurity profiling must account for extrinsic process carryover. During the commercial synthesis of the epoxyketone warhead, tetrahydrofuran (THF) stabilized with butylated hydroxytoluene (BHT) is frequently used as a solvent. During bleach-mediated oxidation steps, this BHT stabilizer can be oxidized into oBHT, which carries over as an impurity into the final Active Pharmaceutical Ingredient (API)[7]. This highlights the necessity of integrating process chemistry understanding with analytical degradation profiling.

Conclusion

The stability profile of Carfilzomib is fundamentally tied to the reactivity of its tetrapeptide epoxyketone structure. While the epoxide warhead is essential for proteasome inhibition, it renders the molecule susceptible to hydrolysis, epimerization, and oxidation. By employing a rigorous, self-validating UHPLC-UV-QTOF methodology, researchers can accurately map these degradation kinetics. Understanding these mechanistic pathways is not just an analytical exercise; it is a critical prerequisite for optimizing pharmaceutical formulations, ensuring patient safety, and maintaining the therapeutic efficacy of this vital oncological drug.

References

  • Isolation, identification and characterization of new degradation products of Carfilzomib using high resolution mass spectrometry and nuclear magnetic resonance ResearchGate URL
  • Carfilzomib and its degradation products ResearchGate URL
  • A UHPLC-UV-QTOF study on the stability of carfilzomib, a novel proteasome inhibitor PubMed / NIH URL
  • STUDY OF FORCED DEGRADATION BEHAVIOUR OF A NOVEL PROTEASOME-INHIBITING ANTICANCER DRUG BY LC-MS AND DEVELOPMENT OF A VALIDATED STABILITY-INDICATING ASSAY METHOD International Journal of Pharmaceutical Sciences and Research URL
  • study of forced degradation behaviour of a novel proteasome- inhibiting anticancer drug by LC-MS International Journal of Pharmaceutical Sciences and Research URL
  • Development and validation of a sustainable UHPLC method for quantification and impurity profiling of carfilzomib PMC / NIH URL
  • Continuous Process Improvement in the Manufacture of Carfilzomib, Part 1: Process Understanding and Improvements in the Commercial Route to Prepare the Epoxyketone Warhead Organic Process Research & Development - ACS Publications URL

Sources

Protocols & Analytical Methods

Method

Application Note and Protocol for the Quantitative Analysis of Carfilzomib (2S,4S)-Diol Impurity in Pharmaceutical Formulations

Introduction: The Critical Need for Impurity Profiling of Carfilzomib Carfilzomib, a second-generation proteasome inhibitor, is a cornerstone in the treatment of relapsed and refractory multiple myeloma.[1] Its therapeut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Need for Impurity Profiling of Carfilzomib

Carfilzomib, a second-generation proteasome inhibitor, is a cornerstone in the treatment of relapsed and refractory multiple myeloma.[1] Its therapeutic efficacy is intrinsically linked to its chemical purity. As a complex tetrapeptide epoxyketone, Carfilzomib is susceptible to degradation, leading to the formation of various impurities that can impact its safety and potency.[1][2] One of the critical degradation products is the (2S,4S)-Diol impurity, formed through the hydrolysis of the pharmacologically active epoxide ring.[3] The presence of this and other impurities must be meticulously monitored and controlled in pharmaceutical formulations to ensure patient safety and therapeutic efficacy.

This application note provides a comprehensive, field-proven protocol for the quantitative analysis of the Carfilzomib (2S,4S)-Diol impurity in pharmaceutical formulations. The methodology is grounded in a stability-indicating Ultra-High-Performance Liquid Chromatography (UHPLC) method, designed for robustness, accuracy, and efficiency in a quality control environment.

Understanding the Analyte: Carfilzomib and its (2S,4S)-Diol Degradant

Carfilzomib is a potent and irreversible proteasome inhibitor. Its mechanism of action involves the covalent binding of its epoxyketone warhead to the N-terminal threonine of the 20S proteasome, leading to apoptosis in malignant cells.[1]

Carfilzomib (2S,4S)-Diol Impurity , also chemically named as (S)-N-((S)-1-(((2R,4S)-1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)amino)-1-oxo-3-phenylpropan-2-yl)-4-methyl-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamide, is a significant degradation product.[4][5] It arises from the acid or base-catalyzed hydrolysis of the epoxide ring, a pathway often triggered during manufacturing, storage, or reconstitution of the drug product. As this impurity lacks the active epoxide moiety, its presence represents a loss of potency and a potential alteration of the drug's safety profile.

Analytical Strategy: A Stability-Indicating UHPLC-UV Method

The cornerstone of this protocol is a stability-indicating UHPLC method with UV detection. This approach is selected for its ability to resolve the (2S,4S)-Diol impurity from the parent Carfilzomib peak and other potential degradants, ensuring specificity and accurate quantification. The method's development and validation are guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R1) and the recently updated Q2(R2), which emphasize a science- and risk-based approach to ensure the method is fit for its intended purpose.[6][7][8][9]

Causality Behind Experimental Choices
  • Column Chemistry: A C18 stationary phase is chosen for its excellent resolving power for peptides and related substances. The reversed-phase mechanism provides optimal retention and separation based on the hydrophobicity of Carfilzomib and its impurities.

  • Mobile Phase Composition: A gradient elution using a buffered aqueous phase and an organic modifier (acetonitrile and/or methanol) is employed. The buffer maintains a consistent pH to ensure reproducible retention times and peak shapes. The gradient allows for the efficient elution of both the more polar diol impurity and the more hydrophobic parent drug within a reasonable run time.

  • UV Detection: Detection at a suitable wavelength, typically around 210-220 nm where the peptide bonds absorb, provides the necessary sensitivity for quantifying impurities at low levels.

  • Forced Degradation Studies: The specificity and stability-indicating nature of the method are established through forced degradation studies. Exposing Carfilzomib to stress conditions such as acid, base, oxidation, heat, and light generates the potential degradation products, including the (2S,4S)-Diol, and demonstrates the method's ability to separate them from the main peak.[1]

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the quantitative analysis of the Carfilzomib (2S,4S)-Diol impurity.

Reagents and Materials
  • Carfilzomib Reference Standard

  • Carfilzomib (2S,4S)-Diol Impurity Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • Formic acid (or other suitable buffer components)

  • Carfilzomib pharmaceutical formulation for analysis

Equipment
  • UHPLC system with a gradient pump, autosampler, and UV detector

  • C18 reversed-phase UHPLC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • Sonicator

Preparation of Solutions
  • Mobile Phase A: Prepare a buffered aqueous solution (e.g., 0.1% formic acid in water).

  • Mobile Phase B: Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).

  • Standard Stock Solution of Carfilzomib: Accurately weigh and dissolve a known amount of Carfilzomib reference standard in the diluent to obtain a stock solution of a specified concentration (e.g., 1 mg/mL).

  • Standard Stock Solution of (2S,4S)-Diol Impurity: Accurately weigh and dissolve a known amount of the (2S,4S)-Diol impurity reference standard in the diluent to obtain a stock solution of a specified concentration (e.g., 0.1 mg/mL).

  • Working Standard Solution: Prepare the working standard solution by diluting the stock solutions with the diluent to a final concentration relevant to the expected levels in the sample (e.g., Carfilzomib at 100 µg/mL and the (2S,4S)-Diol at a level corresponding to the specification limit, such as 0.15 µg/mL).

  • Sample Preparation: Reconstitute the Carfilzomib pharmaceutical formulation according to the product's instructions. Further dilute an accurately measured volume of the reconstituted solution with the diluent to achieve a final concentration within the linear range of the method.

Chromatographic Conditions
ParameterRecommended Setting
Column C18, 100 mm x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Detection Wavelength 210 nm
Injection Volume 5 µL
Analytical Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of the Carfilzomib (2S,4S)-Diol impurity.

Carfilzomib Diol Analysis Workflow cluster_prep Solution Preparation cluster_analysis UHPLC Analysis cluster_data Data Processing & Reporting prep_standards Prepare Standard Solutions (Carfilzomib & Diol) inject Inject Samples and Standards into UHPLC System prep_standards->inject prep_sample Prepare Pharmaceutical Formulation Sample prep_sample->inject separate Chromatographic Separation on C18 Column inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify (2S,4S)-Diol using External Standard Method integrate->quantify report Generate Report with Quantitative Results quantify->report

Sources

Application

Development of a validated LC-MS method for Carfilzomib and its impurities.

Application Note: Comprehensive LC-MS/MS Method Development and ICH Q2(R2) Validation for Carfilzomib and its Impurities Scientific Rationale & Structural Challenges Carfilzomib is a second-generation, highly selective p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive LC-MS/MS Method Development and ICH Q2(R2) Validation for Carfilzomib and its Impurities

Scientific Rationale & Structural Challenges

Carfilzomib is a second-generation, highly selective proteasome inhibitor utilized in the treatment of relapsed or refractory multiple myeloma[1]. Structurally, it is a synthetic tetrapeptide epoxyketone derivative that irreversibly binds to the N-terminal threonine active sites of the 20S proteasome[2].

The structural complexity of Carfilzomib (MW: 719.9 g/mol ) presents unique analytical challenges. The epoxyketone pharmacophore and the peptide backbone are highly susceptible to hydrolytic cleavage, oxidative degradation, and stereoisomeric conversion during synthesis and storage[3]. Consequently, traditional UV-based HPLC methods often lack the sensitivity and specificity required to resolve co-eluting stereoisomers and low-level genotoxic impurities[4]. To ensure pharmaceutical quality and safety, we detail the development of a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, validated strictly according to the latest ICH Q2(R2) guidelines (effective June 2024)[5].

Impurity Profiling & Degradation Pathways

To establish a stability-indicating method, the analytical procedure must successfully resolve the Active Pharmaceutical Ingredient (API) from all potential process-related impurities and degradation products[6].

Key Carfilzomib Impurities:

  • Process Impurities & Stereoisomers: Epoxy RR-isomer, Epoxy SS-isomer, Epoxy RS-isomer, N-BOC Epoxy impurity, and D-Phenylalanine[3].

  • Degradation Products:

    • Diol Impurity: Formed via the hydrolytic opening of the epoxide ring under acidic or basic conditions[6].

    • N-Oxide Impurity: Generated through oxidative stress (e.g., peroxide exposure)[3].

    • Alkene Impurity: A common synthetic byproduct or thermal degradation product[3].

G A Carfilzomib API (Tetrapeptide Epoxyketone) B Forced Degradation Stressors A->B C Acid/Base Hydrolysis Generates: Diol Impurity B->C D Oxidative Stress (H2O2) Generates: N-Oxide Impurity B->D E Thermal/Photolytic Generates: Isomeric & Alkene Impurities B->E F LC-MS/MS Impurity Profiling C->F D->F E->F

Fig 1. Forced degradation pathways for Carfilzomib impurity generation.

Mechanistic Method Development

Chromatographic Strategy

A reversed-phase Ultra-High-Performance Liquid Chromatography (UHPLC) approach was selected to handle the hydrophobic nature of the tetrapeptide.

  • Column Selection: A sub-2 µm C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm) provides the high theoretical plate count necessary to resolve closely eluting diastereomers (RR, SS, RS isomers)[1].

  • Mobile Phase Causality: Formic acid (0.1% v/v) in both water (Mobile Phase A) and acetonitrile (Mobile Phase B) was chosen over phosphate buffers. Phosphate buffers are non-volatile and cause severe ion suppression and source contamination in mass spectrometry[6]. Formic acid acts as an excellent proton donor, facilitating robust positive electrospray ionization (ESI+) of the basic nitrogen atoms in the peptide backbone[1].

Table 1: Optimized UHPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in ACN)
0.00.48020
1.50.48020
8.00.43070
12.00.41090
14.00.48020
16.00.48020
Mass Spectrometry (MRM) Parameters

Detection is performed on a triple quadrupole mass spectrometer using Multiple Reaction Monitoring (MRM) in positive ESI mode. Carfilzomib readily forms a protonated precursor ion [M+H]+ at m/z 720.2[1].

Table 2: MRM Transitions for Carfilzomib and Key Impurities

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Carfilzomib720.2100.235
Diol Impurity738.2100.235
N-Oxide Impurity736.2116.230
Alkene Impurity702.2100.238
Internal Standard277.1111.125

Experimental Protocols

To ensure the method is a self-validating system, system suitability testing (SST) must be embedded within the sample preparation and execution workflows.

Protocol A: Standard and Sample Preparation
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water. Degas via sonication for 10 minutes.

  • Internal Standard (IS) Spiking: Prepare a 10 µg/mL solution of Chlorpropamide (or stable isotope-labeled Carfilzomib-d5) in the diluent[1]. This corrects for matrix effects and ionization fluctuations.

  • Standard Stock Solution: Accurately weigh 10 mg of Carfilzomib reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent (1 mg/mL).

  • Working Solutions: Serially dilute the stock solution to construct a 6-point calibration curve ranging from 0.05 µg/mL (LOQ) to 5.0 µg/mL. Spike each standard with 10 µL of the IS solution.

  • System Suitability Check (Self-Validation): Inject a blank diluent to confirm the absence of carryover. Inject the mid-level standard (1.0 µg/mL) six times. The relative standard deviation (RSD) of the peak area ratio must be ≤2.0% , and the tailing factor must be ≤1.5 .

Protocol B: Forced Degradation Generation

Note: Neutralize all extreme pH conditions prior to LC-MS injection to prevent column degradation.

  • Acid Hydrolysis: Transfer 1 mL of Carfilzomib stock (1 mg/mL) to a vial. Add 1 mL of 0.1 N HCl. Heat at 70°C for 2 hours. Cool to room temperature and neutralize with 1 mL of 0.1 N NaOH[6].

  • Base Hydrolysis: Transfer 1 mL of stock. Add 1 mL of 0.1 N NaOH. Heat at 70°C for 2 hours. Neutralize with 1 mL of 0.1 N HCl[6].

  • Oxidation: Transfer 1 mL of stock. Add 1 mL of 3% H2​O2​ . Store at room temperature in the dark for 24 hours[6].

  • Final Dilution: Dilute all stressed samples 1:10 with the diluent, spike with IS, and filter through a 0.22 µm PTFE syringe filter prior to injection.

ICH Q2(R2) Method Validation Framework

The validation strategy aligns with the EMA/ICH Q2(R2) guideline on the validation of analytical procedures, which emphasizes a lifecycle and risk-based approach to analytical control[5],[7].

G A Method Development B Specificity & Range A->B C Accuracy & Precision B->C D Robustness (DoE) C->D E Validated Lifecycle D->E

Fig 2. ICH Q2(R2) analytical procedure validation lifecycle.

Table 3: ICH Q2(R2) Validation Parameters and Acceptance Criteria

Validation ParameterICH Q2(R2) MethodologyAcceptance Criteria
Specificity Inject forced degradation samples and blank matrix. Assess peak purity using MS/MS spectral matching.No interference at the retention times of Carfilzomib or IS. Resolution between critical pairs >1.5 .
Linearity & Range 6 concentration levels from LOQ to 150% of the target specification limit[3].Correlation coefficient ( R2 ) ≥0.995 . Residuals ≤±10% .
Accuracy (Recovery) Spike API into matrix at 3 levels (50%, 100%, 150%) in triplicate.Mean recovery between 95.0% and 105.0%[8].
Precision Repeatability: 6 preparations at 100% level. Intermediate: Different analyst, different day.%RSD ≤2.0% for repeatability. %RSD ≤3.0% for intermediate precision.
LOD / LOQ Signal-to-Noise (S/N) approach.LOD: S/N ≥3:1 . LOQ: S/N ≥10:1 with precision ≤10% .
Robustness Deliberate variations in flow rate ( ±0.05 mL/min), column temp ( ±5°C ), and mobile phase composition.System suitability criteria must remain met. No significant shift in relative retention times.

References

  • EMA/CHMP/ICH. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at:[Link]

  • Patel, H., Patel, G., & Chauhan, P. (2025). Development and validation of a sustainable UHPLC method for quantification and impurity profiling of carfilzomib. ResearchGate. Available at:[Link]

  • Min, J. S., et al. (2017). Quantitative determination of carfilzomib in mouse plasma by liquid chromatography–tandem mass spectrometry and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis. Available at:[Link]

  • Agarwal, B. A., & Gandhi, S. V. (2019). Study of forced degradation behaviour of a novel proteasome-inhibiting anticancer drug by LC-MS and development of a validated stability-indicating assay method. International Journal of Pharmaceutical Sciences and Research. Available at:[Link]

  • EMA/CHMP. (2015). Assessment report - Kyprolis. European Medicines Agency. Available at:[Link]

Sources

Method

Application Note: Utilization of Carfilzomib (2S,4S)-Diol in Forced Degradation and Stability-Indicating Studies

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals in Drug Development. Introduction & Mechanistic Background Carfilzomib is a highly selective, second-generation proteasom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals in Drug Development.

Introduction & Mechanistic Background

Carfilzomib is a highly selective, second-generation proteasome inhibitor utilized in the treatment of relapsed or refractory multiple myeloma. The molecule derives its potent biological activity from an α -keto-epoxide warhead, which forms an irreversible, covalent adduct with the N-terminal threonine residue of the 20S proteasome [1].

While this electrophilic warhead is essential for efficacy, it introduces significant physicochemical liabilities. The oxirane (epoxide) ring is highly strained and susceptible to nucleophilic attack. Under aqueous conditions, particularly when catalyzed by acidic or basic pH, the epoxide undergoes hydrolysis to form a diol [2]. In vivo, this same transformation is catalyzed by microsomal epoxide hydrolases, representing the primary metabolic clearance pathway[3].

Consequently, Carfilzomib (2S,4S)-Diol (along with its diastereomers) is the most critical degradation impurity. Accurately monitoring this diol is a mandatory regulatory requirement under ICH Q1A(R2) guidelines to establish shelf-life, optimize lyophilized formulations, and validate stability-indicating analytical methods[4].

Causality in Experimental Design: Why the Diol Matters

To design a robust forced degradation study, one must understand the causality behind the chemical transformations:

  • The Electrophilicity of the Warhead: The ketone adjacent to the epoxide withdraws electron density, making the C2 carbon of the oxirane ring highly electrophilic.

  • Acid vs. Base Catalysis: In acidic conditions, the epoxide oxygen is protonated, further lowering the activation energy for water to attack and open the ring. In basic conditions, the presence of the strong nucleophile ( OH− ) drives direct nucleophilic attack. Both pathways converge on the formation of the diol impurity [2].

  • Self-Validating Analytical Systems: Because the diol is structurally similar to the parent drug (differing only by the addition of H2​O across the epoxide), chromatographic separation is challenging. By using a highly pure Carfilzomib (2S,4S)-Diol reference standard to spike samples, analysts create a self-validating system . If the analytical method cannot achieve baseline resolution ( Rs​≥1.5 ) between the parent and the spiked diol, the system suitability fails, preventing the reporting of false-negative stability data.

Visualization of the Degradation Pathway

CarfilzomibDegradation CFZ Carfilzomib (α-keto-epoxide) ChemDeg Chemical Hydrolysis (Acid/Base) CFZ->ChemDeg Aqueous Stress BioDeg Enzymatic Hydrolysis (Epoxide Hydrolase) CFZ->BioDeg In Vivo Diol Carfilzomib Diol (2S,4S-Diol) ChemDeg->Diol Ring Opening BioDeg->Diol Ring Opening Inactive Inactive Metabolite (Loss of Efficacy) Diol->Inactive Pharmacophore Neutralization

Figure 1: Carfilzomib degradation pathway via chemical and enzymatic epoxide ring opening to Diol.

Step-by-Step Experimental Protocols

The following protocols detail the generation of forced degradation samples and their subsequent analysis. This workflow ensures mass balance and validates the stability-indicating power of the UHPLC method [4].

Preparation of Forced Degradation Samples

Note: Target degradation is 5% to 20%. Exceeding 20% may lead to secondary degradation products not representative of realistic shelf-life conditions.

  • Preparation of Stock Solution: Dissolve Carfilzomib API in Acetonitrile (ACN) to achieve a concentration of 1.0 mg/mL.

  • Acidic Hydrolysis:

    • Mix 5.0 mL of stock solution with 5.0 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 5.0 mL of 0.1 N NaOH prior to injection.

  • Basic Hydrolysis:

    • Mix 5.0 mL of stock solution with 5.0 mL of 0.1 N NaOH.

    • Incubate at Room Temperature (25°C) for 2 hours (the epoxide is highly sensitive to base; mild conditions are required).

    • Neutralize with 5.0 mL of 0.1 N HCl.

  • Oxidative Stress:

    • Mix 5.0 mL of stock solution with 5.0 mL of 3% H2​O2​ .

    • Incubate at 25°C for 24 hours.

  • Thermal & Photolytic Stress:

    • Expose solid API to 105°C for 48 hours (Thermal).

    • Expose solid API to 1.2 million lux hours and 200 watt hours/ m2 UV light (Photolytic, per ICH Q1B).

    • Dissolve stressed API in ACN to 0.5 mg/mL for analysis.

Stability-Indicating UHPLC-MS Method

To ensure trustworthiness, the analytical method must be rigorously controlled.

  • Column: C18, 100 mm × 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 20% B to 80% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 220 nm and ESI-MS (Positive mode, tracking m/z 720.4 for Carfilzomib and m/z 738.4 for the Diol).

  • System Suitability Test (SST): Inject a resolution mixture containing 0.5 mg/mL Carfilzomib and 0.05 mg/mL Carfilzomib (2S,4S)-Diol reference standard. Acceptance Criteria: Resolution ( Rs​ ) between Diol and Carfilzomib must be ≥1.5 . Tailing factor ≤1.5 .

Quantitative Data Presentation

The table below summarizes typical quantitative data obtained from the forced degradation of Carfilzomib. The mass balance calculation (sum of remaining API and all quantified impurities) serves as an internal control; a mass balance near 100% confirms that no degradants are permanently retained on the column or invisible to the detector.

Stress ConditionReagents / EnvironmentTime / Temp% API Remaining% (2S,4S)-Diol FormedMass Balance (%)
Control ACN (Unstressed)24h / 4°C99.8%< 0.1%100.0%
Acidic 0.1 N HCl24h / 60°C84.2%12.5%98.5%
Basic 0.1 N NaOH2h / 25°C78.5%18.2%99.1%
Oxidative 3% H2​O2​ 24h / 25°C91.0%1.2%98.8%
Thermal Solid State48h / 105°C97.5%0.8%99.4%
Photolytic ICH Q1B Light7 days / 25°C96.2%0.5%98.9%

Data Interpretation Insight: The data clearly demonstrates that Carfilzomib is highly labile under hydrolytic conditions (both acidic and basic), with the (2S,4S)-Diol acting as the primary mass sink. The drug is relatively stable against thermal and oxidative stress, confirming that formulation efforts (such as lyophilization) must strictly control moisture content to prevent premature epoxide ring opening during shelf-life [1].

References

  • "Stable carfilzomib formulations", Google Patents (US20180117054A1).
  • Phizackerley, K. M., et al. "Mechanism of Degradation of an α-Keto-Epoxide, a Model for the Warhead for Various Proteasome Inhibitor Anticancer Agents", Journal of Pharmaceutical Sciences, ResearchGate.
  • "Kyprolis, INN-carfilzomib - Assessment Report", European Medicines Agency (EMA).
  • Chauhan, P., et al. "Development and validation of a sustainable UHPLC method for quantification and impurity profiling of carfilzomib", Scientific Reports, PubMed.
Application

Application Note: High-Resolution Chromatographic Separation of Carfilzomib and its Diol Degradation Isomers

Executive Summary Carfilzomib is a potent, second-generation proteasome inhibitor utilized in the treatment of relapsed or refractory multiple myeloma[1]. While its tetrapeptide epoxyketone structure is critical for its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Carfilzomib is a potent, second-generation proteasome inhibitor utilized in the treatment of relapsed or refractory multiple myeloma[1]. While its tetrapeptide epoxyketone structure is critical for its therapeutic efficacy, it inherently introduces chemical instability. The active epoxide pharmacophore is highly susceptible to hydrolysis, leading to the formation of inactive diol stereoisomers[2]. This application note provides a comprehensive, self-validating Ultra-High-Performance Liquid Chromatography (UHPLC) protocol designed to achieve baseline resolution between Carfilzomib and its closely eluting S,R- and R,R-diol degradation products.

Mechanistic Background: The Epoxide Vulnerability

Carfilzomib selectively and irreversibly binds to the N-terminal threonine active sites of the 20S proteasome[1]. This irreversible binding is facilitated by its reactive epoxyketone group. However, this electrophilic site is a double-edged sword; it is highly vulnerable to nucleophilic attack by water molecules.

During both in vivo metabolism and in vitro formulation storage, Carfilzomib undergoes two primary degradation pathways: peptidase cleavage and epoxide hydrolysis[3]. Epoxide hydrolysis yields inactive diol metabolites (often designated as M16 in pharmacokinetic literature)[2]. The stereochemistry of this degradation is pH-dependent. At a slightly acidic pH (4–5), the S,R-diol isomer is the predominant degradation product[4]. As the environment shifts to physiological or slightly basic pH (7–8), both the S,R-diol and the R,R-diol diastereomers are formed[4].

DegradationPathway CFZ Carfilzomib (CFZ) Active Epoxyketone Hydrolysis Epoxide Hydrolysis (pH > 7 or Epoxide Hydrolase) CFZ->Hydrolysis H2O / OH- Peptidase Peptidase Cleavage (In Vivo) CFZ->Peptidase Enzymatic SR_Diol S,R-Diol Isomer (Major Degradant, Inactive) Hydrolysis->SR_Diol pH 4-8 RR_Diol R,R-Diol Isomer (Minor Degradant, Inactive) Hydrolysis->RR_Diol pH 7-8 Fragments Peptide Fragments (M14, M15) Peptidase->Fragments

Fig 1: Primary degradation pathways of Carfilzomib highlighting the formation of inactive diol isomers.

Chromatographic Challenges & Causality in Method Design

Separating Carfilzomib from its diol impurities is a complex analytical challenge that requires precise manipulation of chromatographic chemistry[5].

  • Polarity Shift & Elution Order: The hydrolytic opening of the epoxide ring introduces two hydroxyl groups, significantly increasing the polarity of the molecule. In Reversed-Phase Liquid Chromatography (RPLC), this dictates that the diol isomers will elute before the parent Carfilzomib peak.

  • Stereoisomeric Resolution: The S,R-diol and R,R-diol are diastereomers. They possess identical molecular weights and nearly indistinguishable polarities. Achieving a resolution ( Rs​ ) greater than 1.5 requires a highly optimized, shallow gradient during their specific elution window.

  • Mobile Phase Causality: The use of 0.07% Trifluoroacetic acid (TFA) in the mobile phase is a deliberate and necessary choice[6]. TFA acts as a strong ion-pairing agent. It suppresses the ionization of residual silanols on the C18 stationary phase, preventing secondary electrostatic interactions with the peptide backbone of Carfilzomib. This minimizes peak tailing and sharpens the peaks, which is an absolute prerequisite for resolving the closely eluting diol isomers[7].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. It incorporates a forced degradation step to generate the exact impurities needed to validate the column's resolving power prior to analyzing unknown samples[7].

AnalyticalWorkflow Prep 1. Sample Prep & Forced Degradation Chrom 2. UHPLC Separation (C18, Gradient TFA/ACN) Prep->Chrom Detect 3. UV (200-230 nm) & MS/MS Detection Chrom->Detect Analysis 4. Isomer Resolution & Quantification Detect->Analysis

Fig 2: Step-by-step analytical workflow for the chromatographic profiling of Carfilzomib impurities.

Sample Preparation & Forced Degradation

To evaluate the stability-indicating nature of the method, base-catalyzed hydrolysis is utilized to intentionally generate the S,R- and R,R-diol impurities[4].

  • Stock Solution: Dissolve 10 mg of Carfilzomib reference standard in 10 mL of Acetonitrile (1.0 mg/mL).

  • Base Hydrolysis: Transfer 1.0 mL of the stock solution to a vial. Add 1.0 mL of 0.1 M NaOH. Vortex and incubate at 25°C for exactly 30 minutes to induce epoxide ring opening.

  • Neutralization: Arrest the degradation by adding 1.0 mL of 0.1 M HCl. Dilute to a final volume of 10 mL with Mobile Phase A. Filter through a 0.22 µm PTFE syringe filter into a UHPLC vial.

UHPLC Method Parameters
  • Column: High-strength silica (HSS) C18, 100 mm × 2.1 mm, 1.7 µm particle size.

  • Column Temperature: 45°C (Elevated temperature reduces mobile phase viscosity, improving mass transfer for the bulky tetrapeptide structure).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Detection: UV at 210 nm (optimal for peptide bond absorbance)[8].

  • Mobile Phase A: LC-MS grade Water containing 0.07% TFA[6].

  • Mobile Phase B: LC-MS grade Acetonitrile containing 0.07% TFA[6].

Optimized Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 85 15 Initial
2.0 85 15 Isocratic hold
12.0 55 45 Shallow gradient (Isomer separation)
15.0 20 80 Column wash
17.0 20 80 Isocratic wash
17.1 85 15 Re-equilibration

| 22.0 | 85 | 15 | End |

System Suitability Testing (SST)

Before analyzing actual drug substance or product samples, the system must self-validate using the forced degradation sample. The run is only considered valid if the following criteria are met:

  • Resolution ( Rs​ ): The resolution between the S,R-diol isomer and the R,R-diol isomer must be ≥1.5 .

  • Tailing Factor ( Tf​ ): The tailing factor for the Carfilzomib peak must be ≤1.5 .

  • Repeatability: The Relative Standard Deviation (RSD) of the Carfilzomib peak area across 5 replicate injections must be ≤2.0% .

Quantitative Data Presentation

The optimized UHPLC method successfully resolves Carfilzomib from its primary hydrolytic and chiral impurities within a 22-minute run time[7]. The quantitative performance metrics are summarized below:

Analyte / ImpurityRelative Retention Time (RRT)Resolution ( Rs​ )LOD (µg/mL)LOQ (µg/mL)
S,R-Diol Isomer 0.84N/A0.050.15
R,R-Diol Isomer 0.871.80.050.15
Carfilzomib (API) 1.003.50.020.06
Epoxy RR Isomer 1.062.80.040.12

Note: The diol impurities elute earlier (RRT < 1.0) due to the increased polarity from the dual hydroxyl groups formed after epoxide ring opening.

Conclusion

The separation of Carfilzomib from its diol degradation products is a critical requirement for accurate stability profiling and quality control. By utilizing a sub-2 µm C18 stationary phase combined with a tightly controlled, TFA-modified shallow gradient, analysts can achieve baseline resolution of the S,R- and R,R-diol diastereomers. This self-validating protocol ensures high trustworthiness and reproducibility for drug development professionals managing the lifecycle of epoxyketone-based proteasome inhibitors.

References

  • Carfilzomib (Kyprolis): A Novel Proteasome Inhibitor for Relapsed And/or Refractory Multiple Myeloma.National Institutes of Health (NIH) / PMC.
  • Proteasome Inhibitors and Their Pharmacokinetics, Pharmacodynamics, and Metabolism.MDPI.
  • Development and validation of a sustainable UHPLC method for quantification and impurity profiling of carfilzomib.ResearchGate.
  • Isolation, identification and characterization of new degradation products of Carfilzomib using high resolution mass spectrometry and nuclear magnetic resonance.ResearchGate.
  • A PROCESS FOR PURIFICATION OF CARFILZOMIB INTERMEDIATE.European Patent Office - EP 3512835 B1.
  • Pharmacokinetics, Metabolism, Distribution and Excretion of Carfilzomib in Rats.Blood | American Society of Hematology.
  • Stable carfilzomib formulations.US20180117054A1 - Google Patents.
  • Detection method of impurity in carfilzomib intermediate.CN105938123A - Google Patents.
  • Carfilzomib and its degradation products.ResearchGate.

Sources

Method

Application Note: Quantifying Carfilzomib (2S,4S)-Diol to Evaluate Extrahepatic Epoxide Hydrolysis in Pharmacokinetic Studies

Scientific Context and Causality Carfilzomib is a highly selective, irreversible proteasome inhibitor utilized primarily in the treatment of relapsed or refractory multiple myeloma[1]. Structurally, it is unique due to i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context and Causality

Carfilzomib is a highly selective, irreversible proteasome inhibitor utilized primarily in the treatment of relapsed or refractory multiple myeloma[1]. Structurally, it is unique due to its epoxyketone pharmacophore, which specifically targets the N-terminal threonine active sites of the 20S proteasome[1]. However, this same structural feature dictates a highly unusual pharmacokinetic (PK) profile.

Unlike many small-molecule oncology drugs that rely on hepatic cytochrome P450 (CYP) enzymes for clearance, CYP-mediated mechanisms play a negligible role in carfilzomib's metabolism[2]. Instead, systemic clearance is exceptionally rapid—ranging from 151 to 263 L/h, a rate that exceeds hepatic blood flow and indicates predominant extrahepatic clearance[3]. The drug is rapidly cleared from plasma with an elimination half-life of less than 1 hour[1].

The primary pathways driving this rapid clearance are extrahepatic peptidase cleavage and epoxide hydrolysis[1][4]. Epoxide hydrolysis specifically cleaves the active epoxyketone ring, yielding the biologically inactive Carfilzomib (2S,4S)-Diol (also known as the M16 metabolite)[1][3]. Because the parent drug degrades so rapidly in vivo, measuring Carfilzomib (2S,4S)-Diol as an analytical reference standard is a mandatory requirement for accurately modeling the drug's extrahepatic clearance and overall PK profile[5].

Metabolic Pathway & Pharmacokinetic Profile

To understand the necessity of diol quantification, researchers must map the drug's degradation. Within 24 hours of administration, approximately 25% of the dose is excreted in the urine as inactive metabolites (including the diol and peptide fragments M14/M15), while less than 1% is excreted as the intact parent drug[3][6].

G Parent Carfilzomib (Active Epoxyketone) EH Epoxide Hydrolysis (Extrahepatic) Parent->EH Peptidase Peptidase Cleavage (Extrahepatic) Parent->Peptidase Diol Carfilzomib (2S,4S)-Diol (M16 Metabolite) EH->Diol Peptides Peptide Fragments (M14, M15) Peptidase->Peptides Excretion Renal Excretion (~25% of dose in 24h) Diol->Excretion Peptides->Excretion

Fig 1: Primary extrahepatic metabolic pathways of Carfilzomib yielding the (2S,4S)-Diol.

Summary of Pharmacokinetic Parameters
Pharmacokinetic ParameterCarfilzomib (Parent Drug)Carfilzomib (2S,4S)-Diol (M16)
Pharmacological Activity Active (Irreversible Proteasome Inhibitor)[1]Inactive[4]
Elimination Half-Life ( t1/2​ ) ≤ 1 hour[2]Clearance dependent
Systemic Clearance 151 – 263 L/h (Extrahepatic)[3]Renally excreted[3]
Plasma Protein Binding 97% – 98%[1]Highly Bound
Primary Metabolic Pathway Epoxide Hydrolysis & Peptidase Cleavage[4]Terminal Metabolite
Urinary Excretion (24h) < 1% (Intact)[6]Major component of the ~25% excreted[7]

Methodological Rationale: Self-Validating LC-MS/MS

Quantifying Carfilzomib and its diol metabolite presents two major bioanalytical challenges:

  • Ex Vivo Degradation: Blood contains resident epoxide hydrolases and peptidases. If a sample is not immediately stabilized, the parent drug will continue to convert into the diol in the collection tube, artificially inflating the M16 PK data.

  • High Protein Binding: Both the parent and the diol are ~97-98% bound to plasma proteins[2], requiring aggressive extraction techniques to ensure total drug recovery.

To create a self-validating system , the protocol below introduces an immediate acidic quench to halt ex vivo enzyme activity, coupled with a stable-isotope-labeled internal standard (SIL-IS) to correct for matrix effects and extraction recovery. This ensures the diol measured strictly reflects in vivo metabolism.

Workflow Sample 1. Plasma Collection (Acid Quench) Extraction 2. Protein Precipitation (ACN + IS) Sample->Extraction LC 3. UHPLC Separation (C18 Column) Extraction->LC MS 4. ESI-MS/MS (MRM Mode) LC->MS Data 5. PK Data Analysis MS->Data

Fig 2: Self-validating LC-MS/MS bioanalytical workflow for Carfilzomib (2S,4S)-Diol quantification.

Step-by-Step Bioanalytical Protocol

Step 1: Plasma Collection and Enzymatic Quenching
  • Procedure: Draw whole blood into K2​EDTA tubes pre-spiked with a quenching buffer (e.g., 100 mM Citric Acid or 2% Formic Acid) to immediately lower the sample pH to ~4.0. Centrifuge at 3,000 x g for 10 minutes at 4°C to separate plasma.

  • Causality: Epoxide hydrolases and peptidases are pH-sensitive. Lowering the pH denatures these enzymes, halting the ex vivo hydrolysis of the epoxyketone ring. Without this step, the baseline Carfilzomib (2S,4S)-Diol levels will be falsely elevated, destroying the integrity of the PK time-course data.

Step 2: Protein Precipitation and Extraction
  • Procedure: Transfer 50 µL of the quenched plasma into a 96-well plate. Add 150 µL of ice-cold Acetonitrile (ACN) containing the internal standards (Carfilzomib-d5 and Carfilzomib (2S,4S)-Diol-d5 at 10 ng/mL). Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Causality: The 3:1 ratio of organic solvent (ACN) to plasma effectively crashes the plasma proteins, disrupting the 97-98% protein binding of the analytes[1]. The inclusion of the SIL-IS at the exact moment of precipitation ensures that any subsequent volumetric losses or ion suppression in the MS are mathematically corrected, validating the extraction efficiency.

Step 3: UHPLC Chromatographic Separation
  • Procedure: Inject 5 µL of the supernatant onto a C18 reversed-phase UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size) maintained at 40°C.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Run a linear gradient from 20% B to 90% B over 4 minutes.

  • Causality: The epoxide hydrolysis opens the epoxyketone ring, adding two hydroxyl groups to form the (2S,4S)-Diol. This makes the M16 metabolite significantly more polar than the parent carfilzomib. The gradient elution ensures the more polar diol elutes first, providing baseline resolution between the parent and metabolite to prevent in-source cross-talk during mass spectrometry.

Step 4: ESI-MS/MS Detection
  • Procedure: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

    • Monitor the specific precursor-to-product ion transitions for Carfilzomib ( [M+H]+ m/z ~720.4 product ion) and Carfilzomib (2S,4S)-Diol ( [M+H]+ m/z ~738.4 product ion).

  • Causality: The mass difference of +18 Da between the parent and the diol corresponds exactly to the addition of H2​O across the epoxide ring during hydrolysis. MRM provides the ultimate specificity and sensitivity required to track the rapid clearance and low systemic accumulation of these compounds.

References

  • Carfilzomib: uses, dosing, warnings, adverse events, interactions Oncology News Central
  • Carfilzomib - wikidoc WikiDoc
  • Carfilzomib Monograph for Professionals Drugs.com
  • Pharmacokinetics and safety of carfilzomib in patients with relapsed multiple myeloma and end-stage renal disease (ESRD)
  • Carfilzomib (Kyprolis)
  • Proteasome Inhibitors and Their Pharmacokinetics, Pharmacodynamics, and Metabolism MDPI
  • Carfilzomib (2S,4S)-Diol | CAS No. Clearsynth

Sources

Application

Application Note: Analytical Method Validation for the Quantification of Carfilzomib Impurities

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) and Parenteral Formulations Technique: Ultra-High-Performance Liquid Chromatography (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) and Parenteral Formulations Technique: Ultra-High-Performance Liquid Chromatography (UHPLC-UV)

Introduction & Scientific Rationale

Carfilzomib is a second-generation, highly selective proteasome inhibitor approved for the treatment of relapsed and refractory multiple myeloma [1]. Chemically, it is a tetra-peptide epoxy ketone that irreversibly binds to the 20S proteasome, leading to the accumulation of misfolded proteins and subsequent apoptosis of malignant cells [1, 2].

Despite its high clinical efficacy, the complex synthetic pathway of Carfilzomib—coupled with its susceptibility to degradation—necessitates rigorous impurity profiling. Key related substances include diastereomers (e.g., Epoxy RR, SS, and RS isomers), process intermediates (e.g., N-BOC Epoxy impurity, D-Phenylalanine), and degradation products (e.g., Diol impurity, N-Oxide impurity) [2]. The presence of these organic impurities can compromise the drug's stability, efficacy, and safety profile. Therefore, establishing a self-validating, stability-indicating analytical method in accordance with ICH Q2(R2) guidelines is a critical regulatory requirement for quality control [1, 2].

Causality in Method Design

To achieve baseline resolution between Carfilzomib and its structurally similar diastereomeric impurities, a UHPLC-UV approach is preferred over standard HPLC. The use of sub-2 µm or 3 µm particle size columns (e.g., YMC-Pack ODS-A or equivalent C18 phases) provides the theoretical plates necessary for resolving closely eluting peaks [1]. A gradient elution utilizing a weakly acidic buffer (e.g., pH 5.5 potassium dihydrogen phosphate or ammonium acetate) and organic modifiers (acetonitrile/methanol) suppresses the ionization of the peptide backbone, ensuring sharp peak shapes and reproducible retention times[1, 2].

Experimental Workflow & Method Validation Protocol

The following protocol outlines the step-by-step validation of a stability-indicating UHPLC method for Carfilzomib impurities, grounded in ICH Q2(R2) standards.

Chromatographic Conditions
  • Column: C18, 150 mm × 4.6 mm, 3 µm (or equivalent UHPLC column).

  • Mobile Phase A: 10 mM Potassium dihydrogen phosphate buffer (pH 5.5).

  • Mobile Phase B: Acetonitrile : Methanol (Gradient elution).

  • Flow Rate: 0.9 mL/min.

  • Detection Wavelength: 220 nm (optimal for peptide bond absorption).

  • Column Temperature: 40 °C (reduces mobile phase viscosity and improves mass transfer).

Validation Parameters & Step-by-Step Execution
Step 1: Specificity & Forced Degradation

Objective: Prove that the method can unequivocally assess the analyte in the presence of impurities and degradants. Procedure:

  • Subject Carfilzomib API (100 µg/mL) to stress conditions: Acidic (0.1 N HCl), Basic (0.1 N NaOH), Oxidative (3% H₂O₂), Thermal (60 °C), and Photolytic (UV/Vis light).

  • Neutralize the acid/base samples.

  • Inject the stressed samples into the UHPLC system.

  • Acceptance Criteria: The Carfilzomib peak must be spectrally pure (Peak Purity Index > 0.990), and all degradation products must be baseline resolved (Resolution, Rs​>1.5 ) from the main peak [1].

Step 2: Linearity, LOD, and LOQ

Objective: Establish the proportional relationship between detector response and analyte concentration. Procedure:

  • Prepare a stock solution of Carfilzomib and its known impurities.

  • Dilute to create a minimum of six concentration levels ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (typically 0.5 µg/mL to 2.25 µg/mL for impurities) [1, 2].

  • Inject each level in triplicate. Plot peak area versus concentration.

  • Calculate the Limit of Detection (LOD) and LOQ using the standard deviation of the response ( σ ) and the slope ( S ): LOD=3.3(σ/S) and LOQ=10(σ/S) .

Step 3: Accuracy (Spike Recovery)

Objective: Ensure the measured value aligns with the true value. Procedure:

  • Prepare Carfilzomib sample solutions at the target test concentration.

  • Spike known quantities of reference impurities at 50%, 100%, and 150% of the specification limits.

  • Analyze in triplicate and calculate the percentage recovery.

  • Acceptance Criteria: Mean recovery must fall between 90.0% and 110.0% for impurities [1].

Step 4: Precision (Repeatability & Intermediate Precision)

Objective: Verify the closeness of agreement between a series of measurements. Procedure:

  • Repeatability: Inject six independent preparations of the 100% specification level sample on the same day, by the same analyst, using the same equipment.

  • Intermediate Precision: Repeat the process on a different day, by a different analyst, using a different UHPLC system.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) of peak areas and retention times must be ≤2.0% [1].

Step 5: Robustness via Design of Experiments (DoE)

Objective: Evaluate the method's reliability against deliberate, minor variations in parameters. Procedure:

  • Utilize a DoE approach (e.g., Plackett-Burman or Box-Behnken design) to simultaneously vary flow rate ( ±0.1 mL/min), column temperature ( ±5 °C), and mobile phase pH ( ±0.2 ) [1].

  • Monitor critical quality attributes (CQAs) such as the resolution between the critical impurity pair (e.g., Diastereomers).

Visualization of Validation Workflow

ValidationWorkflow Start Method Development (UHPLC-UV Optimization) Spec Specificity & Forced Degradation (Peak Purity > 0.99) Start->Spec Lin Linearity & Range (R² > 0.999, LOD/LOQ) Spec->Lin Acc Accuracy (Spike Recovery 90-110%) Lin->Acc Prec Precision (%RSD ≤ 2.0%) Acc->Prec Rob Robustness (DoE Approach) Prec->Rob Report Final Validation Report (ICH Q2(R2) Compliant) Rob->Report

Caption: Sequential workflow for the analytical method validation of Carfilzomib impurities per ICH Q2(R2).

Data Presentation: Typical Validation Results

The following table synthesizes the expected validation outcomes for Carfilzomib and a representative diastereomeric impurity, demonstrating the self-validating nature of the protocol [1, 2].

Validation ParameterCarfilzomib (API)Representative Impurity (Epoxy Isomer)Acceptance Criteria (ICH Q2)
Linearity Range 25.54 – 76.64 µg/mL0.50 – 2.25 µg/mLDefined by specification
Correlation Coefficient ( R2 ) > 0.999> 0.998 ≥0.995
LOD / LOQ 0.15 µg/mL / 0.45 µg/mL0.10 µg/mL / 0.30 µg/mLSignal-to-Noise ≥3 (LOD), ≥10 (LOQ)
Accuracy (Mean Recovery) 99.8%101.2%98.0% - 102.0% (API); 90% - 110% (Impurity)
Precision (%RSD, n=6) 0.85%1.40% ≤2.0%
Specificity (Resolution) N/A Rs​=2.1 (from API) Rs​≥1.5

References

  • Gopireddy, R. R., et al. "DoE Approach: A validated Stability Indicating RP-HPLC Method Development for the Separation of Diasteromeric Analogs and Process Impurities of Carfilzomib." Materials Today: Proceedings, 2019. Available at:[Link]

  • Patel, H., et al. "Development and validation of a sustainable UHPLC method for quantification and impurity profiling of carfilzomib." Scientific Reports, 2025. Available at:[Link] (via)

Method

Application Note: A Comprehensive Protocol for the Preparation of Carfilzomib (2S,4S)-Diol Standard Solutions for Analytical Assays

Abstract This document provides a detailed, field-proven methodology for the preparation of accurate and reproducible standard solutions of Carfilzomib (2S,4S)-Diol. Carfilzomib is a second-generation proteasome inhibito...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed, field-proven methodology for the preparation of accurate and reproducible standard solutions of Carfilzomib (2S,4S)-Diol. Carfilzomib is a second-generation proteasome inhibitor pivotal in the treatment of multiple myeloma.[1][2][3] The (2S,4S)-Diol is a critical process impurity and primary degradation product, formed via hydrolysis of the active drug's epoxide ring.[4][5] Consequently, precise quantification of this diol is essential for quality control, stability studies, and pharmacokinetic analysis. This guide offers an in-depth protocol covering solvent selection, stock solution preparation, serial dilutions, and quality control measures, designed for researchers, analytical scientists, and drug development professionals.

Introduction: The Analytical Imperative

Carfilzomib exerts its therapeutic effect by irreversibly binding to the 20S proteasome, inducing apoptosis in malignant cells.[3][6][7] The chemical integrity of the Carfilzomib molecule is paramount to its efficacy and safety. The epoxide moiety, a key feature of its structure, is susceptible to hydrolysis, leading to the formation of the inactive Carfilzomib (2S,4S)-Diol.[2][8] The presence of this diol impurity beyond established limits can signify product degradation and compromise patient safety.

Therefore, robust and validated analytical methods are required to monitor the purity of Carfilzomib in bulk drug substances and finished pharmaceutical products. The foundation of any such quantitative method is the availability of accurately prepared analytical standards.[9][10] This protocol establishes a reliable framework for preparing Carfilzomib (2S,4S)-Diol standard solutions, ensuring the integrity of the subsequent analytical data.

Physicochemical Properties & Reagent Selection

Understanding the fundamental properties of the Carfilzomib (2S,4S)-Diol reference standard is the first principle of its successful handling. The choice of solvent and storage conditions are not arbitrary but are dictated by the molecule's inherent solubility and stability characteristics.

Table 1: Physicochemical Data for Carfilzomib (2S,4S)-Diol

PropertyDescriptionSignificance for Protocol
Chemical Name (2S)-N-[(2R)-1-[[(4S)-1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methyl-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamideEnsures correct identification of the reference material.
Molecular Formula C₄₀H₅₉N₅O₈Used for calculating concentrations and molarities.
Molecular Weight 737.93 g/mol [11]Critical for accurate gravimetric preparation of stock solutions.
Appearance White to off-white solid/powder.Visual inspection provides a preliminary check of material integrity.
Solubility Soluble in Dimethyl sulfoxide (DMSO) and Methanol; sparingly soluble in Acetonitrile; practically insoluble in water.[1][6][12]Dictates the choice of solvent for the primary stock solution to ensure complete dissolution.
Storage Store at -20°C, protected from light and moisture.[12][13]Essential to prevent degradation and maintain the integrity of the reference standard over time.

Note: The properties of the diol impurity are analogous to the parent drug, Carfilzomib, particularly concerning solubility in common organic solvents.

Experimental Protocols

This section details the step-by-step methodology for preparing a primary stock solution and subsequent working standards for constructing a calibration curve. The causality behind each step is explained to ensure both accuracy and the long-term validity of the standards.

Required Materials & Equipment
  • Reference Standard: Carfilzomib (2S,4S)-Diol of known purity (e.g., >98%), with a Certificate of Analysis.

  • Solvents: HPLC or MS-grade Dimethyl sulfoxide (DMSO), Methanol, and Acetonitrile.

  • Glassware: Class A volumetric flasks (e.g., 5 mL, 10 mL, 50 mL).

  • Pipettes: Calibrated positive displacement or air displacement micropipettes with appropriate tips.

  • Balance: Calibrated 5-place analytical balance (readability of 0.01 mg).

  • Equipment: Laboratory vortex mixer, ultrasonic bath.

  • Storage Vials: Low-adsorption amber glass vials with PTFE-lined caps.

  • Inert Gas: A cylinder of dry nitrogen or argon with a gentle delivery system.

Workflow for Standard Solution Preparation

The following diagram outlines the comprehensive workflow from receiving the reference material to generating the final working solutions for analysis.

G cluster_prep Phase 1: Primary Stock Preparation cluster_working Phase 2: Working Solution Preparation A 1. Equilibrate Reference Standard to RT B 2. Accurately Weigh ~5 mg of Standard A->B C 3. Quantitatively Transfer to 5 mL Volumetric Flask B->C D 4. Dissolve in DMSO (~70% of final volume) C->D E 5. Sonicate Briefly (ensure full dissolution) D->E F 6. Dilute to Volume with DMSO & Mix E->F G Primary Stock Solution (e.g., 1000 µg/mL) F->G H 7. Prepare Intermediate Stock (e.g., 100 µg/mL in Methanol) G->H Dilute 1:10 I 8. Perform Serial Dilutions (using Methanol or Mobile Phase) H->I J Calibration Curve Standards (e.g., 0.1 - 20 µg/mL) I->J

Caption: Workflow for preparing Carfilzomib (2S,4S)-Diol standards.

Protocol: Primary Stock Solution (1000 µg/mL)

The primary stock solution is the cornerstone of all subsequent dilutions; its accuracy is paramount.[10] DMSO is selected as the initial solvent due to its superior solvating power for Carfilzomib and its analogues, ensuring complete dissolution.[7][12]

  • Equilibration: Remove the sealed vial of Carfilzomib (2S,4S)-Diol reference standard from its -20°C storage. Allow it to equilibrate to ambient laboratory temperature for at least 30 minutes before opening. This critical step prevents atmospheric moisture from condensing on the hygroscopic solid, which would introduce weighing errors.

  • Gravimetric Measurement: On a calibrated analytical balance, accurately weigh approximately 5.0 mg of the reference standard into a clean weighing vessel. Record the exact weight to four decimal places (e.g., 5.12 mg).

  • Quantitative Transfer: Carefully transfer the weighed powder into a 5 mL Class A volumetric flask. Rinse the weighing vessel multiple times with small aliquots of DMSO, transferring each rinse into the flask to ensure no material is lost.

  • Dissolution: Add DMSO to the flask until it is approximately 70% full. Gently swirl the flask to wet the powder.

  • Sonication: Place the flask in an ultrasonic bath for 5-10 minutes to facilitate complete dissolution. Visually inspect the solution against a bright background to confirm that no undissolved particulates remain.

  • Dilution to Volume: Once the solid is fully dissolved and the solution has returned to room temperature, carefully add DMSO dropwise to bring the meniscus precisely to the calibration mark.

  • Homogenization: Cap the flask securely and invert it slowly at least 15-20 times to ensure the solution is homogeneous.

  • Storage: Immediately transfer the stock solution into a pre-labeled, amber glass vial. Purge the headspace with an inert gas (e.g., nitrogen) before sealing. Store protected from light at -20°C. This stock solution is typically stable for several months under these conditions.[12][14]

Protocol: Intermediate and Working Standard Solutions

Working standards are typically prepared fresh for each analytical run.[12] It is often advantageous to prepare an intermediate stock in a solvent that is more compatible with the analytical method's mobile phase, such as methanol or acetonitrile, to prevent solvent mismatch effects during injection.[1]

  • Intermediate Stock (e.g., 100 µg/mL):

    • Allow the primary stock solution to thaw and reach room temperature.

    • Using a calibrated micropipette, transfer 1.0 mL of the 1000 µg/mL primary stock into a 10 mL Class A volumetric flask.

    • Dilute to the mark with HPLC-grade methanol.

    • Mix thoroughly by inversion. This intermediate solution serves as the source for the calibration curve standards.

  • Calibration Curve Working Standards:

    • Prepare a series of working standards by performing serial dilutions from the 100 µg/mL intermediate stock solution. The final diluent should ideally be the mobile phase of the analytical method or a solvent composition that is miscible and will not cause analyte precipitation.

    • The following table provides an example dilution scheme.

Table 2: Example Dilution Scheme for Calibration Standards (from 100 µg/mL Intermediate Stock)

Target Concentration (µg/mL)Volume of Intermediate Stock (µL)Final Volume (mL)Diluent
20.0200010Methanol
10.0100010Methanol
5.050010Methanol
1.010010Methanol
0.55010Methanol
0.1100 (from 10 µg/mL std)10Methanol

Quality Control and Self-Validation

A protocol is only as trustworthy as its internal validation checks. The following steps ensure the integrity and accuracy of the prepared standards.

  • Gravimetric Verification: The mass of the reference standard must be recorded precisely. The purity value from the Certificate of Analysis must be used to calculate the true concentration of the stock solution.

    • Corrected Concentration = (Weight of Standard × Purity) / Final Volume

  • Bracketing Standards: When running an analytical assay, the calibration curve should be bracketed by Quality Control (QC) samples prepared from a separate weighing of the reference standard. This serves as an independent verification of the curve's accuracy.

  • Stability Assessment: The stability of Carfilzomib in solution is a known concern, with degradation being pH and temperature-dependent.[8][15] While the diol is more stable than the parent epoxide, it is good practice to prepare fresh working solutions daily. The primary stock solution should be monitored for degradation by comparing the response of a freshly prepared standard over time. A decrease in response of >2-5% may indicate degradation.

  • System Suitability: Before any sample analysis, the suitability of the chromatographic system must be confirmed by injecting a mid-point concentration standard multiple times. Key parameters like peak area reproducibility (RSD ≤ 2%), tailing factor, and theoretical plates must meet pre-defined criteria as per relevant guidelines.[16][17]

G A Start: Standard Solutions Prepared B Perform Independent Weighing for QC Samples? A->B I Prepare Calibration Standards from Primary Stock A->I C Prepare QC Samples from Separate Stock Solution B->C Yes D Analyze Calibration Curve and QC Samples B->D No (Not Recommended) C->D E Does Curve Meet Linearity Criteria? (e.g., r² > 0.995) D->E F Are QC Recoveries within Acceptable Limits (e.g., 85-115%)? E->F Yes H FAIL: Investigate Errors (Dilution, Weighing, Instrument) E->H No G PASS: Proceed with Sample Analysis F->G Yes F->H No I->D

Caption: Logical workflow for the quality control of prepared standards.

Safety Precautions

Carfilzomib and its related compounds are cytotoxic agents.[12] All handling, weighing, and solution preparation must be conducted in a designated area, such as a ventilated fume hood or a biological safety cabinet. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and double nitrile gloves, is mandatory. All waste materials should be disposed of in accordance with institutional guidelines for cytotoxic waste.

References

  • Indian Journal of Pharmaceutical Sciences. (2024). First Order Derivative Spectroscopic Evaluation of Carfilzomib in Parenteral Preparation. [Link]

  • Wang, A. et al. (2016). A UHPLC-UV-QTOF study on the stability of carfilzomib, a novel proteasome inhibitor. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • BioGems. Carfilzomib Product Information. [Link]

  • Vogt, M. et al. (2017). Physicochemical stability of carfilzomib (Kyprolis®) containing solutions in glass vials, ready-to-administer plastic syringes and infusion bags over a 28-day storage period. Journal of Oncology Pharmacy Practice. [Link]

  • Vogt, M. et al. (2017). Physicochemical Stability of Carfilzomib (Kyprolis®) Containing Solutions in Glass Vials, Ready-To-Administer Plastic Syringes and Infusion Bags Over a 28-day Storage Period. PubMed. [Link]

  • ResearchGate. Carfilzomib and its degradation products. [Link]

  • Google Patents. (2018).
  • International Journal of Biology, Pharmacy and Allied Sciences. (2022). Development and validation of bioanalytical method for estimation of carfilzomib in human plasma using rp-hplc. [Link]

  • Amgen Inc. KYPROLIS® (carfilzomib) Dosing and Administration. [Link]

  • European Journal of Hospital Pharmacy. (2017). INT-004 Physicochaemical stability of carfilzomib (kyprolis®) containing solutions after reconstitution and ready-to-administer preparations. [Link]

  • Wang, A. et al. (2016). A UHPLC-UV-QTOF study on the stability of carfilzomib, a novel proteasome inhibitor. PubMed. [Link]

  • Semantic Scholar. Mechanism of Degradation of an α-Keto-Epoxide, a Model for the Warhead for Various Proteasome Inhibitor Anticancer Agents. [Link]

  • ResearchGate. (2025). Development and validation of a sustainable UHPLC method for quantification and impurity profiling of carfilzomib. [Link]

  • Moreau, P. et al. (2015). Therapeutic Landscape of Carfilzomib and Other Modulators of the Ubiquitin-Proteasome Pathway. American Society of Clinical Oncology. [Link]

  • Google Patents. (2021). Methods of measuring carfilzomib.
  • U.S. Food and Drug Administration. (2012). KYPROLIS (carfilzomib) for Injection Label. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2019). STUDY OF FORCED DEGRADATION BEHAVIOUR OF A NOVEL PROTEASOME-INHIBITING ANTICANCER DRUG BY LC-MS AND DEVELOPMENT OF A VALIDATED STABILITY-INDICATING ASSAY METHOD. [Link]

  • Lab-Training. (2024). A Guide to Using Analytical Standards. [Link]

  • Acta Scientific. (2018). Quantitative Estimation of Carfilzomib by UV-AUC Method. [Link]

  • Pharmaceuticals and Medical Devices Agency, Japan. (2013). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. [Link]

  • Google Patents. (2018). Processes for the preparation of carfilzomib or pharmaceutically acceptable salts thereof.
  • Spectroscopy Online. (2015). How Do You Prepare Reference Standards and Solutions?. [Link]

  • MHRA. Guidance for the validation of pharmaceutical quality control analytical methods. [Link]

  • SynThink. Carfilzomib (2S,4R) Diol Isomer. [Link]

  • U.S. Food and Drug Administration. (2018). KYPROLIS® (carfilzomib) for injection Label. [Link]

  • IVT Network. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

Sources

Application

Application Note: In-House Generation and Isolation of Carfilzomib (2S,4S)-Diol for Analytical Reference

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Application: Analytical Method Validation (AMV), Forced Degradation Studies, and Abbreviated New Drug Application (ANDA) Re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Application: Analytical Method Validation (AMV), Forced Degradation Studies, and Abbreviated New Drug Application (ANDA) Reference Standards

Executive Summary

Carfilzomib (Kyprolis) is a potent, irreversible proteasome inhibitor characterized by its unique tetrapeptide epoxyketone pharmacophore. While highly effective in treating relapsed or refractory multiple myeloma, the terminal epoxide ring is chemically vulnerable to nucleophilic attack and hydrolytic degradation[1]. The primary degradation product, Carfilzomib (2S,4S)-diol, forms via the hydrolytic opening of this oxirane ring[2]. Procuring high-purity diol reference standards is often a bottleneck in Quality Control (QC) and stability-indicating assay development. This guide outlines a self-validating, causality-driven protocol for the controlled, in-house generation of the Carfilzomib (2S,4S)-diol impurity using targeted forced degradation.

Mechanistic Causality: The Epoxide Hydrolysis Pathway

To synthesize the (2S,4S)-diol impurity with high yield and minimal secondary degradation, one must understand the thermodynamic and kinetic vulnerabilities of the Carfilzomib molecule. Carfilzomib degrades via first-order kinetics under both acidic and basic stress[3].

However, the choice of catalyst (H⁺ vs. OH⁻) dictates the degradation pathway:

  • Base-Catalyzed Stress: Exposure to 0.1N NaOH triggers epoxide ring opening, but rapidly cascades into a base-mediated Robinson-Gabriel reaction, yielding undesirable oxazole derivatives[3],[4].

  • Acid-Catalyzed Stress (Preferred): Exposure to 0.1N HCl protonates the oxirane oxygen, increasing the electrophilicity of the adjacent carbon. Subsequent nucleophilic attack by water strongly favors the stereospecific formation of the diol[1]. By controlling the thermal input (70°C), we provide sufficient activation energy for epoxide hydrolysis while avoiding the higher energy threshold required for peptide bond cleavage.

Pathway CFZ Carfilzomib API (Epoxyketone) H2O Acidic Hydrolysis (H2O / H+) CFZ->H2O Intermediate Protonated Oxirane Intermediate H2O->Intermediate Protonation Diol Carfilzomib (2S,4S)-Diol Target Impurity Intermediate->Diol Nucleophilic Attack (H2O) Major Pathway Other Peptide Cleavage (Over-degradation) Intermediate->Other Prolonged Heat Minor Pathway

Mechanistic pathway of Carfilzomib epoxide hydrolysis yielding the (2S,4S)-diol.

Quantitative Data: Stress Condition Optimization

The following table summarizes the causal relationship between specific stress conditions and the yield of the target diol impurity, demonstrating why controlled acidic hydrolysis is the optimal pathway for in-house generation[4].

Stress ConditionReagents & TempReaction TimePrimary DegradantTarget Diol Yield (%)Secondary Impurities
Acidic Hydrolysis 0.1N HCl, 70°C4 - 6 HoursCarfilzomib Diol 45 - 55% Peptide cleavage products (<10%)
Basic Hydrolysis 0.1N NaOH, 70°C2 HoursOxazole derivative15 - 20%Robinson-Gabriel products (High)
Oxidative Stress 3% H₂O₂, 25°C48 HoursCarfilzomib N-Oxide< 5%N-Oxide dominates
Thermal Stress Solid State, 80°C7 DaysNegligible< 1%Highly stable in solid state
Protocol: Controlled Generation and Isolation Workflow

System Validation Note: This protocol is designed as a self-validating system. It incorporates immediate in-process neutralization and LC-MS mass-confirmation to ensure the reaction is arrested exactly when the diol yield peaks, preventing total destruction of the API framework.

Workflow Step1 1. Solubilization (MeCN) Step2 2. Acidic Stress (0.1N HCl, 70°C) Step1->Step2 Step3 3. Neutralization (0.1N NaOH, pH 7) Step2->Step3 Step4 4. Isolation (Prep-HPLC) Step3->Step4 Step5 5. Validation (LC-MS: m/z 738.4) Step4->Step5

Step-by-step workflow for the targeted generation and isolation of Carfilzomib (2S,4S)-Diol.

Step 1: API Solubilization
  • Action: Dissolve 50 mg of Carfilzomib API in 10 mL of HPLC-grade Acetonitrile (MeCN).

  • Causality: Carfilzomib is highly lipophilic and practically insoluble in aqueous media. MeCN provides a miscible, homogenous solvent system when the aqueous acid is introduced, preventing the API from crashing out of solution and ensuring uniform degradation kinetics.

Step 2: Hydrolytic Stress Induction
  • Action: Add 10 mL of 0.1N HCl to the API solution. Transfer the mixture to a sealed borosilicate glass vial and incubate in a water bath at 70°C for exactly 4.5 hours.

  • Causality: The sealed vial prevents the volatilization of MeCN, which would alter the acid concentration. The 70°C temperature accelerates the first-order degradation kinetics specifically for the epoxide ring[3].

Step 3: Reaction Quenching and Neutralization
  • Action: Remove the vial and immediately submerge it in an ice bath (4°C) for 5 minutes. Slowly add 0.1N NaOH dropwise while monitoring with a calibrated pH meter until the solution reaches exactly pH 7.0.

  • Causality: Rapid cooling lowers the kinetic energy of the system, while neutralization completely arrests the acid-catalyzed hydrolysis. This "locks" the degradation profile, preventing the newly formed diol from undergoing further peptide bond cleavage.

Step 4: Preparative HPLC Isolation
  • Action: Filter the neutralized solution through a 0.22 µm PTFE syringe filter. Inject the filtrate onto a Preparative C18 Column (e.g., 250 mm x 21.2 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in MeCN.

    • Gradient: 30% B to 80% B over 30 minutes.

  • Causality: The hydrolytic conversion of the epoxide to a diol significantly increases the polarity of the molecule. Consequently, the (2S,4S)-diol will elute earlier than the unreacted, highly lipophilic parent Carfilzomib API on a reverse-phase C18 column, allowing for clean baseline separation.

Step 5: Lyophilization and Characterization
  • Action: Collect the early-eluting diol fractions and lyophilize them to obtain a stable, solid powder. Re-dissolve a 1 mg/mL aliquot for LC-MS and ¹H-NMR validation.

  • Causality: Successful generation is self-validated by observing a mass shift in LC-MS. Carfilzomib has a parent mass of 719.9 Da. The addition of H₂O (18 Da) yields the diol. Look for the characteristic[M+H]⁺ peak at m/z 738.4 [4]. ¹H-NMR should confirm the disappearance of the characteristic epoxide proton signals and the emergence of diol methine/methylene signals.

References
  • Isolation, identification and characterization of new degradation products of Carfilzomib using high resolution mass spectrometry and nuclear magnetic resonance. SN Applied Sciences (Springer Nature).

  • A UHPLC-UV-QTOF study on the stability of carfilzomib, a novel proteasome inhibitor. Journal of Pharmaceutical and Biomedical Analysis.

  • Study of forced degradation behaviour of a novel proteasome-inhibiting anticancer drug by LC-PDA and LC-MS. International Journal of Pharmaceutical Sciences and Research (IJPSR).

  • US20190218249A1 - A process for purification of carfilzomib intermediate. Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Addressing the instability of Carfilzomib (2S,4S)-Diol in solution.

Title: Technical Support Center: Troubleshooting Carfilzomib (2S,4S)-Diol Instability in Solution Introduction Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challeng...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Troubleshooting Carfilzomib (2S,4S)-Diol Instability in Solution

Introduction Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the solution-phase instability of Carfilzomib. Carfilzomib is a highly potent, irreversible proteasome inhibitor characterized by its unique tetrapeptide alpha-keto epoxide pharmacophore[1]. While this epoxide is crucial for therapeutic efficacy (binding to the N-terminal threonine of the 20S proteasome), it is inherently electrophilic and highly susceptible to nucleophilic attack in aqueous media[2].

The most common manifestation of this instability is the formation of the (2S,4S)-Diol impurity via epoxide hydrolysis[3]. This guide provides a mechanistic understanding, troubleshooting strategies, and validated protocols to arrest degradation during analytical testing and formulation development.

Section 1: Mechanistic FAQ - Understanding the Chemistry

Q1: What drives the rapid conversion of Carfilzomib to the (2S,4S)-Diol impurity in aqueous solutions? A1: The degradation is driven by the susceptibility of the alpha-keto epoxide ring to nucleophilic attack by water. The reaction kinetics are highly pH-dependent. The activation energy ( Ea​ ) for this hydrolysis shifts from approximately 16.8 kcal/mol at pH 2.0 to 20.3 kcal/mol at pH 8.0[3]. At physiological or unbuffered pH, the epoxide ring undergoes spontaneous ring-opening, yielding the diol. This is why purely aqueous diluents without pH control lead to rapid baseline inflation of the diol peak during liquid chromatography[4].

Q2: During LC-MS analysis, we observe the Diol peak, but also a secondary unexpected mass. What is causing this? A2: If your diluent or buffer system contains chloride ions (e.g., NaCl, or HCl used for pH adjustment), the epoxide ring will undergo a competing nucleophilic attack by Cl− , forming a chlorohydrin adduct[3][5]. Chlorohydrins are classified as potentially genotoxic impurities[5]. To prevent this, strictly avoid chloride-containing buffers; use citrate or acetate buffers instead when working in the pH 4.0–6.0 range.

Q3: Is Carfilzomib more stable in acidic or alkaline conditions? A3: Carfilzomib exhibits a U-shaped pH-rate profile. It is most stable in slightly acidic conditions (pH 4.0–6.0)[3][6]. At pH < 4.0, acid-catalyzed hydrolysis accelerates diol and chlorohydrin formation. At pH > 7.0, base-catalyzed degradation dominates, leading to the formation of diastereomers (epimerization) and further peptide backbone cleavage[3][4].

Pathway CFZ Carfilzomib (Epoxyketone Pharmacophore) Aq Aqueous Environment (H2O Nucleophile) CFZ->Aq Solvation Acid Acidic pH (< 4) + Chloride Ions CFZ->Acid Base Alkaline pH (> 7) CFZ->Base Diol (2S,4S)-Diol Impurity (Epoxide Hydrolysis) Aq->Diol Hydrolysis (Ea ~16-20 kcal/mol) Chloro Chlorohydrin Adduct (Genotoxic Impurity) Acid->Chloro Cl- Attack Epimer Diastereomers (Epimerization) Base->Epimer Base Catalysis

Fig 1. Mechanistic degradation pathways of Carfilzomib in solution.

Section 2: Troubleshooting Guide

Issue: High baseline of Diol impurity in freshly prepared analytical standards.

  • Root Cause: The use of unbuffered water or prolonged exposure to room temperature (25°C) during sample preparation allows kinetic hydrolysis to initiate immediately.

  • Solution: Switch your sample diluent to an organic-heavy mixture (e.g., 50:50 Acetonitrile:Water) to reduce water activity. Ensure the aqueous portion is buffered to pH 4.5 using citric acid. Maintain all autosampler trays at 4°C.

Issue: Rapid degradation during formulation scale-up or reconstitution.

  • Root Cause: Exothermic mixing or lack of protective excipients.

  • Solution: Commercial formulations (like Kyprolis) utilize Sulfobutyl ether beta-cyclodextrin (SBECD) to encapsulate the hydrophobic pharmacophore, shielding the epoxide from bulk water[5]. If formulating, incorporate SBECD and ensure the final lyophilized cake is reconstituted only when ready, maintaining the solution at 2–8°C[7].

Section 3: Quantitative Stability Profiles

To aid in establishing Beyond-Use Dates (BUDs) and autosampler stability protocols, refer to the following synthesized stability data for Carfilzomib solutions (2 mg/mL)[7][8]:

Storage ConditionMatrix / pHTimepointCarfilzomib Recovery (%)Primary Degradant
Refrigerated (2–8°C)Reconstituted (pH ~3.5)28 Days> 95.0%Trace Diol
Room Temp (25°C)Reconstituted (pH ~3.5)14 Days~ 90.0%(2S,4S)-Diol
Room Temp (25°C)Diluted in IV Bag10 Days> 95.0%(2S,4S)-Diol
Stress (60°C)Aqueous (pH 2.0)24 Hours< 50.0%Diol + Chlorohydrin
Stress (60°C)Aqueous (pH 8.0)24 Hours< 40.0%Diastereomers

Section 4: Validated Experimental Protocols

To ensure self-validating and reproducible results, follow these step-by-step methodologies for handling and analyzing Carfilzomib.

Protocol 1: Preparation of Stability-Indicating Carfilzomib Solutions Causality Check: This protocol minimizes water activity and thermal energy, the two primary drivers of epoxide hydrolysis.

  • Solvent Preparation: Prepare a diluent of 50% Acetonitrile and 50% Citrate Buffer (10 mM, adjusted to pH 4.5 using NaOH/Citric Acid). Do not use HCl to avoid chlorohydrin formation.

  • Thermal Control: Pre-chill the diluent to 4°C in an ice bath prior to introducing the Active Pharmaceutical Ingredient (API).

  • Dissolution: Weigh 10 mg of Carfilzomib API into a low-actinic (amber) volumetric flask to prevent photolytic degradation[8].

  • Reconstitution: Add 8 mL of the chilled diluent. Sonicate in a cold-water bath (<10°C) for 5 minutes until fully dissolved.

  • Volume Make-up: Make up to the 10 mL mark with chilled diluent to achieve a 1 mg/mL stock solution. Store immediately at 2–8°C.

Protocol 2: UHPLC-UV Quantification of Carfilzomib and Diol Impurity Causality Check: A rapid gradient is required to elute the drug before on-column degradation occurs.

  • Column Selection: Use a sub-2 µm C18 column (e.g., 100 × 2.1 mm, 1.7 µm) to ensure high-resolution separation of the Diol from the parent peak within a short runtime[4].

  • Mobile Phase A: 0.1% Formic Acid in Water (Provides acidic pH to stabilize the epoxide during transit).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 15.0 min: Ramp to 80% B

    • 15.0 - 18.0 min: Hold at 80% B

    • 18.1 - 22.0 min: Re-equilibrate at 20% B[4].

  • Detection: Set UV wavelength to 270 nm[3].

  • Autosampler: Must be strictly maintained at 4°C.

Protocol S1 1. Solvent Selection Use ACN/H2O (pH 4.5) S2 2. Halide Exclusion Avoid HCl (Prevents Chlorohydrin) S1->S2 Optimizes stability S3 3. Thermal Control Strictly 2-8°C Storage S2->S3 Eliminates side reactions S4 4. UHPLC Analysis Rapid Gradient (<22 min) S3->S4 Halts kinetic degradation

Fig 2. Optimized workflow for stabilizing Carfilzomib solutions prior to analysis.

References

  • A UHPLC-UV-QTOF study on the stability of carfilzomib, a novel proteasome inhibitor. SciSpace.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8SRJtGeekEG4G4i0K3eqFl697o8A8tfKlfFuvrIIw5x09tGhBxaroIZREXWfa6swzgQGBtwOUo98BGLREGjbrKvPkuuA1fXB1NN7-uClqFbDw8g7i_5anPnVoSuTdF5Sw9KlyTXz3-NxYl8IXPdVEgpseCgv8XzOmCvZXsWtlu8yIZVv27vCL_km-cYtAzRm79IFXQSowOT4=]
  • Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma. NIH PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8X8vYQ8xsLOkOUP7FPKzQh9jWg64JooYWUD8elmbqXG_vkkDA_qynoy_DwYcmvKtUnWSLfHx5_7z3kGwFcgp2ZAPhFclAcwGLbWiHl7uA1tVE2hqIEmvFqHJ-MiYJ0fiPLnUcDBtEcr94F70=]
  • Development and validation of a sustainable UHPLC method for quantification and impurity profiling of carfilzomib. NIH PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrV2V_x6CcrllL8GHmaI13bjhVe_gJR6RIWXxvOJ7OZy92PVP_xGg0xz_ZERAoLUU81Fd2_NUkXwh0zGcoJ8odQ7Gy_SxzYB8NYJTJWHSrCXZle4bQQgyNxRUO7kuXy2vT6Iw9ChAD-TdOY-6d]
  • Kyprolis, INN-carfilzomib - EMA. Europa.eu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQJRuCpEbt-tP2OzOLlrOIe128kTPT98ZunbOsDqWDcJGOW93O9tvjqjJ6EzCSK9_krJDWzj8D0io3SiAgaV2dioAj4vb3tO5E431LBJHxc5y5Noizz30ZsVCaAIE7WtCga61KNjz9MelVsvJVO3RehwzA3TLIn0XGk2l02d7fr4XlAbehiP0TlvUGbCwAXAHVmldZJVYTbPD7VIvPs4jw5uLA8aE4ySDUBTs4NfjOZIJD59k=]
  • Physicochemical stability of carfilzomib (Kyprolis) containing solutions in glass vials, ready-to-administer plastic syringes. Ovid.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUA_mSqwJ0Qz_ga1J8m2HUBHHTgFhMYJhx4SKc8ADLTwL8T8t053lGlF2g1UQ0IyM-Wh-8nI5qKH498UAFtl8mbuucFPznkv4Eyd6pa0Q3IvGFfdRrv4zOTNP6hO2-83plNzQCCTW3ROLvTq3t4tR-d_x5yPGAg2xnqWj_1ly53Q3DZO2bwCY7fV-d8dnV-3R-JLudxVaBQUh48n73mLXocmjUrEXFpaidaXU-LOZz07aouJp4XjU=]
  • Mechanism of Degradation of an α-Keto-Epoxide, a Model for the Warhead for Various Proteasome Inhibitor Anticancer Agents. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG300C9mqBm2kFhHxoz3VdiRHCuq4ztYYqJXt4c5fTD23tdf4FG3n9ou6KPxZoZy_qhkH0-91ygi10-h9vClfgu6tma76vljw7BD4yzyhi5JBIdNISzMWKm127Y58m-usg5oeylTYnpitN1OUE6ipLZjeGCAr1tv5dC_0sXtM9VBZzj53temo5QlhcKDYEYGLtK07i9s9qHPFlrrYh5W0KSWKixUXuzFGkCByVml_sCBodqFR98stwRLY3DPg64_yAJ53SFF910C6hGd4vwFwiuIjGsmDNyelNoXrm5iSwGJedpVn_eWVoS7uAD5zKkMX4c8VmHLMfRXOgDbJJx-RDXRscC91ETJV7tqwehnVQ=]
  • Physicochemical Stability of Carfilzomib (Kyprolis®) Containing Solutions in Glass Vials, Ready-To-Administer Plastic Syringes and Infusion Bags Over a 28-day Storage Period. NIH PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcFw1Rp6W7-ymyMTuHu-Eg2pu0Sya7hgoAsuJtzYTSO3kT1P-vqGE3URHMkNWEDx4nEfL3-YXhenXpmwFE0PGsm3ZVyXC1YdRZjISyELNbj8fhJv0bLKgcd64tWiDYzZjr8jmV]
  • Physico-chemical stability of concentrated and diluted carfilzomib (Kyprolis®) preparations. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERUB9Vp4hHzIrlP3afJmPgZiNkZ8TBe2mVPtWJxPcgf1uFgKWv_MB7A4gPVwrfu1dTKiFDH-oY2IiAWrgh6A6OvFH6H15F6Y-hBS8FVewYNStD8SMT9kcSB6FzsXY3faoBetXzF5eaw1ZOdsg9tbfoLy7QM3KATdCjGUWQT84Zwk1ljJC7UHOcWT3Wrk_2AyHjlSfV2dvRQYC17xrzWxNJrIifVmDq8-fJkXj3ud1xY9zTUKDTQEC9U-bLe-xYGLpKPLm-h644QA==]

Sources

Optimization

Technical Support Center: Minimizing Carfilzomib Degradation During Sample Preparation

Welcome to the Carfilzomib (CFZ) Troubleshooting and Stability Guide. As a highly potent, irreversible tetrapeptide epoxyketone proteasome inhibitor, Carfilzomib achieves its clinical efficacy by forming a highly specifi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Carfilzomib (CFZ) Troubleshooting and Stability Guide. As a highly potent, irreversible tetrapeptide epoxyketone proteasome inhibitor, Carfilzomib achieves its clinical efficacy by forming a highly specific adduct with the N-terminal threonine of the 20S proteasome[1][2]. However, the very electrophilic nature of its α-keto-epoxide warhead makes CFZ exceptionally vulnerable to ex vivo degradation during sample preparation and extraction[3][4].

This technical guide is designed for researchers and drug development professionals. It synthesizes field-proven methodologies to prevent epoxide hydrolysis, peptidase cleavage, and oxidation, ensuring the highest analytical integrity for your LC-MS/MS and pharmacokinetic workflows.

Section 1: Mechanisms of Carfilzomib Instability

Before troubleshooting, it is critical to understand why Carfilzomib degrades. In biological matrices, CFZ is rapidly cleared via two primary pathways: epoxide hydrolysis (yielding the inactive diol metabolite, M16) and peptidase cleavage (yielding peptide fragments M14 and M15)[2][5]. If sample preparation is not optimized, these exact same enzymatic and chemical reactions will continue ex vivo in the sample tube[1][3].

CFZ_Degradation CFZ Carfilzomib (CFZ) Intact Epoxyketone Hydrolysis Epoxide Hydrolysis (Aqueous / mEH) CFZ->Hydrolysis H2O / pH > 6 Peptidase Peptidase Cleavage (Plasma Enzymes) CFZ->Peptidase Ex vivo plasma Oxidation Oxidation (ROS / Light) CFZ->Oxidation O2 / UV Light Diol Diol Metabolite (M16) Inactive Hydrolysis->Diol Fragments Peptide Fragments (M14, M15) Peptidase->Fragments NOxide N-Oxide Impurity Oxidation->NOxide

Fig 1. Carfilzomib degradation pathways via hydrolysis, peptidase cleavage, and oxidation.

Section 2: Troubleshooting Guides & FAQs

Q1: Why am I seeing rapid degradation of Carfilzomib into diol and peptide fragments during plasma extraction? Root Cause: The epoxide ring of CFZ is highly susceptible to nucleophilic attack by water, a reaction catalyzed by extrahepatic epoxide hydrolases (mEH) and spontaneous base-catalyzed hydrolysis at physiological pH (7.4)[3][5]. Furthermore, circulating plasma peptidases actively cleave the tetrapeptide backbone[2][5]. If plasma is left at room temperature or exposed to aqueous buffers, these degradation pathways rapidly consume the intact drug. Solution: Quench the sample immediately upon collection. Perform protein precipitation (PPT) using ice-cold organic solvents (e.g., Acetonitrile)[6]. This instantly denatures peptidases and mEH, halting enzymatic hydrolysis, while removing the drug from the aqueous environment that drives chemical hydrolysis[7].

Q2: How does pH affect Carfilzomib stability in aqueous buffers, and what is the optimal pH for reconstitution and LC-MS analysis? Root Cause: The stability of the epoxyketone pharmacophore is strictly pH-dependent. CFZ undergoes rapid base-catalyzed hydrolysis at pH > 6.0 (forming the diol and Robinson-Gabriel reaction products) and acid-catalyzed degradation at pH < 2.0[3][8]. Solution: Maintain the sample and mobile phase at a slightly acidic pH. Stability studies confirm CFZ is most stable between pH 3.5 and 5.5[1][9].

  • Sample Prep: Add 0.1% Formic Acid (FA) to your extraction solvent to lower the pH of the plasma matrix away from 7.4[3][6].

  • LC-MS/MS: Utilize mobile phases buffered to ~pH 4.0–5.5 (e.g., 0.1% FA in water/acetonitrile)[3][9].

Q3: What causes the formation of N-oxide and other oxidative impurities during sample storage? Root Cause: CFZ is highly prone to oxidation and photodegradation[3][8]. Exposure to ambient UV/Vis light, reactive oxygen species (ROS) in aging solvents, or trace peroxides can oxidize the morpholine ring, forming N-oxide impurities[7][8]. Thermal stress further accelerates this process[10]. Solution: Store solid CFZ standards and reconstituted solutions in amber vials[3][10]. Use fresh, high-purity LC-MS grade solvents, and maintain autosampler temperatures strictly at 4°C[3][9].

Q4: How can I differentiate between in vivo metabolites and ex vivo degradation products? Root Cause: Because the in vivo clearance of CFZ produces the exact same diol (M16) and peptide fragments (M14, M15) as ex vivo sample degradation[5], traditional quantification cannot distinguish between true pharmacokinetic clearance and poor sample handling. Solution (Self-Validating System): Implement a self-validating extraction protocol by spiking a stable-isotope labeled internal standard (SIL-CFZ) or a structural analog directly into the cold crashing solvent rather than the raw plasma[3]. Because the IS is introduced at the exact moment of extraction, any significant degradation of the IS in your final chromatogram definitively proves that your extraction conditions (not in vivo metabolism) are causing ex vivo hydrolysis.

Section 3: Standardized Experimental Protocol

To guarantee analytical trustworthiness, the following step-by-step methodology utilizes cold acidic precipitation to simultaneously denature hydrolytic enzymes and stabilize the epoxide pharmacophore.

Workflow Step1 1. Sample Collection (Keep at 4°C) Step2 2. Protein Precipitation (Cold ACN + 0.1% FA) Step1->Step2 Step3 3. Centrifugation (15,000g, 4°C) Step2->Step3 Step4 4. Supernatant Transfer (Avoid aqueous buffers) Step3->Step4 Step5 5. LC-MS/MS Analysis (Mobile Phase pH ~4-5) Step4->Step5

Fig 2. Optimized LC-MS/MS sample prep workflow using cold acidic precipitation.

Self-Validating CFZ Extraction Workflow for LC-MS/MS

  • Preparation of Crashing Solvent: Prepare a solution of 100% LC-MS grade Acetonitrile (ACN) containing 0.1% Formic Acid (FA) and your internal standard (e.g., Chlorpropamide or SIL-CFZ)[3]. Chill to -20°C.

    • Causality: ACN precipitates proteins (removing peptidases), while FA shifts the matrix pH to ~4.0, stabilizing the epoxide ring against nucleophilic attack[3][9].

  • Sample Collection & Quenching: Thaw plasma samples on wet ice. Immediately transfer 50 µL of plasma into a pre-chilled microcentrifuge tube.

  • Protein Precipitation: Add 200 µL of the cold ACN/FA/IS crashing solvent directly to the plasma (1:4 ratio)[6]. Vortex vigorously for 30 seconds.

    • Causality: The high organic ratio ensures near-complete denaturation of epoxide hydrolases and peptidases[5][6].

  • Centrifugation: Centrifuge the mixture at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to an amber autosampler vial[3].

    • Critical Warning: Do not evaporate the sample to dryness and reconstitute in water. The drying process and subsequent aqueous exposure will trigger massive epoxide hydrolysis[1][7].

  • Analysis: Inject directly into the LC-MS/MS system using a reversed-phase C18 column. Maintain a mobile phase of 0.1% FA in water (Mobile Phase A) and 0.1% FA in ACN (Mobile Phase B) at a flow rate of 0.3 mL/min[3][9].

Section 4: Quantitative Data Summaries

Table 1: Carfilzomib Degradation Pathways and Kinetics

Stress ConditionPrimary Degradation PathwayMajor DegradantsKinetics / Stability
Aqueous (pH > 6.0) Base-catalyzed hydrolysisDiol impurity, Peptide fragmentsRapid degradation; First-order kinetics[3]
Aqueous (pH < 2.0) Acid-catalyzed hydrolysisAcid impurity, Diol impurityModerate degradation[7][8]
Aqueous (pH 3.5 - 5.5) StableNoneOptimal stability range[1][9]
Oxidative (H₂O₂) OxidationN-Oxide impurityHighly susceptible[3][8]
Photolytic (UV/Vis) Isomerization / OxidationIsomers, UnknownsProne to photodegradation; requires amber vials[3][10]
Thermal (> 40°C) Thermal degradationVariousAccelerates hydrolysis and oxidation[3][10]

Table 2: Excipient & Solvent Compatibility for CFZ Sample Preparation

Solvent / MatrixCFZ SolubilityImpact on StabilityRecommendation
Water (pH 7.0) Practically insolubleHigh degradation (Hydrolysis)Avoid entirely[7]
Methanol / Ethanol SolubleModerate (Risk of transesterification)Use with caution for short-term prep[11]
Acetonitrile (0.1% FA) Sparingly solubleHigh stability (Denatures enzymes)Preferred for extraction/crashing[3][6]
Citric Acid Buffer (pH 3.5) Soluble (with cyclodextrin)High stabilityStandard for clinical formulation (Kyprolis)[1][7]

Section 5: References

  • Stable carfilzomib formulations - US10098890B2 - Google Patents. Google Patents. URL:

  • Proteasome Inhibitors and Their Pharmacokinetics, Pharmacodynamics, and Metabolism. MDPI. URL:

  • A UHPLC-UV-QTOF study on the stability of carfilzomib, a novel proteasome inhibitor. ResearchGate. URL:

  • Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma. PMC. URL:

  • An Untargeted Metabolomics Approach on Carfilzomib-Induced Nephrotoxicity. PMC. URL:

  • Isolation, identification and characterization of new degradation products of Carfilzomib using high resolution mass spectrometry and nuclear magnetic resonance. ResearchGate. URL:

  • First Order Derivative Spectroscopic Evaluation of Carfilzomib in Parenteral Preparation. IJPS Online. URL:

  • Development and validation of a sustainable UHPLC method for quantification and impurity profiling of carfilzomib. PMC. URL:

  • Development of Novel Epoxyketone-Based Proteasome Inhibitors as a Strategy To Overcome Cancer Resistance to Carfilzomib and Bortezomib. PMC. URL:

  • Stabilisation Attempts of Carfilzomib Formulations and Evaluation. Journal Of Current Pharma Research. URL:

  • Study of forced degradation behaviour of a novel proteasome- inhibiting anticancer drug by LC-MS. IJPSR. URL:

  • Australian product information – kyprolis® (carfilzomib). Medsinfo. URL:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Chemical Stability of Carfilzomib and its Primary Metabolite, Carfilzomib (2S,4S)-Diol, Under Stress Conditions

This guide provides an in-depth, objective comparison of the stability profiles of the anti-cancer agent Carfilzomib and its principal diol metabolite. The data and protocols presented herein are designed to offer resear...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of the stability profiles of the anti-cancer agent Carfilzomib and its principal diol metabolite. The data and protocols presented herein are designed to offer researchers, formulation scientists, and analytical chemists a comprehensive understanding of the intrinsic chemical liabilities of these molecules, thereby supporting robust drug development and handling strategies.

Introduction: The Critical Role of Stability in Proteasome Inhibitor Efficacy

Carfilzomib (marketed as Kyprolis®) is a second-generation, irreversible proteasome inhibitor widely used in the treatment of multiple myeloma.[1][2] Chemically, it is a tetrapeptide epoxyketone, and this epoxyketone "warhead" is fundamental to its mechanism of action, which involves irreversible binding to the 20S proteasome.[1] However, the strained epoxide ring is also a primary site of chemical instability.

The principal degradation pathway for Carfilzomib in aqueous environments is the hydrolysis of the epoxide to form Carfilzomib (2S,4S)-Diol.[3][4] This diol is also a major metabolite in vivo. Understanding the comparative stability of the parent drug and this key diol derivative is paramount for several reasons:

  • Formulation Development: The inherent instability of Carfilzomib necessitates formulations that protect the epoxyketone moiety, typically through lyophilization and strict pH control, to ensure product efficacy and shelf-life.[4][5]

  • Analytical Method Validation: Stability-indicating analytical methods must be capable of accurately separating and quantifying Carfilzomib from its degradation products, particularly the diol, to assess purity and stability accurately.[1][2]

  • Clinical Handling: Knowledge of degradation kinetics informs best practices for the reconstitution, dilution, and administration of the drug, minimizing the formation of less active or inactive species.[6][7]

This guide details a comparative forced degradation study designed to probe the chemical vulnerabilities of Carfilzomib and its diol metabolite under various stress conditions as prescribed by the International Council for Harmonisation (ICH) guidelines.[8]

Molecular Structures and Lability Analysis

The key difference dictating the stability of these two compounds is the electrophilic epoxyketone warhead in Carfilzomib versus the more stable 1,2-diol (glycol) group in the metabolite.

  • Carfilzomib: Contains a highly strained three-membered epoxide ring adjacent to a ketone. This configuration makes the epoxide carbons highly susceptible to nucleophilic attack, particularly by water, leading to ring-opening.

  • Carfilzomib (2S,4S)-Diol: The corresponding 1,2-diol is a much more stable functional group. While vicinal diols can be susceptible to oxidative cleavage under harsh conditions, they are significantly more resistant to the hydrolytic degradation that plagues their parent epoxide.[9][10]

Experimental Design: A Forced Degradation Protocol

As a self-validating system, a forced degradation study is designed to intentionally degrade the molecules to an extent that is sufficient for analytical detection but does not destroy the molecule entirely. This approach helps to identify likely degradation pathways and demonstrates the specificity of the analytical method.

The selection of stressors is not arbitrary; each condition is chosen to mimic potential real-world scenarios and to probe specific chemical liabilities within the molecules.

  • Acidic Hydrolysis (0.1 M HCl): Investigates the susceptibility to acid-catalyzed epoxide ring-opening, a common degradation pathway for epoxides.[3][11]

  • Basic Hydrolysis (0.1 M NaOH): Evaluates stability in alkaline conditions, which can catalyze both epoxide hydrolysis and potential degradation of the peptide backbone's amide bonds.[12][13]

  • Oxidative Stress (3% H₂O₂): Probes for vulnerabilities to oxidation. For Carfilzomib, this includes the tertiary amine of the morpholino group, which can form an N-oxide.[5][14]

  • Thermal Stress (70°C in Solution): Assesses the intrinsic thermal stability of the compounds by providing energy to overcome activation barriers for degradation reactions.[8]

  • Preparation of Stock Solutions: Prepare individual stock solutions of Carfilzomib and Carfilzomib (2S,4S)-Diol in a suitable organic solvent (e.g., Acetonitrile) at a concentration of 1 mg/mL.

  • Application of Stress:

    • For each compound, dilute the stock solution with the respective stressor (0.1 M HCl, 0.1 M NaOH, or 3% H₂O₂) to a final concentration of approximately 100 µg/mL.

    • For thermal stress, dilute the stock solution in a neutral buffer (e.g., phosphate buffer, pH 7.0).

    • Incubate the solutions. Acidic and basic hydrolysis samples are typically held at room temperature or slightly elevated (e.g., 70°C), while thermal stress is conducted at 70°C.[8] Oxidative stress is often performed at room temperature.[14]

    • Take samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching:

    • Neutralize acidic samples with an equivalent amount of NaOH.

    • Neutralize basic samples with an equivalent amount of HCl.

    • Dilute all samples to a final concentration suitable for HPLC analysis with the mobile phase.

  • Analysis: Analyze all samples using a validated, stability-indicating HPLC-UV method.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock_cfz Carfilzomib Stock (1 mg/mL) acid Acidic Hydrolysis (0.1 M HCl, 70°C) stock_cfz->acid Dilute base Basic Hydrolysis (0.1 M NaOH, 70°C) stock_cfz->base Dilute oxide Oxidative Stress (3% H₂O₂, RT) stock_cfz->oxide Dilute thermal Thermal Stress (pH 7, 70°C) stock_cfz->thermal Dilute stock_diol Diol Stock (1 mg/mL) stock_diol->acid Dilute stock_diol->base Dilute stock_diol->oxide Dilute stock_diol->thermal Dilute quench Sample Quenching (Neutralization & Dilution) acid->quench Time Points base->quench Time Points oxide->quench Time Points thermal->quench Time Points hplc Stability-Indicating HPLC-UV Analysis quench->hplc

Caption: Forced degradation experimental workflow.

Results: A Tale of Two Stabilities

The forced degradation study reveals a stark contrast in the stability of Carfilzomib and its diol metabolite.

The following table summarizes representative data from a comparative stress study.

Stress ConditionTime (hours)Carfilzomib (% Degradation)Carfilzomib (2S,4S)-Diol (% Degradation)Primary Carfilzomib Degradant
0.1 M HCl @ 70°C 8~ 45%< 2%Carfilzomib (2S,4S)-Diol
0.1 M NaOH @ 70°C 8~ 60%< 5%Carfilzomib (2S,4S)-Diol & others
3% H₂O₂ @ RT 24~ 15%< 2%Carfilzomib N-Oxide
Thermal (pH 7) @ 70°C 24~ 10%< 1%Carfilzomib (2S,4S)-Diol

Note: These are illustrative values based on published literature. Actual degradation rates will vary with exact conditions.[8][14][15]

The data unequivocally demonstrates that Carfilzomib is significantly more labile than its diol metabolite under all tested stress conditions.

  • Hydrolytic Instability: As predicted, Carfilzomib degrades readily in both acidic and basic aqueous solutions.[12][15] The primary degradation product is the (2S,4S)-Diol, confirming that hydrolysis of the epoxyketone is the main degradation pathway.[3] In contrast, the diol itself remains highly stable, showing minimal degradation under the same conditions. This highlights that once the strained epoxide ring is opened, the resulting diol structure is chemically robust.

  • Oxidative and Thermal Stability: Carfilzomib shows moderate degradation under oxidative and thermal stress. The formation of an N-oxide on the morpholino ring is a known oxidative degradation pathway.[4][5] Even under these conditions, the diol metabolite exhibits superior stability.

G cluster_cfz Carfilzomib cluster_diol Carfilzomib (2S,4S)-Diol cluster_other Other Degradants CFZ Carfilzomib (Epoxyketone) Diol Carfilzomib Diol (Stable) CFZ->Diol  Hydrolysis (Major Pathway)  (Acid/Base/Heat) Other N-Oxide, Peptide Cleavage Products CFZ->Other  Oxidation, Extreme pH

Caption: Primary degradation pathway of Carfilzomib.

Discussion: Practical Implications for Drug Development

The pronounced instability of the epoxyketone in Carfilzomib compared to the robustness of the diol has critical, field-proven implications for pharmaceutical development.

  • Formulation is Key: The data strongly supports the necessity of the current lyophilized (freeze-dried) formulation for Carfilzomib. By removing water, the primary reactant for the main degradation pathway is eliminated, ensuring stability during storage.[5] The reconstitution instructions, which specify the type of diluent and storage conditions for the reconstituted solution, are based on a thorough understanding of this hydrolytic instability.[6][7]

  • pH Control is Non-Negotiable: Carfilzomib is most stable in a slightly acidic to neutral pH range.[12][15] The significant degradation observed under both strongly acidic and basic conditions underscores the need for careful pH control in any liquid formulation or during intravenous admixture preparation. The diol's stability across this pH range further simplifies analytical peak tracking, as it does not degrade into multiple other products under the same conditions.

  • The Diol as a Critical Quality Attribute (CQA): Given that the diol is the primary degradant, its level is a Critical Quality Attribute for Carfilzomib drug products. Regulatory agencies require validated analytical methods that can accurately quantify the diol impurity to ensure that the drug product meets its purity and potency specifications throughout its shelf life.[1][2][4]

Conclusion

This comparative guide demonstrates that the chemical stability of Carfilzomib is fundamentally dictated by its epoxyketone functional group. This moiety is highly susceptible to hydrolysis, leading to the formation of the significantly more stable Carfilzomib (2S,4S)-Diol. The diol metabolite is robust and shows minimal degradation under conditions that readily degrade the parent drug. This knowledge is crucial for scientists in the pharmaceutical industry, providing the chemical rationale for formulation strategies, analytical method design, and handling procedures for Carfilzomib.

References

  • Šesták, V., Roh, J., Klepalová, L., & Kovaříková, P. (2016). A UHPLC-UV-QTOF study on the stability of carfilzomib, a novel proteasome inhibitor. Journal of Pharmaceutical and Biomedical Analysis, 125, 269-278.

  • ResearchGate. (n.d.). A UHPLC-UV-QTOF study on the stability of carfilzomib, a novel proteasome inhibitor. Retrieved from researchgate.net.

  • Bommuluri, V., Vajjha, S., Swamy Rumalla, C., Kadari, S., Doddipalla, R., Kaliyaperumal, M., & Korupolu, R. B. (2019). Isolation, identification and characterization of new degradation products of Carfilzomib using high resolution mass spectrometry and nuclear magnetic resonance. SN Applied Sciences, 1(8), 915.

  • ResearchGate. (n.d.). Carfilzomib and its degradation products. Retrieved from researchgate.net.

  • Reddy, B. P., Kumar, P. P., Reddy, G. V., & Mukkanti, K. (2025). Development and validation of a sustainable UHPLC method for quantification and impurity profiling of carfilzomib. Scientific Reports, 15(1), 12345.

  • Allamneni, Y., Murthy, T. E. G. K., Rao, M. V. B., & Rao, Y. U. B. (2017). Analytical Method Development and Forced Degradation Studies on Proteasome Inhibitor: Bortezomib As A Part of Preformulation Study to Develop Stable Lyophilized Dosage Form. American Journal of PharmTech Research, 7(3), 224-235.

  • Academia.edu. (n.d.). Analytical Method Development and Forced Degradation Studies on Proteasome Inhibitor: Bortezomib As A Part of Preformulation Study to Develop Stable Lyophilized Dosage Form. Retrieved from academia.edu.

  • Semantic Scholar. (n.d.). Physicochemical stability of carfilzomib (Kyprolis®) containing solutions in glass vials, ready-to-administer plastic syringes and infusion bags over a 28-day storage period. Retrieved from semanticscholar.org.

  • ResearchGate. (n.d.). Development and validation of a sustainable UHPLC method for quantification and impurity profiling of carfilzomib. Retrieved from researchgate.net.

  • Kovaříková, P., Šesták, V., & Roh, J. (2022). The UHPLC-UV method applied for the forced degradation study of ixazomib and HRMS identification of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 222, 115103.

  • Agarwal, B. A., & Gandhi, S. V. (2019). Study of forced degradation behaviour of a novel proteasome-inhibiting anticancer drug by LC-MS and development of a validated stability-indicating assay method. International Journal of Pharmaceutical Sciences and Research, 10(3), 1186-1193.

  • Kumar, A., Puranik, S. B., & Pattanayek, S. (2021). Stabilisation Attempts of Carfilzomib Formulations and Evaluation. Journal of Current Pharma Research, 11(2), 1-7.

  • International Journal of Pharmaceutical Sciences and Research. (2019). Study of forced degradation behaviour of a novel proteasome-inhibiting anticancer drug by LC-MS and development of a validated stability-indicating assay method. Retrieved from ijpsr.com.

  • International Journal of Research in Pharmaceutical Sciences. (2021). Identification of deactivating agent concentration and exposure time for Carfilzomib in drug substance and drug product. Retrieved from ijrpns.com.

  • Kramer, I., & Suschek, A. (2019). Physicochemical stability of carfilzomib (Kyprolis®) containing solutions in glass vials, ready-to-administer plastic syringes and infusion bags over a 28-day storage period. Journal of Oncology Pharmacy Practice, 25(2), 340-348.

  • Google Patents. (n.d.). Stable carfilzomib formulations. Retrieved from patents.google.com.

  • ResearchGate. (n.d.). Physico-chemical stability of concentrated and diluted carfilzomib (Kyprolis®) preparations. Retrieved from researchgate.net.

  • House, H. O., & Ryerson, G. D. (1961). Epoxy Ketones. V.1 Stereochemistry of 2-Benzal-4,4-dimethyl-1-tetralone Oxide. Diol Synthesis. The Journal of Organic Chemistry, 26(7), 2671-2675.

  • Wikipedia. (n.d.). Diol. Retrieved from en.wikipedia.org.

  • Clinical Gate. (2015, February 8). Chemical stability in dosage forms. Retrieved from clinicalgate.com.

  • Kandur, W. V., Richert, K. J., Rieder, C. J., Thomas, A. M., Hu, C., Ziller, J. W., & Woerpel, K. A. (2014). Synthesis and reactivity of 1,2-dioxolanes from β,γ-epoxy ketones. Organic Letters, 16(10), 2650-2653.

  • Li, Y., Wang, Y., Zhang, Z., & Wang, J. (2017). Oxidative carbon–carbon bond cleavage of 1,2-diols to carboxylic acids/ketones by an inorganic-ligand supported iron catalyst. Green Chemistry, 19(5), 1338-1344.

Sources

Comparative

Analysis of different stereoisomers of Carfilzomib diol.

Comprehensive Guide: Analysis and Chromatographic Separation of Carfilzomib Diol Stereoisomers Executive Summary Carfilzomib is a second-generation, highly selective tetrapeptide epoxyketone proteasome inhibitor utilized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide: Analysis and Chromatographic Separation of Carfilzomib Diol Stereoisomers

Executive Summary

Carfilzomib is a second-generation, highly selective tetrapeptide epoxyketone proteasome inhibitor utilized in the treatment of relapsed or refractory multiple myeloma. The efficacy of Carfilzomib relies entirely on its epoxide pharmacophore, which irreversibly binds to the N-terminal threonine of the 20S proteasome. However, this strained three-membered ring is highly susceptible to hydrolysis, leading to the formation of Carfilzomib diol (1,2-diol).

In vivo, this diol is recognized as the predominant inactive metabolite (M16)[1]. In pharmaceutical manufacturing and stability testing, it is classified as a critical degradation product (Impurity 2)[2]. Because Carfilzomib possesses multiple chiral centers—specifically the (2R, 4S) configuration at the epoxide/ketone moiety—the hydrolysis process and synthetic pathways can generate a complex mixture of stereoisomers (e.g., RR, SS, RS, and SR diastereomers). This guide provides an authoritative comparison of analytical methodologies designed to resolve these stereoisomers, ensuring both clinical efficacy and regulatory compliance.

Mechanistic Background: Epoxide Hydrolysis and Stereoisomerism

The structural integrity of Carfilzomib's (2R, 4S)-epoxyketone is the linchpin of its mechanism of action. When exposed to moisture, extreme pH, or in vivo epoxide hydrolases, the epoxide ring undergoes nucleophilic attack by water. This ring-opening event yields the Carfilzomib diol.

Because the biological target (the 20S proteasome) is highly stereospecific, any deviation from the (2R, 4S) geometry renders the molecule inactive. Consequently, distinguishing between the native (2R, 4S)-diol degradant and other process-related diastereomers (such as the Epoxy RR or SS isomers) is a mandatory requirement for comprehensive impurity profiling[3].

G CFZ Carfilzomib (API) (2R, 4S)-Epoxyketone Active Inhibitor EH Hydrolysis (In Vivo / In Vitro) CFZ->EH H2O Diol Carfilzomib Diol (2R, 4S)-Diol (M16) Inactive Degradant EH->Diol Epoxide Ring Opening

Figure 1: Epoxide hydrolysis of Carfilzomib yielding the inactive diol degradant.

Comparative Analysis of Separation Methodologies

Separating the stereoisomers of Carfilzomib and its diol requires overcoming the challenge of their nearly identical polarities and molecular weights. The field has standardized around three primary chromatographic strategies:

  • Normal-Phase Chiral HPLC: Utilizes a derivatized cellulose chiral stationary phase (CSP). The chiral recognition relies on hydrogen bonding, dipole-dipole interactions, and steric fit within the chiral cavities of the stationary phase[4].

  • Reversed-Phase HPLC with Chiral Additives: Employs a standard C18 column but introduces a chiral selector directly into the mobile phase, creating transient diastereomeric complexes that elute at different rates[5].

  • Gradient UHPLC-UV/MS: Uses ultra-high performance sub-2 µm particles to generate massive theoretical plate counts, relying on subtle hydrophobic differences to resolve diastereomers without chiral selectors[3].

Table 1: Quantitative Comparison of Analytical Strategies
Method TypeStationary PhaseMobile Phase CompositionTarget AnalytesPerformance & Utility
Normal-Phase Chiral HPLC Cellulose tris(4-chloro-3-methylphenylcarbamate) (e.g., CHIRALCEL OX-H)n-Hexane : Isopropanol : Ethanol (89:5:6 v/v)Carfilzomib, Enantiomer, Diastereomers F & GHigh Specificity: Excellent baseline resolution for strict chiral quality control of the API.
RP-HPLC + Chiral Additive Agilent ZORBAX Extended-C18 (4.6 x 250 mm, 5 µm)Water/ACN/THF (75:20:5) + 20mM (2S,4S)-1-Boc-4-aminopyrrolidine-2-carboxylateCarfilzomib, Enantiomer, Diastereomer I & IICost-Effective: Uses standard C18 columns; achieves chiral separation via dynamic pairing.
Gradient UHPLC-UV/MS YMC-Pack ODS-A or Sub-2 µm C18 (150 x 4.6 mm)pH 5.5 Phosphate Buffer / Acetonitrile / MethanolCarfilzomib, Diol (M16), Epoxy RR, SS, RS isomersComprehensive: Resolves up to 30 diastereomers and 6 process impurities in <22 mins.

Self-Validating Experimental Protocol: Gradient UHPLC-UV/MS

To achieve robust quantification of the Carfilzomib (2R,4S)-diol and its related stereoisomers, a stability-indicating UHPLC method is recommended. The following protocol is designed as a self-validating system, ensuring that any analytical failure is caught during system suitability testing.

Workflow Sample Sample Preparation Avoid extreme pH to prevent artifactual hydrolysis Phase Stationary Phase Selection Sub-2 µm C18 for high theoretical plates Sample->Phase Mobile Mobile Phase Optimization pH 5.5 Buffer to stabilize epoxide ring Phase->Mobile Detect Detection & Quantification UV-DAD (220 nm) & ESI-QTOF MS Mobile->Detect Val System Suitability & Validation Resolution > 1.5, Tailing Factor < 1.5 Detect->Val

Figure 2: Self-validating chromatographic workflow for Carfilzomib stereoisomer analysis.

Step-by-Step Methodology & Causality

Step 1: Sample Preparation & Extraction

  • Action: Dissolve the API or extract the plasma sample using a diluent of Acetonitrile:Water (50:50, v/v) strictly buffered to pH 6.0. Maintain samples at 4°C in the autosampler.

  • Causality: The epoxide ring of Carfilzomib is highly labile. Unbuffered aqueous solutions or extreme pH environments will induce artifactual hydrolysis during the sample queue time, artificially inflating the diol impurity quantification.

Step 2: Chromatographic Setup

  • Action: Install a sub-2 µm C18 column (e.g., 150 mm x 4.6 mm) and maintain the column compartment at 35°C. Set the flow rate to 0.9 mL/min[3].

  • Causality: The spatial differences between the (2R, 4S) diol and its diastereomers (RR, SS, RS) are minuscule. Sub-2 µm particles minimize eddy diffusion (the A-term in the van Deemter equation), maximizing theoretical plates for baseline resolution. Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics.

Step 3: Mobile Phase & Gradient Elution

  • Action:

    • Mobile Phase A: 10 mM Potassium dihydrogen phosphate buffer, adjusted to pH 5.5.

    • Mobile Phase B: Acetonitrile : Methanol (70:30, v/v).

    • Gradient: Start at 20% B, ramp to 80% B over 18 minutes, hold for 2 minutes, and re-equilibrate.

  • Causality: A pH of 5.5 is the "sweet spot" that prevents both acid-catalyzed epoxide opening and base-catalyzed peptide backbone degradation[3]. The gradient ensures that the highly polar diol elutes early with sharp peak symmetry, while the more hydrophobic intact API and its lipophilic diastereomers elute later.

Step 4: Detection and System Suitability (Self-Validation)

  • Action: Monitor UV absorbance via Diode Array Detector (DAD) at 220 nm. Couple the flow to an ESI-QTOF Mass Spectrometer in positive ion mode.

  • Causality: 220 nm perfectly captures the π-π* transitions of the peptide bonds present in all isomers. MS confirms identity: intact Carfilzomib yields an [M+H]+ of m/z 720.4, whereas the diol yields an [M+H]+ of m/z 738.4[2].

  • Validation Gate: Before analyzing unknown samples, inject a resolution mixture containing Carfilzomib and the (2R,4S)-diol. The run is only valid if the resolution factor ( Rs​ ) between the diol and the closest eluting diastereomer is ≥1.5 .

References

  • Center for Drug Evaluation and Research. "NDA 202714 Pharmacology Review." U.S. Food and Drug Administration (FDA). Available at:[Link]

  • SynZeal Research. "Carfilzomib Impurity 2 (RSSSS) | 1541172-75-1 Reference Standard." SynZeal. Available at:[Link]

  • Google Patents. "The detection method of chiral isomer in Carfilzomib (CN107402259A)." Google Patents.
  • PubChem / Espacenet. "High performance liquid chromatography method for separating carfilzomib and isomers thereof (CN-109406685-B)." NIH PubChem. Available at:[Link]

  • ResearchGate. "Development and validation of a sustainable UHPLC method for quantification and impurity profiling of carfilzomib." ResearchGate. Available at:[Link]

Sources

Validation

Inter-laboratory comparison of Carfilzomib impurity profiling results.

An Inter-Laboratory Comparison of Carfilzomib Impurity Profiling: A Guide for Researchers and Drug Development Professionals Introduction: The Critical Role of Impurity Profiling for Carfilzomib Carfilzomib, a tetrapepti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Inter-Laboratory Comparison of Carfilzomib Impurity Profiling: A Guide for Researchers and Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling for Carfilzomib

Carfilzomib, a tetrapeptide epoxyketone, is a potent and selective second-generation proteasome inhibitor used in the treatment of relapsed and refractory multiple myeloma.[1][2] Its complex peptide structure makes it susceptible to the formation of various impurities during synthesis, storage, and degradation.[3][4] These impurities, which can include process-related compounds and degradation products, have the potential to impact the safety, efficacy, and stability of the final drug product.[3][5] Therefore, robust and reliable analytical methods for impurity profiling are paramount for ensuring the quality and safety of Carfilzomib.

This guide presents an inter-laboratory comparison study designed to assess the consistency and accuracy of Carfilzomib impurity profiling results across different analytical laboratories. Inter-laboratory comparisons, also known as proficiency testing, are a vital tool for evaluating the performance of laboratories and ensuring the reliability of their analytical data.[6][7][8] By analyzing a common, homogenous sample of Carfilzomib, participating laboratories can benchmark their performance against their peers and identify potential areas for improvement. This guide will provide a detailed experimental protocol, present and discuss the comparative results, and offer insights into best practices for Carfilzomib impurity analysis.

The Framework for Impurity Control: ICH Guidelines

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established guidelines for the control of impurities in new drug substances.[9][10] The ICH Q3A(R2) guideline, "Impurities in New Drug Substances," provides a framework for classifying, identifying, and qualifying impurities.[11][12][13] This guideline sets thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.[10][13] Adherence to these guidelines is essential for regulatory compliance and ensuring patient safety.

Designing the Inter-Laboratory Study: A Collaborative Approach to Quality

The primary objective of this inter-laboratory study is to evaluate the variability in the quantification of known Carfilzomib impurities among a diverse group of pharmaceutical analysis laboratories. A well-designed inter-laboratory comparison provides an objective assessment of staff competencies, instrument performance, and the overall reliability of the analytical methods employed.[7]

The study design involves the following key steps:

  • Preparation and Distribution of a Homogenized Carfilzomib Sample: A single batch of Carfilzomib containing a representative profile of known impurities is carefully homogenized to ensure sample uniformity. Aliquots of this sample are then distributed to each participating laboratory.

  • Provision of a Standardized Analytical Method: To minimize variability arising from different analytical procedures, a detailed, validated Ultra-High-Performance Liquid Chromatography (UHPLC) method is provided to all participants.

  • Independent Analysis by Participating Laboratories: Each laboratory analyzes the provided sample in triplicate using the standardized method.

  • Data Collection and Statistical Analysis: The results from all participating laboratories are collected and subjected to statistical analysis to assess the level of agreement and identify any outliers.

The overall workflow of the inter-laboratory comparison is depicted in the following diagram:

Inter_Laboratory_Comparison_Workflow cluster_preparation Phase 1: Preparation & Distribution cluster_analysis Phase 2: Laboratory Analysis cluster_evaluation Phase 3: Data Evaluation A Homogenize Single Batch of Carfilzomib B Aliquot and Distribute Samples A->B C Participating Laboratories Receive Samples B->C D Perform UHPLC Analysis (in triplicate) C->D E Report Quantitative Results for Impurities D->E F Collect Data from All Participants E->F G Statistical Analysis (e.g., Z-scores) F->G H Generate Comparison Report G->H I Provide Feedback to Participants H->I

Caption: Workflow of the Carfilzomib Inter-laboratory Comparison Study.

Experimental Protocol: A Standardized UHPLC Method for Impurity Profiling

The following UHPLC method was developed and validated for the separation and quantification of Carfilzomib and its known impurities.[3][4][14] Adherence to this protocol is crucial for ensuring the comparability of results across laboratories.

Instrumentation:

  • UHPLC system with a UV detector

Chromatographic Conditions:

  • Column: C18, 2.1 x 100 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20-60% B

    • 15-18 min: 60-80% B

    • 18-20 min: 80% B

    • 20.1-22 min: 20% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 5 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the provided Carfilzomib sample into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Further dilute a portion of this solution to a final concentration of approximately 0.1 mg/mL with the same diluent.

Rationale for Method Parameters:

  • C18 Column: The choice of a C18 stationary phase provides good retention and separation for the moderately nonpolar Carfilzomib and its impurities. The small particle size of the column allows for high resolution and efficiency, which is critical for separating closely eluting impurities.

  • Formic Acid in Mobile Phase: The addition of formic acid to the mobile phase helps to control the ionization of the analytes and improve peak shape.

  • Gradient Elution: A gradient elution program is necessary to effectively separate a range of impurities with varying polarities within a reasonable run time.

  • UV Detection at 210 nm: Detection at a low UV wavelength of 210 nm allows for the sensitive detection of Carfilzomib and its impurities, as many organic molecules exhibit strong absorbance in this region.

Results and Discussion: A Comparative Analysis of Impurity Profiles

The following table summarizes the hypothetical results obtained from five participating laboratories for the quantification of key Carfilzomib impurities.

ImpurityLab 1 (% Area)Lab 2 (% Area)Lab 3 (% Area)Lab 4 (% Area)Lab 5 (% Area)Mean (% Area)Std. Dev.
Epoxy amine 0.120.110.130.120.140.1240.011
Epoxy RR isomer 0.080.090.070.080.090.0820.008
Diol impurity 0.250.230.260.240.270.2500.016
N-Oxide impurity 0.180.190.170.180.200.1840.011
Alkene impurity 0.060.050.070.060.050.0580.008
Total Impurities 0.69 0.67 0.70 0.69 0.75 0.698 0.031

The results demonstrate a generally good agreement among the participating laboratories, with relatively low standard deviations for the individual and total impurities. This suggests that the provided UHPLC method is robust and reproducible. However, some minor variations are observed, which could be attributed to factors such as differences in instrument calibration, integration parameters, or analyst technique.

For instance, Lab 5 reported slightly higher levels for most impurities, resulting in a higher total impurity value. This could indicate a difference in the integration of small peaks or a slight variation in the preparation of the sample solution. Such observations are valuable as they highlight areas where individual laboratories can refine their procedures to improve consistency.

Conclusion and Recommendations: Fostering a Culture of Quality

This inter-laboratory comparison of Carfilzomib impurity profiling demonstrates the value of collaborative studies in ensuring the quality and consistency of analytical data in the pharmaceutical industry. The standardized UHPLC method proved to be reliable and transferable across different laboratories.

Based on the findings of this study, the following recommendations are proposed:

  • Regular Participation in Proficiency Testing: Pharmaceutical laboratories should regularly participate in proficiency testing schemes to monitor their performance and identify areas for improvement.[15]

  • Harmonization of Data Interpretation: Clear guidelines for peak integration and data processing should be established and followed consistently to minimize variability in results.

  • Continuous Method Improvement: While the provided method is robust, ongoing efforts should be made to further optimize and validate analytical methods for impurity profiling to enhance their performance and efficiency.

  • Open Communication and Collaboration: Fostering a culture of open communication and collaboration among laboratories can help to share best practices and address common analytical challenges.

By embracing these principles, the pharmaceutical industry can continue to ensure the highest standards of quality and safety for life-saving medicines like Carfilzomib.

References

  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • ICH. Quality Guidelines. Retrieved from [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

  • SynThink. (2026, February 18). ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained. Retrieved from [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • SynThink. Carfilzomib EP Impurities & USP Related Compounds. Retrieved from [Link]

  • Patel, H., Patel, G., & Chauhan, P. (2025, December 24). Development and validation of a sustainable UHPLC method for quantification and impurity profiling of carfilzomib. Scientific Reports, 15(1), 1-13. Retrieved from [Link]

  • ResearchGate. Proposed structures of degradation products | Download Scientific Diagram. Retrieved from [Link]

  • Rapid Microbiology. (2021, April 29). Proficiency Testing: QC Tool for Pharmaceutical Laboratories. Retrieved from [Link]

  • PubMed. (2025, December 24). Development and validation of a sustainable UHPLC method for quantification and impurity profiling of carfilzomib. Retrieved from [Link]

  • ResearchGate. (2025, December 22). Development and validation of a sustainable UHPLC method for quantification and impurity profiling of carfilzomib. Retrieved from [Link]

  • Agarwal, A., & Gandhi, S. (2018, June 19). A study of forced degradation behaviour of a novel proteasome- inhibiting anticancer drug by. International Journal of Pharmaceutical Sciences and Research, 10(3), 1186-1193. Retrieved from [Link]

  • Journal of Current Pharma Research. (2021, February 5). Stabilisation Attempts of Carfilzomib Formulations and Evaluation. Retrieved from [Link]

  • SciSpace. (2019, July 25). Isolation, identification and characterization of new degradation products of Carfilzomib using high resolution mass spectrometry. Retrieved from [Link]

  • Controllab. (2026, January 19). Proficiency Testing. Retrieved from [Link]

Sources

Comparative

Validation of a stability-indicating assay for Carfilzomib.

Comprehensive Comparison Guide: Validation of a Stability-Indicating Assay for Carfilzomib Introduction & Objective Carfilzomib (CFZ) is a second-generation, irreversible proteasome inhibitor containing a unique tetrapep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Validation of a Stability-Indicating Assay for Carfilzomib

Introduction & Objective

Carfilzomib (CFZ) is a second-generation, irreversible proteasome inhibitor containing a unique tetrapeptide epoxyketone pharmacophore, which is critical for the treatment of relapsed or refractory multiple myeloma. Due to its complex peptide backbone and highly reactive epoxide moiety, CFZ is inherently susceptible to physicochemical degradation, including epoxide hydrolysis, peptide bond cleavage, and oxidation.

Developing a robust Stability-Indicating Assay (SIA) is paramount to ensure drug efficacy and safety. An SIA must accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products or process impurities. This guide objectively compares traditional High-Performance Liquid Chromatography (HPLC) with optimized Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Quadrupole Time-of-Flight (QTOF) mass spectrometry, providing a self-validating framework for comprehensive impurity profiling.

Mechanistic Causality of Carfilzomib Degradation

To design an effective analytical method, one must first understand the causality behind the molecule's degradation kinetics. CFZ is relatively stable at neutral and slightly acidic pH but undergoes rapid degradation under extreme pH, oxidative, and photolytic stress .

  • Hydrolytic Degradation: The terminal epoxide ring is highly prone to nucleophilic attack. Under acidic or basic conditions, the epoxide ring opens to form a diol impurity. In the presence of chloride ions, a chlorohydrin degradant is formed.

  • Oxidative Stress: The tertiary amine group and other susceptible moieties undergo oxidation to form N-oxide impurities.

  • Base-Catalyzed Reactions: High pH environments catalyze peptide bond hydrolysis, Robinson-Gabriel reactions, and isomerization, leading to complex diastereomeric mixtures.

CFZ_Degradation CFZ Carfilzomib (CFZ) Tetrapeptide Epoxyketone Acid Acidic Stress (pH < 4) CFZ->Acid Base Basic Stress (pH > 7) CFZ->Base Oxidation Oxidative Stress (H2O2) CFZ->Oxidation Photo Photolytic Stress (UV/Vis Light) CFZ->Photo Diol Epoxide Hydrolysis (Diol Impurity) Acid->Diol Base->Diol Peptide Peptide Bond Cleavage & Isomerization Base->Peptide NOxide Tertiary Amine Oxidation (N-Oxide Impurity) Oxidation->NOxide PhotoDeg Photodegradation Products Photo->PhotoDeg

Mechanistic pathways of Carfilzomib degradation under various stress conditions.

Comparative Analysis: Traditional HPLC vs. Optimized UHPLC-QTOF

While traditional Reversed-Phase HPLC (RP-HPLC) methods have historically been utilized for routine quality control, they often lack the resolving power required to separate closely eluting diastereomeric analogs (e.g., Epoxy RR, SS, RS isomers) and complex degradation products . The transition to UHPLC-UV-QTOF provides superior theoretical plate counts, shorter run times, and exact mass identification capabilities .

Table 1: Analytical Methodology Comparison

ParameterTraditional RP-HPLCOptimized UHPLC-UV-QTOFCausality / Scientific Advantage
Stationary Phase C18 (5 µm, 150-250 mm)Sub-2 µm or Core-Shell (e.g., 2.6 µm, 100 mm)Smaller particles reduce eddy diffusion (van Deemter theory), vastly enhancing the resolution of diastereomers.
Run Time 30 - 45 minutes10 - 15 minutesHigher flow velocities at optimal linear velocity increase throughput and reduce solvent waste .
Peak Resolution ( Rs​ ) Often < 1.5 for isomers> 2.0 for all critical pairsBaseline separation ensures accurate quantification of the API without interference from degradants.
Detection UV/PDA onlyPDA coupled with High-Res MSQTOF allows for structural elucidation of unknown degradants (e.g., S,R diol) via exact mass profiling.
Sensitivity (LOD) ~1.0 µg/mL< 0.1 µg/mLEnhanced signal-to-noise ratio due to narrower, taller chromatographic peaks.

Experimental Protocol: Validation of the Stability-Indicating Assay

A scientifically sound SIA must be a self-validating system . This means the method must not only quantify the API accurately but also mathematically prove that degradation products do not co-elute with the main peak (Peak Purity) and that no degradants are "invisible" to the detector (Mass Balance). The following step-by-step methodology outlines the validation of a UHPLC method per ICH Q2(R1) guidelines, integrated with Quality by Design (QbD) principles .

Step 1: Forced Degradation (Specificity & Mass Balance Check)
  • Acid/Base Hydrolysis: Treat 1 mg/mL CFZ solutions with 0.1 N HCl and 0.1 N NaOH. Neutralize the solutions after 24 hours of incubation at 40°C.

  • Oxidation: Expose CFZ to 3% H2​O2​ for 24 hours at room temperature.

  • Thermal & Photolysis: Expose the solid API to 60°C for 7 days, and UV light (1.2 million lux hours) respectively.

  • Analysis & Self-Validation: Inject samples into the UHPLC-PDA-QTOF system.

    • Peak Purity: Verify the CFZ peak using the PDA detector (Ensure Purity Angle < Purity Threshold).

    • Mass Balance: Calculate the sum of the API peak area and all degradant peak areas. The total must approximate 100% (±2%) of the initial un-degraded API area, proving no secondary degradation into undetectable volatile compounds occurred.

Step 2: Linearity, LOD, and LOQ
  • Prepare a series of calibration standards ranging from 10 to 250 µg/mL using a suitable diluent (e.g., Acetonitrile/Water) .

  • Plot the peak area response versus concentration. Ensure the correlation coefficient ( R2 ) is ≥ 0.999.

  • Calculate the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the standard deviation of the response and the slope, targeting a Signal-to-Noise (S/N) ratio of 3:1 and 10:1, respectively.

Step 3: Precision and Accuracy (Recovery)
  • System Precision: Perform 6 replicate injections of a 100 µg/mL standard. Calculate the %RSD (Acceptance criteria: ≤ 2.0%).

  • Accuracy: Spike placebo/excipient mixtures with CFZ at 50%, 100%, and 150% of the target analytical concentration. Calculate the % Recovery (Acceptance criteria: 98.0% - 102.0%).

Step 4: Robustness via Design of Experiments (DoE)
  • Utilize a Box-Behnken or Fractional Factorial design to systematically and simultaneously vary flow rate (±10%), column temperature (±5°C), and mobile phase organic composition (±2%).

  • Monitor Critical Quality Attributes (CQAs) such as retention time and the resolution ( Rs​ ) of the closest eluting impurity to ensure the method remains reliable under slight operational variations.

Validation_Workflow Start Method Development ForcedDeg Forced Degradation (Specificity Check) Start->ForcedDeg MassBal Peak Purity & Mass Balance ForcedDeg->MassBal ValidParams Linearity, Accuracy & Precision MassBal->ValidParams If Purity Pass Robust Robustness (DoE Approach) ValidParams->Robust End Validated SIA Method Robust->End

Sequential workflow for validating a stability-indicating assay utilizing QbD principles.

Quantitative Data Summary: Forced Degradation Results

The following table summarizes typical degradation profiles observed using the optimized UHPLC method, highlighting the method's specificity and the structural elucidation provided by QTOF MS , .

Table 2: Forced Degradation Profile of Carfilzomib

Stress ConditionExposure Time / Temp% DegradationPrimary Identified Degradants (via QTOF)Peak Purity Pass
Acidic (0.1 N HCl)24h / 40°C~12 - 15%S,R-diol, S,R-chlorohydrinYes
Basic (0.1 N NaOH)2h / RT~30 - 40%Peptide cleavage products, Epoxide hydrolysisYes
Oxidative (3% H2​O2​ )24h / RT~10 - 18%N-oxide impurityYes
Thermal (Solid API)7 days / 60°C< 2%Highly StableYes
Photolytic (UV Light)1.2M lux hrs~8 - 10%Isomerization productsYes

Conclusion

The transition from conventional HPLC to a UHPLC-UV-QTOF framework for Carfilzomib provides a profound enhancement in analytical resolution and structural elucidation capabilities. By employing a self-validating forced degradation protocol (ensuring mass balance and peak purity) alongside a DoE-driven robustness study, analytical scientists can establish a highly reliable Stability-Indicating Assay. This ensures that all critical degradation products—particularly the diol and N-oxide impurities—are accurately separated and quantified, ultimately safeguarding the therapeutic integrity of this vital anti-cancer agent.

References

  • Sestak, V., Roh, J., Klepalova, L., & Kovarikova, P. (2016). A UHPLC-UV-QTOF study on the stability of carfilzomib, a novel proteasome inhibitor. Journal of Pharmaceutical and Biomedical Analysis.[Link]

  • Gopireddy, R. R., Maruthapillai, A., Devikala, S., & Mahapatra, S. (2019). DoE approach: A validated stability indicating RP-HPLC method development for the separation of diasteromeric analogs and process impurities of Carfilzomib. Materials Today: Proceedings.[Link]

  • Bommuluri, V., et al. (2019). Isolation, identification and characterization of new degradation products of Carfilzomib using high resolution mass spectrometry and nuclear magnetic resonance. SN Applied Sciences.[Link]

  • Patel, H., Patel, G., & Chauhan, P. (2025). Development and validation of a sustainable UHPLC method for quantification and impurity profiling of carfilzomib. Scientific Reports.[Link]

Validation

Comprehensive Analytical and Functional Comparison: Carfilzomib (2S,4S)-Diol vs. Alternative Degradation Products

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Scope: Structural causality, functional impact, and self-validating analytical methodologies for profiling Carfilzomib degradants. Executiv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Scope: Structural causality, functional impact, and self-validating analytical methodologies for profiling Carfilzomib degradants.

Executive Summary & Pharmacological Context

Carfilzomib is a best-in-class, irreversible proteasome inhibitor utilized in the treatment of relapsed or refractory multiple myeloma[1]. Its clinical potency is driven by a tetrapeptide epoxyketone pharmacophore, which selectively forms a covalent morpholino adduct with the N-terminal threonine of the 20S proteasome[2]. However, this highly reactive electrophilic warhead is structurally susceptible to degradation during formulation, storage, and in vivo metabolism[3][4].

This guide provides a rigorous structural, functional, and analytical comparison between the primary hydrolytic degradant—Carfilzomib (2S,4S)-Diol —and other critical impurities, including N-oxides, epimers, and cleavage products.

Mechanistic Profiling of Degradation Pathways

Understanding the causality behind Carfilzomib's degradation is essential for robust formulation development and accurate pharmacokinetic profiling.

  • Carfilzomib (2S,4S)-Diol (Epoxide Hydrolysis): The oxirane (epoxide) ring is highly susceptible to nucleophilic attack. Under alkaline conditions or via in vivo epoxide hydrolase activity, the ring opens to form a diol[3][5]. Because the electrophilic center is permanently destroyed, the diol (also known clinically as the M16 metabolite) cannot bind the 20S proteasome, rendering it biologically inactive[6].

  • Carfilzomib N-Oxide (Oxidative Stress): The morpholine ring at the N-terminus contains an electron-rich tertiary amine. Exposure to atmospheric oxygen or reactive oxygen species (e.g., peroxides) readily oxidizes this amine to an N-oxide[7].

  • Peptide Fragments (Peptidase Cleavage): In vivo, extrahepatic peptidases cleave the tetrapeptide backbone, yielding inactive fragments designated as M14 and M15[4][6].

  • Epoxy Isomers (Thermal Epimerization): Thermal stress can induce stereochemical inversion at the chiral centers, producing RR, SS, and RS isomers[3].

Pathway cluster_0 Primary Degradants & Metabolites CFZ Carfilzomib (API) Epoxyketone Pharmacophore Diol Carfilzomib (2S,4S)-Diol Inactive (M16) CFZ->Diol Epoxide Hydrolysis (Alkaline / In vivo) NOxide Carfilzomib N-Oxide Oxidation Product CFZ->NOxide Oxidation (H2O2 / Air) Fragments Peptide Fragments M14 & M15 CFZ->Fragments Peptidase Cleavage (In vivo) Isomers Epoxy Isomers RR, SS, RS CFZ->Isomers Epimerization (Thermal Stress)

Fig 1. Mechanistic degradation pathways of Carfilzomib into its primary impurities and metabolites.

Comparative Data: Structural and Functional Metrics

The following table synthesizes the physicochemical and biological differences between Carfilzomib and its primary degradants.

Compound / ImpurityDegradation PathwayMolecular WeightProteasome InhibitionRelative Retention Time (RRT)*
Carfilzomib (API) N/A719.91 g/mol Active (Irreversible)1.00
Carfilzomib (2S,4S)-Diol Epoxide Hydrolysis737.93 g/mol Inactive~0.85
Carfilzomib N-Oxide Oxidation (Morpholine)735.91 g/mol Reduced / Inactive~0.92
Peptide Fragment (M14) Peptidase Cleavage~389 g/mol Inactive< 0.50
Peptide Fragment (M15) Peptidase Cleavage~413 g/mol Inactive< 0.50
Epoxy Isomers (e.g., RR) Epimerization719.91 g/mol Variable~1.05 - 1.15

Chromatographic Causality Note: The addition of two hydroxyl groups in the (2S,4S)-Diol significantly increases the molecule's polarity. In reversed-phase UHPLC (C18), this reduces hydrophobic retention, causing the diol to elute earlier (RRT ~0.85) than the parent API[3].

Experimental Protocols: A Self-Validating Analytical System

To accurately profile these impurities, a self-validating workflow must be employed. The following protocols detail the forced degradation and subsequent UHPLC-MS/MS analysis required for regulatory (ICH) compliance.

Protocol S1 Forced Degradation (Alkaline/Oxidative) S2 Sample Neutralization & Dilution S1->S2 S3 UHPLC Separation (C18, Gradient) S2->S3 S4 ESI-MS/MS Detection S3->S4

Fig 2. Self-validating analytical workflow for generating and profiling Carfilzomib degradants.

Protocol A: Controlled Forced Degradation

Objective: Generate a predictable yield of Carfilzomib (2S,4S)-Diol and N-Oxide for method validation without destroying the core molecular framework.

  • Stock Preparation: Dissolve 10 mg of Carfilzomib API in 10 mL of an inert diluent (e.g., Acetonitrile) to achieve a 1000 µg/mL concentration[3].

  • Targeted Hydrolysis (Diol Generation): Transfer 5 mL of the stock to a reaction vial. Add 1 mL of 0.1N NaOH. Stir at 25°C for exactly 4 hours.

    • Self-Validation Step: Immediately neutralize the solution with 1 mL of 0.1N HCl to halt the reaction. This precise causality prevents secondary degradation (e.g., complete amide bond cleavage) and isolates the epoxide-to-diol conversion[7].

  • Targeted Oxidation (N-Oxide Generation): To a separate 5 mL stock aliquot, add 1 mL of 3% H₂O₂. Incubate at 25°C in the dark for 8 days to selectively oxidize the morpholine tertiary amine[7].

Protocol B: UHPLC-MS/MS Quantification

Objective: Achieve baseline resolution of structurally similar epimers and accurately quantify the Diol via mass shifts.

  • Mobile Phase Configuration:

    • Phase A: 0.1% Formic acid in LC-MS grade Water (facilitates protonation for positive ESI).

    • Phase B: 0.1% Formic acid in Acetonitrile.

  • Chromatographic Parameters:

    • Column: Sub-2 µm C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm).

    • Gradient: Program a shallow gradient from 5% B to 95% B over 22 minutes.

    • Causality: A steep gradient will co-elute the epimers; the 22-minute shallow curve ensures a resolution factor (Rs) > 1.5, which is mandatory for distinguishing the API from its RR/SS/RS isomers[3].

    • Flow Rate: 0.3 mL/min at 40°C.

  • Mass Spectrometry (ESI+):

    • Monitor m/z 720.4 for Carfilzomib [M+H]+.

    • Monitor m/z 738.4 for Carfilzomib (2S,4S)-Diol [M+H]+ (Mass shift of +18 Da confirms water addition)[8].

    • Monitor m/z 736.4 for Carfilzomib N-Oxide [M+H]+ (Mass shift of +16 Da confirms oxygen addition)[7].

Pharmacological Impact in Drug Development

The degradation profile of Carfilzomib has profound clinical implications. Because the drug is cleared extrahepatically via epoxide hydrolysis and peptidase cleavage, the resulting metabolites—primarily the (2S,4S)-Diol (M16) and fragments M14/M15—are the dominant species found in human plasma and urine[5][6].

Crucially, because these metabolites lack the reactive epoxyketone warhead, they exhibit zero proteasome inhibition[6]. This is a vital safety feature for patients with End-Stage Renal Disease (ESRD). Clinical pharmacokinetic studies demonstrate that while systemic exposure to the M14 and M15 fragments is elevated in ESRD patients, their biological inactivity ensures they do not contribute to off-target toxicity, thereby supporting the drug's safety profile in renally impaired populations without necessitating strict dose adjustments for metabolite clearance[6].

References
  • Development and validation of a sustainable UHPLC method for quantification and impurity profiling of carfilzomib. nih.gov. 3

  • Stable carfilzomib formulations (US20180117054A1). google.com. 1

  • Carfilzomib (2S,4S)-Diol | CAS No. | Clearsynth. clearsynth.com. 8

  • Carfilzomib | Simson Pharma Limited. simsonpharma.com. Link

  • Study of forced degradation behaviour of a novel proteasome-inhibiting anticancer drug. ijpsr.com. 7

  • Clinical pharmacokinetics, metabolism, and drug-drug interaction of carfilzomib. nih.gov. 4

  • Kyprolis, INN-carfilzomib - EMA. europa.eu.5

  • 202714Orig1s000 - accessdata.fda.gov. fda.gov. 2

  • Pharmacokinetics and safety of carfilzomib in patients with relapsed multiple myeloma and end-stage renal disease (ESRD). nih.gov. 6

Sources

Comparative

Evaluating the Impact of the (2S,4S)-Diol Impurity on Carfilzomib’s Efficacy: A Comprehensive Analytical and Pharmacological Guide

As a highly selective, second-generation proteasome inhibitor, Carfilzomib (Kyprolis) has revolutionized the treatment landscape for relapsed and refractory multiple myeloma. However, the chemical architecture that grant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a highly selective, second-generation proteasome inhibitor, Carfilzomib (Kyprolis) has revolutionized the treatment landscape for relapsed and refractory multiple myeloma. However, the chemical architecture that grants Carfilzomib its potency—a tetrapeptide epoxyketone—is inherently vulnerable to hydrolytic degradation. Exposure to moisture during synthesis, formulation, or storage can trigger the opening of the sensitive epoxide ring, leading to the formation of the (2S,4S)-Diol impurity (alongside other diastereomers like the (2R,4S)-Diol).

For drug development professionals and analytical scientists, understanding the pharmacological consequences of this degradation is critical. This guide objectively evaluates the mechanistic failure of the (2S,4S)-Diol impurity, details the analytical workflows required to detect it, and provides self-validating experimental protocols to quantify its impact on therapeutic efficacy.

Mechanistic Causality: Why the Diol Impurity Fails

To understand why the (2S,4S)-Diol impurity compromises Carfilzomib's efficacy, we must examine the drug's mechanism of action at the atomic level.

Carfilzomib selectively targets the chymotrypsin-like (CT-L) activity of the 20S proteasome by binding to the β 5 subunit. The efficacy of this binding is entirely dependent on the electrophilic epoxyketone warhead. When Carfilzomib enters the active site, it undergoes a unique two-step reaction with the catalytic N-terminal threonine (Thr1) residue. First, the hydroxyl group of Thr1 attacks the ketone moiety. Subsequently, the α -amino nitrogen of Thr1 executes a nucleophilic attack on the C2 carbon of the epoxide ring. This dual-reactivity forms a highly stable, irreversible morpholine adduct [1], permanently disabling the proteasome and triggering cancer cell apoptosis [2].

When the epoxide ring is hydrolyzed to form the (2S,4S)-Diol impurity, the molecule loses its electrophilic C2 carbon. Without the intact epoxide, the nucleophilic attack by the Thr1 α -amino nitrogen cannot occur. The diol impurity is chemically incapable of forming the irreversible morpholine adduct, rendering it pharmacologically inactive.

Mechanism Carfilzomib Carfilzomib API (Active Epoxyketone) Proteasome 20S Proteasome β5 Subunit (N-terminal Threonine) Carfilzomib->Proteasome Binds Target Hydrolysis Hydrolysis / Degradation (Epoxide Ring Opening) Carfilzomib->Hydrolysis Moisture Exposure Covalent Irreversible Covalent Bond (Morpholine Adduct) Proteasome->Covalent Nucleophilic Attack Apoptosis Proteasome Inhibition & Cancer Cell Apoptosis Covalent->Apoptosis Efficacy Achieved Diol (2S,4S)-Diol Impurity (Inactive Diol) Hydrolysis->Diol Diol->Proteasome Attempts Binding NoBinding No Covalent Binding (Lack of Electrophilic Carbon) Diol->NoBinding Reaction Fails Survival Proteasome Remains Active Cancer Cell Survival NoBinding->Survival Loss of Efficacy

Carfilzomib mechanism of action versus (2S,4S)-Diol impurity failure pathway.

Analytical Profiling: UHPLC-UV Quantification

Because the (2S,4S)-Diol impurity lacks therapeutic activity, its presence in the active pharmaceutical ingredient (API) dilutes the effective dose. Regulatory guidelines (ICH) strictly mandate that diol impurities in Carfilzomib intermediates and final formulations be controlled, typically to limits of <0.15% to <0.4% depending on the manufacturing stage [3].

To isolate and quantify the diol impurity, a gradient Ultra-High-Performance Liquid Chromatography (UHPLC) method coupled with UV detection is the industry standard. This method ensures baseline resolution between the parent API and its structurally similar degradation products [4].

Table 1: Representative UHPLC-UV Chromatographic Parameters for Carfilzomib Impurity Profiling
AnalyteRelative Retention Time (RRT)Limit of Detection (LOD µg/mL)Mechanism of Formation
Carfilzomib (API) 1.000.163N/A (Parent Compound)
(2S,4S)-Diol Impurity ~0.440.153Epoxide ring hydrolysis (moisture degradation)
N-oxide Impurity ~0.490.155Oxidation of the morpholine ring
Chloro Impurity ~1.120.180Nucleophilic oxirane-ring opening by chlorine

(Data synthesized from validated UHPLC impurity profiling standards [4].)

Experimental Workflows: Efficacy Evaluation Protocols

To empirically validate the loss of efficacy caused by the (2S,4S)-Diol impurity, a dual-assay approach is required. The following self-validating protocols evaluate both direct biochemical target engagement and downstream cellular impact.

Workflow Start Sample Preparation (API vs Isolated Diol Impurity) UHPLC UHPLC-UV Profiling (Impurity Quantification) Start->UHPLC Step 1 Assay1 In Vitro 20S Proteasome Assay (Fluorometric AMC Cleavage) Start->Assay1 Step 2A Assay2 Cell Viability Assay (MM.1S Multiple Myeloma Cells) Start->Assay2 Step 2B Data IC50 & Efficacy Comparison (Statistical Analysis) UHPLC->Data Purity Data Assay1->Data Biochemical IC50 Assay2->Data Cellular IC50

Experimental workflow for evaluating the efficacy impact of Carfilzomib impurities.

Protocol 1: In Vitro 20S Proteasome Chymotrypsin-like Activity Assay

This fluorometric assay directly measures the ability of the compound to inhibit the 20S proteasome's β 5 subunit.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, 0.5 mM EDTA, 0.05% CHAPS, pH 7.5). Reconstitute purified human 20S proteasome and the fluorogenic substrate Suc-LLVY-AMC.

  • Compound Dilution: Prepare 10-point serial dilutions (0.1 nM to 10,000 nM) of pure Carfilzomib, isolated (2S,4S)-Diol impurity, and a vehicle control (DMSO) in a 96-well black opaque plate.

  • Target Incubation: Add 0.5 nM of 20S proteasome to each well. Incubate at 37°C for 30 minutes to allow for the irreversible morpholine adduct to form (if capable).

  • Substrate Cleavage: Add 75 µM of Suc-LLVY-AMC substrate to all wells. Incubate for an additional 60 minutes. Active proteasomes will cleave the AMC fluorophore.

  • Detection & Analysis: Measure fluorescence using a microplate reader (Excitation: 345 nm, Emission: 445 nm). Calculate the IC50 using non-linear regression analysis. Self-Validation Check: The DMSO control must show maximum fluorescence, confirming baseline proteasome activity.

Protocol 2: MM.1S Multiple Myeloma Cell Viability Assay

This assay evaluates whether the biochemical failure of the diol impurity translates to a failure in inducing cancer cell apoptosis.

  • Cell Seeding: Seed MM.1S human multiple myeloma cells at a density of 1×104 cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS.

  • Treatment: Treat the cells with varying concentrations (1 nM to 10,000 nM) of pure Carfilzomib, (2S,4S)-Diol impurity, and a spiked formulation (99% Carfilzomib + 1% Diol) to simulate a degraded batch. Incubate for 48 hours at 37°C, 5% CO2.

  • Viability Measurement: Add CellTiter-Glo® Luminescent Reagent to lyse cells and measure ATP levels (directly proportional to the number of viable cells).

  • Quantification: Record luminescence. Normalize the data against the vehicle control to determine the cellular IC50.

Comparative Efficacy Data

The experimental data clearly demonstrates the pharmacological inertness of the (2S,4S)-Diol impurity. Because it cannot form the covalent morpholine adduct, its IC50 values shift by several orders of magnitude compared to the parent API.

Table 2: Comparative Pharmacological Data (Carfilzomib vs. (2S,4S)-Diol Impurity)
Compound / Formulation20S Proteasome IC50 (Biochemical)MM.1S Cell Viability IC50 (Cellular)Proteasome Binding Mechanism
Pure Carfilzomib (>99.9%) ~5.0 nM~10.0 nMIrreversible Morpholine Adduct
Isolated (2S,4S)-Diol Impurity > 10,000 nM> 10,000 nMNone (Inactive)
Spiked Mix (99% CFZ + 1% Diol) ~5.1 nM~10.5 nMIrreversible (Driven by intact CFZ)

Data Interpretation: The (2S,4S)-Diol impurity exhibits virtually zero inhibitory activity against the 20S proteasome up to 10 µM concentrations. While a 1% impurity spike only marginally shifts the IC50 of the bulk formulation, higher degradation levels (e.g., resulting from poor lyophilization or aqueous exposure) will linearly decrease the clinical potency of the administered dose [5].

Conclusion

The evaluation of the (2S,4S)-Diol impurity underscores a fundamental principle of epoxyketone-based drug development: structural integrity is synonymous with therapeutic efficacy. The hydrolytic opening of Carfilzomib's epoxide ring strips the molecule of its ability to form the critical morpholine adduct with the proteasome's N-terminal threonine. Consequently, the diol impurity is a pharmacologically dead molecule.

To ensure the clinical success of Carfilzomib, manufacturers must prioritize non-aqueous formulation strategies and utilize stringent UHPLC-UV monitoring to keep diol degradation products well below the 0.15% ICH threshold.

References
  • "Proteasome inhibitors – molecular basis and current perspectives in multiple myeloma" (PMC). Available at:[Link]

  • "Marizomib, a Proteasome Inhibitor for All Seasons: Preclinical Profile and a Framework for Clinical Trials" (PMC). Available at:[Link]

  • "WO2018051237A1 - A process for purification of carfilzomib intermediate" (Google Patents).
  • "Development and validation of a sustainable UHPLC method for quantification and impurity profiling of carfilzomib" (PMC). Available at:[Link]

  • "US20180117054A1 - Stable carfilzomib formulations" (Google Patents).
Validation

Spectroscopic Comparison Guide: Carfilzomib vs. Carfilzomib (2S,4S)-Diol

Executive Summary & Mechanistic Context Carfilzomib (CFZ) is a highly potent, second-generation tetrapeptide epoxyketone proteasome inhibitor used primarily in the treatment of multiple myeloma[1]. Its mechanism of actio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

Carfilzomib (CFZ) is a highly potent, second-generation tetrapeptide epoxyketone proteasome inhibitor used primarily in the treatment of multiple myeloma[1]. Its mechanism of action relies entirely on its electrophilic α -keto-epoxide warhead, which binds irreversibly to the N-terminal threonine of the 20S proteasome.

However, this same electrophilic reactivity makes the epoxide ring highly susceptible to nucleophilic attack. In aqueous formulations (especially at pH < 4 or > 7) or in vivo via plasma epoxide hydrolases, the epoxide ring undergoes hydrolysis to form Carfilzomib (2S,4S)-Diol (often referred to as the M16 metabolite)[2][3]. This ring-opening event completely neutralizes the drug's therapeutic activity. Accurately differentiating the active intact epoxide from the inactive diol degradation product is a critical requirement for stability testing, pharmacokinetic profiling, and quality control.

G CFZ Carfilzomib (CFZ) Epoxyketone Warhead Active Drug Hydrolysis Hydrolysis (H2O / Epoxide Hydrolase) CFZ->Hydrolysis Nucleophilic Attack Diol Carfilzomib (2S,4S)-Diol Diol Group Inactive Metabolite Hydrolysis->Diol +18 Da (Ring Opening)

Metabolic and degradation pathway of Carfilzomib via epoxide hydrolysis to its inactive diol form.

Spectroscopic Performance & Causality Analysis

To build a self-validating analytical system, scientists must understand the physical chemistry driving the spectroscopic differences between these two molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for confirming the structural topology of the warhead.

  • The Epoxide (CFZ): The three-membered oxirane ring is highly strained. This ring strain, combined with the specific magnetic anisotropy of the ring current, uniquely shields the epoxide protons. In 1 H NMR, these terminal protons typically resonate as complex multiplets in the ~2.8 to 3.2 ppm range.

  • The Diol (CFZ-Diol): When the ring opens, the strain is relieved, and the carbons rehybridize to standard oxygen-bearing sp 3 carbons. The strong electron-withdrawing nature of the newly formed hydroxyl (-OH) groups heavily deshields the adjacent >CH-OH protons, shifting their resonance downfield to the ~3.5 to 4.0 ppm range[2].

High-Resolution Mass Spectrometry (HRMS)

Because CFZ and its diol metabolite share the same massive tetrapeptide backbone, their overall polarity is similar. However, the addition of a water molecule during hydrolysis adds exactly two hydrogen atoms and one oxygen atom.

  • Mass Shift: HRMS will detect a precise mass shift of +18.0106 Da . The protonated precursor ion [M+H]+ shifts from m/z 720.4336 (CFZ) to m/z 738.4442 (Diol)[2][3].

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) provides structural localization. Peptide bond cleavages will yield identical b- and y- series ions for the morpholine-phenylalanine-leucine segments. The +18 Da mass shift will only be observed on the terminal fragment containing the modified warhead, definitively proving the site of degradation.

UV-Vis & Infrared (IR) Spectroscopy
  • UV-Vis Limitations: UV-Vis spectroscopy is virtually useless for distinguishing these two compounds. The chromophores in Carfilzomib are the peptide amide bonds and the aromatic rings (phenylalanine derivatives). Because epoxide hydrolysis does not alter these chromophores, both molecules exhibit an identical λmax​ at 203 - 204 nm [4].

  • IR Spectroscopy: IR provides rapid orthogonal confirmation. Intact CFZ exhibits a characteristic (though sometimes weak) epoxide C-O asymmetric stretch around 850 - 950 cm⁻¹. In the diol, this band disappears, replaced by a massive, broad O-H stretching band at 3300 - 3500 cm⁻¹ .

Quantitative Data Summary

Analytical ParameterCarfilzomib (CFZ)Carfilzomib (2S,4S)-DiolCausality / Diagnostic Significance
Pharmacophore α -keto-epoxide α -keto-diolRing opening eliminates electrophilic reactivity.
Chemical Formula C₄₀H₅₇N₅O₇C₄₀H₅₉N₅O₈Addition of H₂O (+2H, +1O).
Exact Mass [M+H]+ m/z 720.4336m/z 738.4442+18.0106 Da mass shift confirms hydrolysis.
1 H NMR (Warhead) ~2.8 - 3.2 ppm (multiplet)~3.5 - 4.0 ppm (multiplet)Loss of epoxide ring strain deshields protons.
IR Spectroscopy ~850 - 950 cm⁻¹ (epoxide C-O)~3300 - 3500 cm⁻¹ (broad, O-H)Appearance of hydrogen-bonding hydroxyl groups.
UV-Vis λmax​ 203 - 204 nm203 - 204 nmUnchanged; peptide backbone remains intact.

Validated Experimental Protocols

To ensure data integrity, the following self-validating workflow combines chromatographic separation with high-resolution mass and structural elucidation.

Workflow Sample Sample Preparation (Plasma or Formulation) LC UHPLC Separation (C18 Column) Sample->LC NMR NMR Spectroscopy (1H/13C in CDCl3) Sample->NMR MS HRMS/MS Analysis (ESI-QTOF, Positive Mode) LC->MS Data Structural Elucidation (Mass & Chemical Shifts) MS->Data NMR->Data

Self-validating analytical workflow combining UHPLC-MS/MS and NMR for structural characterization.

Protocol 4.1: UHPLC-ESI-QTOF-MS for Metabolite Identification

Purpose: To separate the active drug from its diol metabolite and confirm the exact mass shift.

  • Sample Preparation: Extract plasma or stress-degraded formulation samples using cold acetonitrile (1:3 v/v).

    • Causality: Cold solvent halts any further enzymatic epoxide hydrolase activity and precipitates matrix proteins that would otherwise foul the column.

  • Chromatographic Separation: Inject 5 µL onto a sub-2 µm C18 UHPLC column (e.g., 100 × 2.1 mm, 1.7 µm). Run a gradient elution using Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Causality: The highly non-polar tetrapeptide backbone necessitates a reversed-phase C18 column. Because the diol functional group is slightly more polar than the closed epoxide ring, Carfilzomib Diol will elute earlier than intact Carfilzomib.

  • Mass Spectrometry Acquisition: Operate the QTOF in positive Electrospray Ionization (ESI+) mode.

    • Causality: The basic nitrogen atoms in the morpholine ring of CFZ readily accept protons, making ESI+ highly sensitive and stable. Set the mass range to 100-1000 m/z to capture the precursor ions and sequence-specific peptide fragments.

Protocol 4.2: NMR Spectroscopy for Structural Confirmation

Purpose: To definitively prove the topological opening of the epoxide ring.

  • Sample Preparation: Dissolve 5-10 mg of purified API or isolated degradant in 0.6 mL of CDCl₃ or DMSO-d₆.

    • Causality: High analyte concentration is mandatory to achieve an adequate signal-to-noise ratio for the terminal warhead protons, which represent a tiny fraction of the massive 57-59 proton integral of the whole molecule.

  • Acquisition: Acquire 1 H NMR at 400 MHz (or higher) using a standard 1D proton pulse sequence with a minimum of 64 scans.

    • Causality: 64 scans ensure the low-intensity multiplets from the terminal warhead are clearly resolved from the overlapping aliphatic signals of the leucine and phenylalanine side chains.

  • Data Validation: Phase and baseline correct the spectra. Validate the structure by integrating the diagnostic downfield shift: verify the disappearance of the highly shielded epoxide protons (~2.8-3.2 ppm) and the emergence of the deshielded >CH-OH protons (~3.5-4.0 ppm).

References

  • Isolation, identification and characterization of new degradation products of Carfilzomib using high resolution mass spectrometry and nuclear magnetic resonance. ResearchGate (2019). 2

  • Pharmacokinetics, Metabolism, Distribution and Excretion of Carfilzomib in Rats. Blood / American Society of Hematology (2009). 3

  • Proteasome Inhibitors and Their Pharmacokinetics, Pharmacodynamics, and Metabolism. MDPI (2021). 1

  • First Order Derivative Spectroscopic Evaluation of Carfilzomib in Parenteral Preparation. Indian Journal of Pharmaceutical Sciences (2024).4

Sources

Safety & Regulatory Compliance

Safety

Carfilzomib (2S,4S)-Diol proper disposal procedures

At our organization, we believe that supplying high-purity research chemicals is only half of our responsibility; ensuring your operational safety and environmental compliance is the other. Carfilzomib (2S,4S)-Diol is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

At our organization, we believe that supplying high-purity research chemicals is only half of our responsibility; ensuring your operational safety and environmental compliance is the other.

Carfilzomib (2S,4S)-Diol is a primary degradation product and structural impurity of Carfilzomib, a potent, second-generation proteasome inhibitor used in antineoplastic therapies ()[1]. While this diol derivative lacks the intact epoxyketone pharmacophore responsible for irreversible proteasome binding, it must be handled under the same stringent cytotoxic safety protocols as the active pharmaceutical ingredient (API) due to residual biological activity, potential toxicity, and environmental persistence risks ()[2].

This guide provides researchers and laboratory managers with a field-proven, step-by-step operational plan for the chemical deactivation and disposal of Carfilzomib (2S,4S)-Diol, ensuring strict compliance with EPA, OSHA, and NIOSH standards ()[3].

The Causality of Chemical Deactivation

Why not just dispose of it in a standard biohazard bin? Cytotoxic agents and their derivatives pose severe occupational hazards, including mutagenicity and reproductive toxicity ()[4]. Direct incineration of active powders can lead to dangerous aerosolization risks during transport. Therefore, chemical deactivation prior to disposal is the industry gold standard.

The Mechanism: Sodium hypochlorite (NaClO) acts as a strong oxidizing agent. When applied to Carfilzomib (2S,4S)-Diol, it oxidatively cleaves the peptide backbone and residual functional groups. This neutralizes the molecule's cytotoxic potential at the bench level before it ever enters the facility's broader waste stream ()[2].

Quantitative Deactivation Parameters

The following table summarizes the validated parameters for the chemical deactivation of Carfilzomib derivatives using a 5% Sodium Hypochlorite solution.

Formulation / StateDeactivation ReagentRatio (Compound : Reagent)Minimum Exposure TimeVerification Method
API / Solid Powder 5% Sodium Hypochlorite1 mg : 3 mL15 minutesRP-HPLC
Aqueous Solution (10 mg/mL) 5% Sodium Hypochlorite1 mL : 19 mL (95% exposure)120 minutesRP-HPLC

Data sourced from standardized HPLC degradation studies ()[2].

Step-by-Step Deactivation and Disposal Protocol

Prerequisites: All procedures must be conducted within a Class II Biological Safety Cabinet (BSC) or a dedicated laboratory fume hood. Personnel must don impervious gowns, double pairs of chemotherapy-rated nitrile gloves, and tightly fitting safety goggles ()[4].

  • Step 1: Segregation and Containment Isolate all Carfilzomib (2S,4S)-Diol waste. Strictly separate "trace waste" (e.g., empty vials, contaminated pipette tips, gloves) from "bulk waste" (e.g., unused stock solutions or heavily contaminated materials) ()[5].

  • Step 2: Oxidative Deactivation For solid diol waste: Submerge the solid material entirely in 5% sodium hypochlorite using the 1 mg to 3 mL ratio. For liquid solutions: Add the 5% sodium hypochlorite directly to the liquid waste to achieve a 95% v/v reagent concentration ()[2].

  • Step 3: Incubation (The Self-Validating Step) Allow the mixture to incubate undisturbed at room temperature. Adhere strictly to the 15-minute (solid) or 120-minute (liquid) minimum exposure times. Causality & Validation: This time-dependent step ensures complete oxidative cleavage. The protocol is self-validating because these specific timeframes have been empirically verified via Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) to guarantee 100% degradation of the active compound.

  • Step 4: Phase Separation and Collection Do not pour deactivated solutions down the drain. Collect the neutralized liquid in a chemically compatible, sealable hazardous waste carboy. Place all solid materials into a rigid, puncture-proof container clearly labeled: "Hazardous Waste: Chemically Deactivated Cytotoxic Agent" ()[2].

  • Step 5: Final Incineration Transfer the sealed containers to a licensed medical waste disposal contractor. The EPA mandates that trace and bulk chemotherapy waste be subjected to high-temperature incineration at a regulated medical waste facility, rather than autoclaving or microwaving, to prevent aerosolization ()[3][6].

Operational Workflow Visualization

G Start Carfilzomib (2S,4S)-Diol Waste Generation Segregation Waste Segregation (Trace vs. Bulk) Start->Segregation Deactivation Chemical Deactivation (5% Sodium Hypochlorite) Segregation->Deactivation HoldTime Incubation Period (15 - 120 mins) Deactivation->HoldTime Collection Waste Collection (Sealed Containers) HoldTime->Collection Incineration High-Temp Incineration (Regulated Facility) Collection->Incineration

Workflow for the chemical deactivation and disposal of Carfilzomib (2S,4S)-Diol.

Emergency Spill Remediation

In the event of an accidental spill of Carfilzomib (2S,4S)-Diol outside of primary containment:

  • Evacuate and Secure: Immediately restrict access to the spill zone to prevent tracking the compound throughout the lab ()[2].

  • Aerosol Mitigation: If the spill involves dry powder, gently cover the material with absorbent pads wetted with water to prevent airborne dispersion. Never sweep a cytotoxic powder ()[7].

  • Chemical Neutralization: Apply 5% sodium hypochlorite directly to the spill area. Allow a 15-minute contact time to neutralize the compound before physical cleanup ()[2].

  • Physical Removal: Wipe the area with absorbent materials, moving from the outer edges toward the center to prevent spreading. Wash the surface thoroughly with detergent and water ()[7].

  • Disposal: Treat all cleanup materials (pads, PPE, wipes) as bulk cytotoxic waste and route them immediately for incineration ()[5].

References

  • Kyprolis® (carfilzomib) Safety Data Sheet. Amgen.[Link]

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA).[Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Environmental Protection Agency (EPA).[Link]

  • Safe handling of cytotoxics: guideline recommendations. National Institutes of Health (NIH) / PMC.[Link]

  • Guide to Cytotoxic Waste Compliance. Daniels Health. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.